molecular formula C6H3BrClN3 B1373716 6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine CAS No. 916420-30-9

6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B1373716
CAS No.: 916420-30-9
M. Wt: 232.46 g/mol
InChI Key: YPMBNJLVUQKSTI-UHFFFAOYSA-N
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Description

6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine (CAS 916420-30-9) is a high-value heterocyclic building block with the molecular formula C 6 H 3 BrClN 3 and a molecular weight of 232.46 g/mol . This compound is a key synthetic intermediate for the preparation of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones, which are privileged scaffolds in medicinal chemistry due to their outstanding biological activities . Research highlights the significant potential of this chemical series as inhibitors of various biological targets. Specifically, pyrrolotriazine-based compounds have been investigated as potent inhibitors of Adaptor Protein 2-Associated Kinase 1 (AAK1) for the treatment of neuropathic pain . Furthermore, this structural class has shown intriguing activities as tankyrase inhibitors, stearoyl CoA desaturase inhibitors, Eg5 inhibitors, and phosphoinositide 3-kinase (PI3K) inhibitors . The bromo and chloro substituents on the fused triazine ring system make this compound an excellent substrate for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions, enabling rapid exploration of structure-activity relationships in drug discovery programs . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

6-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-4-1-5-6(8)9-3-10-11(5)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMBNJLVUQKSTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=NN2C=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678609
Record name 6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine
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Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916420-30-9
Record name 6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-4-chloropyrrolo[1,2-f][1,2,4]triazine
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Foundational & Exploratory

The Strategic Intermediate: A Technical Guide to 6-Bromo-4-chloropyrrolo[2,1-f]triazine (CAS No. 916420-30-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The pyrrolo[2,1-f][1][2][3]triazine core is a prime example of such a "privileged scaffold".[4] Its structural resemblance to purine nucleosides, coupled with its unique electronic properties, has rendered it a versatile template for targeting a range of biological entities, from viral polymerases to protein kinases.[5][6] Within this important class of heterocycles, 6-Bromo-4-chloropyrrolo[2,1-f]triazine (CAS No. 916420-30-9) has garnered significant attention as a key strategic intermediate. Its dihalogenated nature provides two distinct points for chemical modification, allowing for the systematic and selective introduction of various functional groups. This guide offers an in-depth technical overview of this compound, from its synthesis and physicochemical properties to its reactivity and applications in drug discovery, particularly in the realm of kinase inhibitors.

Physicochemical Properties and Safety Profile

A thorough understanding of a compound's physical and chemical characteristics is paramount for its effective use in a research setting. The key properties of 6-Bromo-4-chloropyrrolo[2,1-f]triazine are summarized in the table below.

PropertyValueReference
CAS Number 916420-30-9[7]
Molecular Formula C₆H₃BrClN₃[7]
Molecular Weight 232.46 g/mol [7]
IUPAC Name 6-bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine[7]
Canonical SMILES C1=C2C(=NC=NN2C=C1Br)Cl[7]
InChIKey YPMBNJLVUQKSTI-UHFFFAOYSA-N[7]

Safety and Handling: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 6-Bromo-4-chloropyrrolo[2,1-f]triazine is classified as harmful if swallowed, in contact with skin, or if inhaled.[7] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Synthesis of 6-Bromo-4-chloropyrrolo[2,1-f]triazine: A Plausible Synthetic Route

Diagram: Proposed Synthetic Pathway

G cluster_0 Step 1: N-Amination cluster_1 Step 2: Triazine Ring Formation cluster_2 Step 3: Chlorination cluster_3 Step 4: Bromination A Pyrrole-2-carboxylic acid B N-Aminopyrrole-2-carboxylic acid A->B  Aminating Agent (e.g., NH2Cl) C Pyrrolo[2,1-f][1,2,4]triazin-4-one B->C  Formamide, Heat D 4-Chloropyrrolo[2,1-f]triazine C->D  POCl3 E 6-Bromo-4-chloropyrrolo[2,1-f]triazine D->E  NBS, DMF

Caption: Proposed synthetic pathway for 6-Bromo-4-chloropyrrolo[2,1-f]triazine.

Experimental Protocol

Step 1: Synthesis of N-Aminopyrrole-2-carboxylic acid

  • To a solution of pyrrole-2-carboxylic acid in a suitable aprotic solvent (e.g., THF), add a strong base (e.g., NaH) at 0 °C to deprotonate the pyrrole nitrogen.

  • Slowly add a solution of an aminating agent, such as chloramine (NH₂Cl) or hydroxylamine-O-sulfonic acid, to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield N-aminopyrrole-2-carboxylic acid.

Causality: The initial deprotonation of the pyrrole nitrogen is crucial to increase its nucleophilicity, facilitating the subsequent N-amination reaction.

Step 2: Synthesis of Pyrrolo[2,1-f][1][2][3]triazin-4-one

  • Heat a mixture of N-aminopyrrole-2-carboxylic acid and an excess of formamide at a high temperature (e.g., 160-180 °C).

  • The reaction progress can be monitored by the evolution of water.

  • After completion, cool the reaction mixture and pour it into water to precipitate the product.

  • Collect the solid by filtration and wash with water to obtain crude pyrrolo[2,1-f][1][2][3]triazin-4-one.

Causality: Formamide serves as both a reactant and a solvent in this cyclocondensation reaction, leading to the formation of the triazine ring.

Step 3: Synthesis of 4-Chloropyrrolo[2,1-f]triazine

  • Treat pyrrolo[2,1-f][1][2][3]triazin-4-one with an excess of phosphoryl chloride (POCl₃).

  • Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).

  • Carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., NaHCO₃) and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer, concentrate, and purify the residue by column chromatography to afford 4-chloropyrrolo[2,1-f]triazine.

Causality: POCl₃ is a standard and effective reagent for converting cyclic amides (lactams) and ketones to their corresponding chloro-derivatives.

Step 4: Synthesis of 6-Bromo-4-chloropyrrolo[2,1-f]triazine

  • Dissolve 4-chloropyrrolo[2,1-f]triazine in an aprotic solvent such as N,N-dimethylformamide (DMF).

  • Cool the solution to 0 °C and add N-bromosuccinimide (NBS) portion-wise.

  • Stir the reaction at low temperature for a few hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the final product, 6-Bromo-4-chloropyrrolo[2,1-f]triazine.

Causality: The pyrrole ring of the pyrrolo[2,1-f]triazine system is electron-rich and susceptible to electrophilic substitution. NBS is a mild and selective brominating agent for such systems. The C6 position is often favored for electrophilic attack due to the directing effects of the fused ring system.

Reactivity and Strategic Functionalization

The synthetic utility of 6-Bromo-4-chloropyrrolo[2,1-f]triazine lies in the differential reactivity of its two halogen substituents. The chlorine atom at the 4-position of the triazine ring is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the bromine atom on the pyrrole ring. Conversely, the bromine atom at the 6-position is more reactive in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for the selective and sequential functionalization of the molecule.

Diagram: Selective Functionalization Workflow

G A 6-Bromo-4-chloropyrrolo[2,1-f]triazine B 4-Amino-6-bromopyrrolo[2,1-f]triazine A->B  SNA_r (Amine, Base) C 4-Chloro-6-arylpyrrolo[2,1-f]triazine A->C  Suzuki Coupling (ArB(OH)2, Pd catalyst) D 4-Amino-6-arylpyrrolo[2,1-f]triazine B->D  Suzuki Coupling (ArB(OH)2, Pd catalyst) C->D  SNA_r (Amine, Base)

Sources

A Senior Application Scientist's Guide to the Physicochemical Properties of 6-Bromo-4-chloropyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction: The Significance of the Pyrrolo[2,1-f]triazine Scaffold

The pyrrolo[2,1-f][1][2][3]triazine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry. Initially explored in the 1990s as a purine mimetic in C-nucleosides, its true potential was unlocked with the rise of kinase inhibitor research in the early 2000s.[2] This scaffold is now recognized as a "privileged" template, capable of interacting with a wide range of biological targets.[2] Its presence in numerous kinase inhibitors targeting cancers and inflammatory diseases, as well as in the broad-spectrum antiviral drug Remdesivir, underscores its therapeutic importance.[4][5][6]

Understanding the physicochemical properties of substituted derivatives is paramount for leveraging this scaffold in drug design. 6-Bromo-4-chloropyrrolo[2,1-f]triazine serves as a key intermediate, offering two distinct and chemically addressable halogenated positions (C4-Cl and C6-Br). These positions act as versatile synthetic handles for introducing molecular diversity through cross-coupling reactions, enabling systematic exploration of the structure-activity relationship (SAR). This guide provides an in-depth analysis of its core physicochemical properties, the standardized methods for their determination, and their direct implications for drug discovery workflows.

Section 1: Core Molecular and Physical Properties

The fundamental properties of a compound provide the initial dataset from which chemists and biologists begin their assessments. These values are essential for calculating molar concentrations, confirming identity, and planning synthetic modifications. The core properties for 6-Bromo-4-chloropyrrolo[2,1-f]triazine are summarized below.

PropertyValueSource
IUPAC Name 6-bromo-4-chloropyrrolo[2,1-f][1][2][3]triazinePubChem[7]
CAS Number 916420-30-9Alfa Chemistry[8], Fluorochem[9]
Molecular Formula C₆H₃BrClN₃PubChem[7]
Molecular Weight 232.46 g/mol PubChem[7]
Monoisotopic Mass 230.91989 DaPubChem[7]
Appearance SolidFluorochem[9]
Purity Typically ≥95%Fluorochem[9]
Storage Condition 2-8°C, Sealed in dry environmentMySkinRecipes[10], Sunway Pharm Ltd[11]

Section 2: Lipophilicity Profile (LogP)

Expert Insight: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical parameter in drug design. It governs a molecule's ability to cross biological membranes, influences its binding to plasma proteins, and impacts its metabolic profile. For orally administered drugs, a delicate balance is required: sufficient lipophilicity for membrane permeation but adequate hydrophilicity for aqueous solubility in the gut and blood. According to Lipinski's "Rule of Five," a LogP value not greater than 5 is a key indicator of drug-likeness.[12]

The computed XLogP3 value for 6-Bromo-4-chloropyrrolo[2,1-f]triazine is 2.1 , suggesting it possesses moderate lipophilicity, placing it within a favorable range for further development.[7]

Workflow for Experimental LogP Determination

cluster_prep Phase Preparation cluster_exp Partition Experiment cluster_analysis Quantification cluster_calc Calculation p1 Saturate n-octanol with phosphate-buffered saline (PBS) e2 Add aliquot of stock to pre-saturated octanol/PBS mixture p1->e2 p2 Saturate PBS (pH 7.4) with n-octanol p2->e2 e1 Prepare 10 mM compound stock in DMSO e1->e2 e3 Mix vigorously (e.g., 1 hr) to reach equilibrium e2->e3 e4 Centrifuge to ensure complete phase separation e3->e4 a1 Carefully sample aliquot from aqueous phase (PBS) e4->a1 a2 Sample aliquot from organic phase (n-octanol) e4->a2 a3 Quantify compound concentration in each phase via LC-MS or HPLC-UV a1->a3 a2->a3 c1 Calculate LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ) a3->c1

Caption: Workflow for the Shake-Flask Method of LogP Determination.

Protocol: Miniaturized Shake-Flask Method for LogP Determination

The shake-flask method is the universally recognized "gold standard" for LogP measurement due to its direct assessment of partitioning.[1]

  • Preparation of Phases:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • In a separatory funnel, mix equal volumes of 1-octanol and PBS. Shake vigorously for 1 hour and then allow the layers to separate overnight. This creates mutually saturated solvents, which is critical for accurate results.[12][13]

  • Partitioning:

    • Prepare a concentrated stock solution of 6-Bromo-4-chloropyrrolo[2,1-f]triazine (e.g., 10 mM) in dimethyl sulfoxide (DMSO).[12]

    • In a microcentrifuge tube, combine 990 µL of the pre-saturated PBS and 100 µL of the pre-saturated 1-octanol.[12]

    • Add a small aliquot (e.g., 10 µL) of the DMSO stock solution to the octanol/PBS mixture.[12]

    • Vortex or rotate the tube vigorously for 1 hour at a controlled temperature to allow the compound to reach equilibrium between the two phases.[12]

  • Phase Separation and Analysis:

    • Centrifuge the tube at high speed (e.g., 10,000 x g for 10 minutes) to ensure a clean separation of the aqueous and organic layers.

    • Carefully withdraw a known volume from the top (1-octanol) layer and a known volume from the bottom (PBS) layer.

    • Quantify the concentration of the compound in each sample using a validated analytical method, typically reverse-phase HPLC with UV detection (RP-HPLC-UV) or LC-MS.[13]

  • Calculation:

    • The partition coefficient, P, is the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

    • LogP is calculated as: LogP = log₁₀( [Concentration]octanol / [Concentration]PBS ).[14]

Section 3: Aqueous Solubility Profile

Expert Insight: Poor aqueous solubility is a primary cause of failure for drug candidates.[15] A compound must be in solution to be absorbed in the gastrointestinal tract and to interact with its biological target. Early assessment of solubility prevents wasted resources on compounds that are difficult to formulate and have poor bioavailability. For high-throughput screening, kinetic solubility is often measured first. This method, which involves precipitating a compound from a DMSO stock solution into an aqueous buffer, provides a rapid and material-sparing assessment of solubility under non-equilibrium conditions.[15][16] It is an indispensable tool for triaging large numbers of compounds in early discovery.

While specific data is unavailable, the halogenated, aromatic structure of 6-Bromo-4-chloropyrrolo[2,1-f]triazine suggests it will have low intrinsic aqueous solubility.

Workflow for Kinetic Solubility Determination

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis (Nephelometry) p1 Prepare high-concentration compound stock in 100% DMSO (e.g., 10-50 mM) p2 Dispense stock solution into wells of a 96-well plate p1->p2 e1 Add aqueous buffer (e.g., PBS pH 7.4) to each well to achieve final concentration p2->e1 e2 Mix and incubate for a set time (e.g., 2 hours) at a controlled temperature e1->e2 e3 Precipitation occurs in wells where concentration exceeds solubility limit e2->e3 a1 Measure light scattering in each well using a nephelometer e3->a1 a2 Higher scattering indicates more precipitate (lower solubility) a1->a2 a3 Compare to standards to quantify solubility a2->a3

Caption: Workflow for a High-Throughput Kinetic Solubility Assay.

Protocol: Kinetic Solubility Assay via Nephelometry

This protocol is adapted for a high-throughput format common in early drug discovery.[3][17]

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of 6-Bromo-4-chloropyrrolo[2,1-f]triazine in 100% DMSO.

  • Plate Preparation:

    • Using a liquid handler, dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a clear-bottom 96-well microtiter plate.[3] Prepare a serial dilution if a concentration range is being tested.

  • Incubation:

    • Add the appropriate aqueous buffer (e.g., PBS, pH 7.4) to each well to reach the desired final compound concentration. The final DMSO concentration should be kept low and consistent (e.g., 1-2%) to minimize its solubilizing effect.[17]

    • Seal the plate and mix thoroughly.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a fixed period, typically 1.5 to 2 hours.[3][17]

  • Measurement:

    • After incubation, measure the turbidity (light scattering) in each well using a laser nephelometer.[3][15] The amount of scattered light is directly proportional to the amount of precipitate formed.

  • Data Analysis:

    • The solubility is determined as the highest concentration at which no significant increase in light scattering is observed compared to buffer-only controls. The results are typically reported in µM or µg/mL.

Section 4: Structural and Spectroscopic Characterization

Expert Insight: Unambiguous confirmation of a molecule's structure and purity is the bedrock of chemical and pharmaceutical research. Mass spectrometry (MS) confirms the molecular weight, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity and chemical environment of protons (¹H NMR) and carbons (¹³C NMR).

  • Mass Spectrometry (MS): For 6-Bromo-4-chloropyrrolo[2,1-f]triazine, high-resolution mass spectrometry (HRMS) is expected to show a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%) isotopes. The calculated monoisotopic mass is 230.91989 Da.[7]

  • ¹H NMR Spectroscopy: The structure contains three aromatic protons in distinct chemical environments. A predicted spectrum would show three signals in the aromatic region (typically 7.0-9.0 ppm), each integrating to one proton. The specific chemical shifts and coupling patterns would allow for assignment to the protons at the C2, C3, and C7 positions.

  • ¹³C NMR Spectroscopy: A ¹³C NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the heterocyclic core.

Section 5: Implications for Drug Discovery & Medicinal Chemistry

6-Bromo-4-chloropyrrolo[2,1-f]triazine is not merely a chemical; it is a strategic starting point for building molecular complexity and optimizing biological activity.

  • Orthogonal Synthetic Handles: The key feature of this molecule is the presence of two different halogens at electronically distinct positions. The C4-Cl bond is generally more susceptible to nucleophilic aromatic substitution (SₙAr) than the C6-Br bond. Conversely, the C-Br bond is often more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This differential reactivity allows for selective, stepwise functionalization, enabling chemists to build libraries of analogues by introducing different groups at each position to systematically probe the SAR.

  • Favorable Physicochemical Starting Point: With a calculated LogP of 2.1, the scaffold resides in a "drug-like" chemical space.[7] This moderate lipophilicity provides an excellent foundation, as further modifications can be tailored to fine-tune properties like solubility and permeability without starting from an extreme.

  • Scaffold for Kinase Inhibition: The pyrrolo[2,1-f]triazine core acts as an effective hinge-binding motif in many kinase inhibitors.[5] The nitrogen atoms in the triazine ring can form critical hydrogen bonds with the backbone of the kinase hinge region. The C4 and C6 positions extend into solvent-exposed regions, making them ideal points for introducing substituents that can enhance potency and selectivity by engaging with other parts of the ATP-binding pocket.

Logical Flow of Scaffold Elaboration

Sources

An In-Depth Technical Guide to 6-Bromo-4-chloropyrrolo[2,1-f]triazine: Synthesis, Properties, and Application in Kinase Inhibitor Development

An In-Depth Technical Guide to 6-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine: Synthesis, Properties, and Application in Kinase Inhibitor Development

This technical guide provides a comprehensive overview of 6-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine, a key heterocyclic intermediate in contemporary drug discovery. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into its chemical properties, provides a detailed, field-proven synthetic protocol, and explores its strategic application in the development of targeted cancer therapeutics, specifically as a precursor to Mer-tyrosine kinase (MerTK) inhibitors.

Core Compound Specifications

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds, including the antiviral drug remdesivir and a variety of kinase inhibitors.[3][4] The title compound, 6-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine, is a strategically halogenated derivative designed for versatile downstream functionalization, typically through cross-coupling and nucleophilic substitution reactions.

PropertyValueSource(s)
Molecular Formula C₆H₃BrClN₃[5]
Molecular Weight 232.46 g/mol [5]
IUPAC Name 6-bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine[5]
CAS Number 916420-30-9[5]
Canonical SMILES C1=C2C(=NC=NN2C=C1Br)Cl[4]
Physical State Solid

Strategic Importance in Drug Discovery: A Precursor to MerTK Inhibitors

6-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine has emerged as a critical building block for the synthesis of novel anticancer agents targeting Mer-tyrosine kinase (MerTK).[1] MerTK, a member of the TAM (Tyro3, Axl, MerTK) receptor tyrosine kinase family, is overexpressed in a wide array of malignancies, including non-small cell lung cancer, melanoma, and leukemia.[2][3] Its activation promotes cancer cell survival, proliferation, and chemoresistance, making it a high-value target for therapeutic intervention.[2]

The dual halogenation of 6-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine offers medicinal chemists orthogonal handles for molecular elaboration. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine-containing fragments, while the bromine at the 6-position can be utilized in palladium-catalyzed cross-coupling reactions to build molecular complexity. This synthetic versatility is paramount in the structure-activity relationship (SAR) studies necessary for optimizing kinase inhibitor potency and selectivity.[1]

The MerTK Signaling Pathway

Understanding the mechanism of action of inhibitors derived from this scaffold requires a foundational knowledge of the MerTK signaling pathway. Ligand binding (e.g., Gas6, Protein S) to the extracellular domain of MerTK induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation cascade creates docking sites for various downstream signaling proteins, activating multiple pro-oncogenic pathways such as PI3K/Akt, MAPK/Erk, and JAK/STAT.[2][6] These pathways collectively drive tumor progression by enhancing cell survival, proliferation, and migration while suppressing apoptosis.[3] The strategic goal of inhibitors synthesized from 6-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine is to block the ATP-binding site of the MerTK kinase domain, thereby preventing autophosphorylation and halting the downstream signaling cascade.

MerTK_Signaling_PathwayLigandGas6 / Protein SMerTKMerTK ReceptorLigand->MerTK BindsPPMerTK->P AutophosphorylationPI3KPI3KP->PI3KMAPKMAPK Pathway(Erk, p38)P->MAPKJAKJAKP->JAKAktAktPI3K->AktProliferationCell Proliferation& SurvivalAkt->ProliferationApoptosisApoptosis InhibitionAkt->ApoptosisMAPK->ProliferationMigrationCell MigrationMAPK->MigrationSTATSTATJAK->STATSTAT->ProliferationInhibitor6-Bromo-4-chloropyrrolo[2,1-f]triazine-derivedMerTK InhibitorInhibitor->P BlockscaptionMerTK Signaling and Point of InhibitionSynthesis_WorkflowAMethyl 1-Amino-4-bromo-1H-pyrrole-2-carboxylateB6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-oneA->B Formamide, 160°CC6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazineB->C POCl₃, 110°CcaptionSynthesis of the title compound.

An In-Depth Technical Guide to the Solubility Profile of 6-Bromo-4-chloropyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-4-chloropyrrolo[2,1-f]triazine is a heterocyclic compound of significant interest in medicinal chemistry, primarily serving as a key intermediate in the synthesis of novel kinase inhibitors.[1] Understanding its solubility is a critical prerequisite for its effective use in both synthetic chemistry and early-stage drug discovery assays. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. In the absence of extensive published solubility data, this document focuses on providing a robust experimental framework, enabling researchers to generate reliable and reproducible solubility profiles in various solvent systems. We delve into the fundamental principles of kinetic versus thermodynamic solubility, present a detailed protocol for the gold-standard shake-flask method, and discuss the appropriate analytical techniques for quantification.

Introduction to 6-Bromo-4-chloropyrrolo[2,1-f]triazine

6-Bromo-4-chloropyrrolo[2,1-f]triazine is a bicyclic heteroaromatic compound featuring a fused pyrrole and triazine ring system. This scaffold is a privileged structure in modern drug discovery, forming the core of numerous targeted therapies. The bromine and chlorine substituents on the ring provide reactive handles for further chemical modification, making it a versatile building block for creating libraries of potential drug candidates. Its primary utility lies in the development of small molecule kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[2]

Given its role as a precursor to potential therapeutic agents, a thorough understanding of its physicochemical properties is paramount. Among these, solubility is arguably one of the most critical, as it directly impacts reaction kinetics, purification, formulation, and the reliability of in vitro biological screening data.[3]

Physicochemical Properties

A summary of the key physicochemical properties of 6-Bromo-4-chloropyrrolo[2,1-f]triazine is presented in Table 1. These data are essential for calculating solution concentrations and interpreting experimental results.

PropertyValueSource
CAS Number 916420-30-9[4][5]
Molecular Formula C₆H₃BrClN₃[6]
Molecular Weight 232.47 g/mol [5][6]
Appearance Solid (visual inspection)[5]
Calculated XLogP3 2.1[6]

The Imperative of Solubility in Kinase Inhibitor Discovery

The majority of small molecule kinase inhibitors are designed to target the ATP-binding pocket of the enzyme, which is often hydrophobic. This leads to a prevalence of lipophilic compounds within this drug class, which frequently exhibit poor aqueous solubility.[7] Low solubility is a major hurdle in drug development, potentially causing:

  • Poor Bioavailability: Insoluble compounds are poorly absorbed in the gastrointestinal tract, limiting their therapeutic efficacy when administered orally.[3]

  • Inaccurate Bioassay Results: Compound precipitation in aqueous assay buffers can lead to an underestimation of potency (e.g., IC₅₀ values), as the actual concentration in solution is lower than the nominal concentration.[7]

  • Formulation Challenges: Developing a stable and effective dosage form for an insoluble compound is complex and costly.[8]

Therefore, determining the solubility of key intermediates like 6-Bromo-4-chloropyrrolo[2,1-f]triazine early in the discovery process is a critical step to mitigate these risks.

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

When discussing solubility, it is crucial to distinguish between two key concepts: kinetic and thermodynamic solubility.[9]

  • Kinetic Solubility: This is a measure of how quickly a compound precipitates out of a solution after being rapidly diluted from a high-concentration stock (typically in Dimethyl Sulfoxide, DMSO) into an aqueous buffer.[10] It is a high-throughput measurement often used in the early stages of drug discovery for initial screening of large compound libraries.[11] However, it can often overestimate the true solubility as it may reflect a supersaturated or amorphous state.[12]

  • Thermodynamic Solubility: This represents the true equilibrium solubility, where the dissolved solute is in equilibrium with the solid, crystalline material in a saturated solution.[3] This measurement is more time-consuming but provides a more accurate and relevant value for lead optimization and pre-formulation studies.[9] The shake-flask method is the gold standard for determining thermodynamic solubility.[13][14]

For the purpose of establishing a definitive and reliable solubility profile for 6-Bromo-4-chloropyrrolo[2,1-f]triazine, this guide will focus on the determination of its thermodynamic solubility.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a robust and widely accepted technique for measuring thermodynamic solubility.[13] The principle involves agitating an excess amount of the solid compound in a chosen solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined analytically.

Rationale for Solvent Selection

The choice of solvents should reflect the intended applications of the compound. For 6-Bromo-4-chloropyrrolo[2,1-f]triazine, the following solvents are recommended:

  • Aqueous Buffers:

    • Phosphate-Buffered Saline (PBS) at pH 7.4: To mimic physiological conditions relevant for biological assays.

    • Buffers at pH 2.0 and pH 5.5: To simulate the conditions in the stomach and small intestine, respectively, which is important for oral drug development.

  • Organic Solvents:

    • Dimethyl Sulfoxide (DMSO): A universal solvent for creating high-concentration stock solutions for screening.[15]

    • Ethanol (EtOH): A common co-solvent in formulations and a frequently used reaction solvent.

    • Acetonitrile (ACN) & Methanol (MeOH): Common solvents in synthetic chemistry and as mobile phases in High-Performance Liquid Chromatography (HPLC).

    • Dichloromethane (DCM) & Tetrahydrofuran (THF): Common solvents for organic synthesis.

Step-by-Step Experimental Workflow

The following protocol outlines the shake-flask method for determining the solubility of 6-Bromo-4-chloropyrrolo[2,1-f]triazine.

Materials and Equipment:

  • 6-Bromo-4-chloropyrrolo[2,1-f]triazine (solid)

  • Selected solvents (high purity)

  • Analytical balance

  • Glass vials with screw caps (e.g., 2 mL or 4 mL)

  • Orbital shaker or rotator with temperature control

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or other chemically resistant membrane)

  • Syringes

  • HPLC system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid 6-Bromo-4-chloropyrrolo[2,1-f]triazine to a pre-weighed glass vial. An excess is critical to ensure a saturated solution is formed; typically, 2-5 mg of the compound per 1 mL of solvent is sufficient. Record the exact mass added.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen solvent to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for 24 to 48 hours.[16][17] This extended time is necessary to ensure that the system reaches thermodynamic equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the undissolved solid settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Avoid disturbing the solid material at the bottom of the vial.

  • Filtration: Attach a syringe filter to the syringe and filter the supernatant into a clean HPLC vial. This step is crucial to remove any undissolved microparticles.

  • Dilution (if necessary): If the solution is expected to be highly concentrated (e.g., in DMSO), perform an accurate serial dilution with the appropriate solvent to bring the concentration within the linear range of the analytical method.

  • Analysis: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the preferred method for accurately quantifying the concentration of the dissolved compound.[18][19]

  • Method Development: A reverse-phase HPLC method should be developed. A C18 column is typically suitable. The mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid) should be optimized to achieve a sharp, well-resolved peak for 6-Bromo-4-chloropyrrolo[2,1-f]triazine. The UV detection wavelength should be set to the λ_max of the compound.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations of 6-Bromo-4-chloropyrrolo[2,1-f]triazine in a suitable solvent (e.g., DMSO or acetonitrile).[20] Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration. The curve should have a correlation coefficient (R²) of >0.99.

  • Sample Analysis: Inject the filtered samples from the solubility experiment. Use the peak area from the chromatogram and the calibration curve to determine the concentration of the compound in the saturated solution.

Data Presentation and Interpretation

The experimentally determined solubility data should be recorded in a clear and organized manner. Table 2 provides a template for presenting the results.

Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (mM)
PBS (pH 7.4)25
Aqueous Buffer (pH 2.0)25
Aqueous Buffer (pH 5.5)25
DMSO25
Ethanol25
Acetonitrile25
Methanol25
Dichloromethane25
Tetrahydrofuran25

To convert mg/mL to mM, use the following formula: mM = (Solubility in mg/mL / Molecular Weight in g/mol )

Visualizing the Workflow

Diagrams can effectively illustrate the experimental process. The following Graphviz DOT scripts outline the key workflows.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_analysis Analysis A Weigh excess compound B Add precise volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Allow solid to settle C->D E Filter supernatant (0.22 µm filter) D->E F Dilute sample (if necessary) E->F G Quantify via HPLC-UV F->G

Caption: Workflow for Thermodynamic Solubility Determination.

HPLC_Workflow cluster_cal Calibration cluster_samp Sample Quantification S1 Prepare standard solutions S2 Inject standards into HPLC S1->S2 S3 Generate Calibration Curve (Peak Area vs. Conc.) S2->S3 T2 Measure peak area T1 Inject filtered sample T1->T2 T2->S3  Calculate  Concentration

Caption: HPLC Quantification Workflow.

Conclusion

References

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  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

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  • National Center for Biotechnology Information. (2023, February 3). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. PMC. [Link]

  • ResearchGate. (n.d.). Aqueous solubility of kinase inhibitors: I the effect of hydrophilic polymers on their γ-cyclodextrin solubilization. ResearchGate. [Link]

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A Senior Application Scientist's Guide to 6-Bromo-4-chloropyrrolo[2,1-f]triazine: From Commercial Acquisition to Strategic Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The pyrrolo[2,1-f][1][2][3]triazine core is a prime example of such a "privileged scaffold".[4][5] This unique bicyclic heterocycle, containing a bridgehead nitrogen, has garnered significant attention for its versatile biological activities and its integral role in several breakthrough drugs.[4][6] Its structural resemblance to purines allows it to interact with a wide array of biological targets, particularly kinases, which are pivotal in cancer and inflammatory disease pathways.[1][3]

The significance of this scaffold is underscored by its presence in the antiviral drug Remdesivir, approved for the treatment of COVID-19, and in numerous kinase inhibitors that have entered clinical trials.[1][6] The journey of the pyrrolo[2,1-f][1][2][3]triazine framework from a niche C-nucleoside component to a powerhouse in kinase inhibitor design highlights its remarkable adaptability.[4]

Within this important class of compounds, 6-Bromo-4-chloropyrrolo[2,1-f]triazine stands out as a critical and strategically functionalized intermediate. Its two distinct halogen atoms serve as versatile chemical handles, enabling researchers to perform sequential and site-selective modifications. This guide provides an in-depth analysis of its commercial availability, a plausible and robust synthetic strategy, and its strategic application in the synthesis of advanced drug candidates.

Physicochemical Properties and Identifiers

A clear understanding of a compound's fundamental properties is the first step in its effective utilization. The key identifiers and computed properties for 6-Bromo-4-chloropyrrolo[2,1-f]triazine are summarized below for quick reference.

PropertyValueSource
CAS Number 916420-30-9[7]
Molecular Formula C₆H₃BrClN₃[7]
Molecular Weight 232.46 g/mol [7]
IUPAC Name 6-bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine[7]
Canonical SMILES C1=C2C(=NC=NN2C=C1Br)Cl[7]
InChIKey YPMBNJLVUQKSTI-UHFFFAOYSA-N[7]

Commercial Availability and Procurement

The accessibility of starting materials is a critical logistical consideration in any research and development pipeline. 6-Bromo-4-chloropyrrolo[2,1-f]triazine is available from a number of specialized chemical suppliers, typically synthesized on demand for research and development purposes. The table below provides a snapshot of its commercial landscape.

SupplierPurityAvailable QuantitiesNotes
Sunway Pharm Ltd 97%250mg, 1g, 5g, 10g, 25gOffers various scales for laboratory use.[8]
ChemicalBook N/AVaries by distributorActs as an aggregator for multiple suppliers.[9]
ChemShuttle 95%250mg, 1g, 5gSpecifies storage at 2-8°C.
MySkinRecipes N/AN/ALists the compound for research use.[10]

Procurement Insight: When sourcing this intermediate, it is crucial to request a Certificate of Analysis (CoA) to verify purity and identity, as batch-to-batch consistency is paramount for reproducible downstream chemistry. Given its specialized nature, lead times for delivery should be factored into project timelines.

Synthesis Protocol and Mechanistic Rationale

While commercially available, understanding the synthesis of 6-Bromo-4-chloropyrrolo[2,1-f]triazine provides invaluable insight into its reactivity and potential impurities. The literature describes several general strategies for constructing the pyrrolo[2,1-f][1][2][3]triazine core, often starting from either a pyrrole or a triazine precursor.[6][11]

A logical and robust approach to the target molecule involves a multi-step sequence starting from a readily available pyrrole derivative. This method offers good control over the introduction of the required halogen substituents.

G cluster_0 Step 1: Bromination cluster_1 Step 2: N-Amination cluster_2 Step 3: Cyclization & Dehydration cluster_3 Step 4: Chlorination A 2-Formylpyrrole B 4-Bromo-2-formylpyrrole A->B NBS, THF C 4-Bromo-1-amino-2-formylpyrrole B->C Hydroxylamine- O-sulfonic acid D 6-Bromopyrrolo[2,1-f][1,2,4]triazine C->D Formamidine acetate, Heat E 6-Bromo-4-chloropyrrolo[2,1-f]triazine (Target Molecule) D->E POCl3

Caption: Proposed synthetic workflow for 6-Bromo-4-chloropyrrolo[2,1-f]triazine.

Detailed Step-by-Step Experimental Protocol:
  • Step 1: Electrophilic Bromination of 2-Formylpyrrole.

    • Rationale: The pyrrole ring is electron-rich and susceptible to electrophilic substitution. Using N-Bromosuccinimide (NBS) provides a mild and selective source of electrophilic bromine. The formyl group is a deactivating group, directing the bromination to the 4-position.

    • Procedure: Dissolve 2-formylpyrrole in tetrahydrofuran (THF) and cool the solution to 0°C. Add NBS portion-wise while maintaining the temperature. Monitor the reaction by TLC until the starting material is consumed. Perform an aqueous workup and purify by column chromatography to yield 4-bromo-2-formylpyrrole.

  • Step 2: N-Amination of the Brominated Pyrrole.

    • Rationale: Introduction of the N-amino group is essential for forming the triazine ring. Hydroxylamine-O-sulfonic acid in the presence of a base is an effective reagent for the amination of the pyrrole nitrogen.

    • Procedure: To a solution of 4-bromo-2-formylpyrrole in a suitable solvent like DMF, add a base such as potassium carbonate. Slowly add a solution of hydroxylamine-O-sulfonic acid. Stir at room temperature until the reaction is complete. Isolate the product, 4-bromo-1-amino-2-formylpyrrole, after an appropriate workup.

  • Step 3: Condensation and Cyclization to Form the Triazine Ring.

    • Rationale: This key step constructs the second ring of the bicyclic system. Formamidine acetate serves as the source for the final carbon and nitrogen atoms of the triazine ring, which condenses with the N-amino and formyl groups of the pyrrole intermediate, followed by dehydration to yield the aromatic core.

    • Procedure: Heat a mixture of 4-bromo-1-amino-2-formylpyrrole and formamidine acetate in a high-boiling solvent such as 2-methoxyethanol. The reaction is driven to completion by the removal of water. After cooling, the product, 6-bromopyrrolo[2,1-f][1][2][3]triazine, can be isolated by precipitation or extraction and purified.

  • Step 4: Oxidative Chlorination.

    • Rationale: The final step is to install the chloro group at the 4-position. This position is analogous to the 6-position of a purine and can be converted to a hydroxyl group (a triazinone) which exists in equilibrium with its keto tautomer. Treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃) effectively converts this position to the desired chloride.

    • Procedure: Heat the 6-bromopyrrolo[2,1-f][1][2][3]triazine from the previous step in neat phosphorus oxychloride (POCl₃). The reaction must be performed under anhydrous conditions in a fume hood. After completion, the excess POCl₃ is carefully quenched with ice water, and the resulting solid, 6-bromo-4-chloropyrrolo[2,1-f]triazine, is filtered, washed, and dried.

Strategic Application in Medicinal Chemistry

The true value of 6-Bromo-4-chloropyrrolo[2,1-f]triazine lies in its capacity for controlled, sequential diversification. The differential reactivity of the C-Cl and C-Br bonds is the key to its utility.

  • The 4-Position (C-Cl): The chloro group is highly activated towards nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various nucleophiles, most commonly amines, which is a critical step in the synthesis of many kinase inhibitors that require a specific amine to bind in the hinge region of the enzyme's ATP-binding pocket.

  • The 6-Position (C-Br): The bromo group is less reactive towards SNAr but is an ideal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (to add aryl or heteroaryl groups) or Buchwald-Hartwig amination (to add different amines).

This orthogonal reactivity allows for a divergent synthetic strategy, where a common intermediate can be used to generate a large library of diverse analogs for structure-activity relationship (SAR) studies.

G cluster_0 Pathway 1: C4 Substitution First cluster_1 Pathway 2: C6 Substitution First A 6-Bromo-4-chloropyrrolo [2,1-f]triazine B S(N)Ar Reaction (e.g., R1-NH2) A->B F Suzuki Coupling (e.g., R2-B(OH)2) A->F C 6-Bromo-4-(R1-amino) Intermediate B->C D Suzuki Coupling (e.g., R2-B(OH)2) C->D E Final Compound A (4-Amino, 6-Aryl) D->E G 4-Chloro-6-(R2-aryl) Intermediate F->G H S(N)Ar Reaction (e.g., R1-NH2) G->H I Final Compound B (4-Amino, 6-Aryl) H->I

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the intermediate.

This strategic approach is fundamental to modern drug discovery. By systematically varying the R¹ and R² groups, researchers can fine-tune the molecule's properties to optimize potency, selectivity, and pharmacokinetic profiles, ultimately leading to the identification of promising clinical candidates.[1][5]

Conclusion

6-Bromo-4-chloropyrrolo[2,1-f]triazine is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its parent scaffold is validated by numerous biologically active molecules, and its commercial availability provides a reliable starting point for research campaigns. The compound's true power is unlocked through its orthogonal halogen handles, which permit the logical and efficient synthesis of diverse molecular libraries targeting critical disease pathways. For researchers in oncology, virology, and inflammatory diseases, a thorough understanding of this building block's procurement, synthesis, and strategic application is essential for the successful development of next-generation therapeutics.

References

  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Monatshefte für Chemie - Chemical Monthly. Available at:

  • Desbène, S., & Gelin, M. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Pharmaceuticals. Available at: [Link]

  • Prajapati, K., & Vala, H. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Shi, W., et al. (2018). Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. ResearchGate. Available at: [Link]

  • Ott, G. R., & Trias, J. (2017). Pyrrolo[2,1-f][1][2][3]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Sunway Pharm Ltd. (n.d.). 6-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine. Retrieved from

  • ChemicalBook. (n.d.). 6-BROMO-4-CHLOROPYRROLO[1,2-F][1][2][3]TRIAZINE suppliers. Retrieved from

  • PubChem. (n.d.). 6-Bromo-4-chloropyrrolo[1,2-f][1][2][3]triazine. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-4-chloropyrrolo[1,2-f][1][2][3]triazine. Retrieved from

  • PubMed. (2020). Synthetic strategies for pyrrolo[2,1- f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Retrieved from [Link]

  • ChemShuttle. (n.d.). 7-bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine. Retrieved from

  • MySkinRecipes. (n.d.). 6-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine. Retrieved from

  • ResearchGate. (n.d.). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. Retrieved from [Link]

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The Pyrrolo[2,1-f]triazine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Versatile Heterocycle

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular frameworks that offer a blend of potent biological activity, favorable physicochemical properties, and synthetic accessibility is paramount. Among the myriad of heterocyclic systems, the pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a "privileged" structure. This unique bicyclic heterocycle, characterized by a bridgehead nitrogen atom, has demonstrated remarkable versatility, finding applications in a diverse range of therapeutic areas, from oncology to virology.[3] Its journey from a relatively obscure moiety to the core of approved drugs is a testament to the power of scaffold-hopping and rational drug design. This technical guide provides an in-depth exploration of the pyrrolo[2,1-f]triazine core, detailing its synthesis, key applications, and the underlying principles that govern its biological activity.

Chapter 1: Physicochemical Properties and Bioisosteric Rationale

The pyrrolo[2,1-f]triazine scaffold's success can be partly attributed to its unique physicochemical profile. As a bicyclic aromatic system containing four nitrogen atoms, it possesses a distinct electronic distribution and hydrogen bonding potential that allows it to effectively mimic other key heterocycles in biological systems.

Physicochemical Properties of the Parent Scaffold:

PropertyValueSource
Molecular FormulaC6H5N3PubChem
Molecular Weight119.12 g/mol PubChem
XLogP3-AA0.4PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count0PubChem

Physicochemical Properties of the 4-Amino Derivative (a key intermediate):

PropertyValueSource
Molecular FormulaC6H6N4PubChem[4]
Molecular Weight134.14 g/mol PubChem[4]
XLogP30.1PubChem[4]
Hydrogen Bond Donor Count2PubChem[4]
Hydrogen Bond Acceptor Count4PubChem[4]
Rotatable Bond Count0PubChem[4]

The strategic placement of nitrogen atoms within the fused ring system allows the pyrrolo[2,1-f]triazine core to serve as a bioisostere for other important scaffolds, most notably the quinazoline ring system, which is a cornerstone of many kinase inhibitors. This bioisosteric relationship has been a key driver in the exploration of pyrrolo[2,1-f]triazines as kinase inhibitors, allowing medicinal chemists to leverage existing knowledge of quinazoline-based drugs to accelerate the discovery of novel therapeutics.

Chapter 2: Synthetic Strategies: Building the Core

The accessibility of a scaffold is a critical factor in its adoption by the medicinal chemistry community. Fortunately, several versatile synthetic routes to the pyrrolo[2,1-f]triazine core and its derivatives have been developed. These methods can be broadly categorized based on the starting materials and the key bond-forming reactions.

Synthesis from Pyrrole Derivatives

A common and efficient approach involves the construction of the triazine ring onto a pre-existing pyrrole framework. This often entails the N-amination of a pyrrole derivative followed by cyclization with a suitable one-carbon synthon.

Experimental Protocol: Synthesis of 4-Aminopyrrolo[2,1-f][1][2][3]triazine

This protocol is adapted from a known synthesis of a key intermediate for remdesivir.

Step 1: N-Amination of 2-Cyanopyrrole

  • To a stirred solution of 2-cyanopyrrole (1.0 eq) in anhydrous dimethylformamide (DMF) at 0 °C under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add a solution of monochloramine (NH2Cl) in diethyl ether (approximately 1.2 eq) dropwise, keeping the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude N-amino-2-cyanopyrrole, which can be used in the next step without further purification.

Step 2: Cyclization to form 4-Aminopyrrolo[2,1-f][1][2][3]triazine

  • Dissolve the crude N-amino-2-cyanopyrrole in a suitable solvent such as ethanol or isopropanol.

  • Add formamidine acetate (1.5 eq) and a mild base such as potassium carbonate (2.0 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Filter the solid and wash with cold ethanol.

  • The filtrate can be concentrated and the residue purified by column chromatography on silica gel to yield 4-aminopyrrolo[2,1-f][1][2][3]triazine as a solid.

Cycloaddition Reactions

1,3-dipolar cycloaddition reactions provide a powerful and convergent method for the synthesis of polysubstituted pyrrolo[2,1-f]triazines. This approach involves the in situ generation of a 1,2,4-triazinium ylide, which then undergoes a cycloaddition with an electron-deficient dipolarophile.[5]

Experimental Protocol: Synthesis of Polysubstituted Pyrrolo[2,1-f][1][2][3]triazines via 1,3-Dipolar Cycloaddition [5][6]

Step 1: N-Alkylation of 1,2,4-Triazines

  • To a solution of the substituted 1,2,4-triazine (1.0 eq) in anhydrous toluene, add methyl trifluoromethanesulfonate (1.1 eq) at room temperature.

  • Stir the reaction mixture for 12-24 hours.

  • The resulting precipitate of the 1-alkyl-1,2,4-triazinium salt can be collected by filtration and washed with diethyl ether.

Step 2: 1,3-Dipolar Cycloaddition

  • To a suspension of the 1-alkyl-1,2,4-triazinium salt (1.0 eq) in dry tetrahydrofuran, add dimethyl acetylenedicarboxylate (1.2 eq).

  • Add triethylamine (1.1 eq) dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature until a crystalline product precipitates.

  • Collect the product by filtration and recrystallize from a suitable solvent to obtain the pure polysubstituted pyrrolo[2,1-f]triazine.[6]

Chapter 3: The Pyrrolo[2,1-f]triazine Scaffold in Kinase Inhibition

The most significant impact of the pyrrolo[2,1-f]triazine scaffold has been in the field of kinase inhibition. Its ability to act as an ATP-competitive inhibitor by forming key hydrogen bonds with the hinge region of the kinase active site has led to the development of numerous potent and selective inhibitors for a variety of kinase targets implicated in cancer and other diseases.

Targeting Receptor Tyrosine Kinases (RTKs)

EGFR and VEGFR-2 Inhibition:

The initial breakthrough for the pyrrolo[2,1-f]triazine scaffold as a kinase inhibitor came from its evaluation against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7]

  • Structure-Activity Relationship (SAR) Insights:

    • Substitution at the C4 position with anilino fragments, similar to those found in quinazoline-based inhibitors, is crucial for potent activity.

    • The N1 and N2 atoms of the triazine ring often act as hydrogen bond acceptors, interacting with the hinge region of the kinase.

    • Substitutions at the C5 and C6 positions of the pyrrole ring are generally well-tolerated and can be used to modulate physicochemical properties and target selectivity.

    • Substitution at the C7 position often leads to a decrease in activity.

Quantitative SAR Data for EGFR and VEGFR-2 Inhibitors:

CompoundR1R2EGFR IC50 (µM)VEGFR-2 IC50 (µM)Reference
1 HH0.100>10[2]
2 HCH3>100.066[2]
3 HH>100.023[2]

c-Met Inhibition:

Dysregulation of the c-Met signaling pathway is a key driver in many cancers. The pyrrolo[2,1-f]triazine scaffold has proven to be a fertile ground for the discovery of potent c-Met inhibitors.

  • SAR Insights:

    • Introduction of polar side chains at the C6 position can significantly improve in vitro potency.

    • Acylurea and malonamide substituents have been shown to be effective replacements for simple amides, leading to improved cellular activity.

    • Substitution at the C5 position can lead to single-digit nanomolar kinase activity.[8]

Quantitative SAR Data for c-Met/VEGFR-2 Dual Inhibitors:

Compoundc-Met IC50 (nM)VEGFR-2 IC50 (nM)Reference
19 2.3 ± 0.15.0 ± 0.5[2][7]
27a 2.3 ± 0.15.0 ± 0.5[6]

Anaplastic Lymphoma Kinase (ALK) Inhibition:

The pyrrolo[2,1-f]triazine scaffold has also been successfully employed to develop potent inhibitors of Anaplastic Lymphoma Kinase (ALK), a key target in non-small cell lung cancer.

Quantitative SAR Data for ALK Inhibitors:

CompoundALK IC50 (nM)IGF-1R IC50 (nM)Reference
21 10 ± 21137 ± 398[2]
Targeting Non-Receptor Tyrosine Kinases

Janus Kinase (JAK) Inhibition:

The JAK-STAT signaling pathway is crucial for immune responses, and its dysregulation is implicated in autoimmune diseases and cancers. Pyrrolo[2,1-f]triazine derivatives have emerged as potent and selective JAK inhibitors.

  • SAR Insights:

    • Modification of the aniline substituent at the C2 position can minimize the formation of reactive metabolites.

    • Careful selection of substituents on the pyrrole and triazine rings can achieve selectivity for specific JAK isoforms (e.g., JAK2 over JAK3).

Quantitative SAR Data for JAK2 Inhibitors:

CompoundJAK2 IC50 (nM)Reference
29 0.17 ± 0.03[7]
Targeting Lipid Kinases

Phosphoinositide 3-Kinase (PI3K) Inhibition:

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival, and its aberrant activation is a hallmark of many cancers. The pyrrolo[2,1-f]triazine scaffold has been utilized to develop selective PI3K inhibitors.

Quantitative SAR Data for PI3K Inhibitors:

CompoundPI3Kα IC50 (nM)PI3Kδ IC50 (nM)Reference
14a 122119[9]

Signaling Pathways Targeted by Pyrrolo[2,1-f]triazine Kinase Inhibitors

Signaling_Pathways cluster_EGFR EGFR Signaling cluster_VEGFR VEGFR-2 Signaling cluster_cMet c-Met Signaling cluster_JAK JAK-STAT Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR_EGFR PI3K/Akt/mTOR Pathway EGFR->PI3K_AKT_mTOR_EGFR Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR_EGFR->Survival VEGFR2 VEGFR-2 PLCg_PKC_MAPK PLCγ/PKC/MAPK Pathway VEGFR2->PLCg_PKC_MAPK PI3K_AKT_mTOR_VEGFR PI3K/Akt/mTOR Pathway VEGFR2->PI3K_AKT_mTOR_VEGFR PLCg_PKC_MAPK->Proliferation Survival_Permeability Survival & Permeability PI3K_AKT_mTOR_VEGFR->Survival_Permeability cMet c-Met RAS_MAPK_cMet RAS/MAPK Pathway cMet->RAS_MAPK_cMet PI3K_AKT_cMet PI3K/Akt Pathway cMet->PI3K_AKT_cMet STAT_cMet STAT Pathway cMet->STAT_cMet Proliferation_Motility Proliferation & Motility RAS_MAPK_cMet->Proliferation_Motility PI3K_AKT_cMet->Survival Invasion Invasion STAT_cMet->Invasion Cytokine_R Cytokine Receptor JAK JAK Cytokine_R->JAK STAT STAT JAK->STAT Gene_Transcription Gene_Transcription STAT->Gene_Transcription Inhibitor Pyrrolo[2,1-f]triazine Inhibitors Inhibitor->EGFR Inhibitor->VEGFR2 Inhibitor->cMet Inhibitor->JAK

Caption: Key signaling pathways targeted by pyrrolo[2,1-f]triazine-based kinase inhibitors.

Experimental Workflow: In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow start Start prep_inhibitor Prepare serial dilutions of pyrrolo[2,1-f]triazine derivative start->prep_inhibitor add_inhibitor Add inhibitor and kinase to assay plate prep_inhibitor->add_inhibitor initiate_reaction Initiate reaction with ATP and substrate add_inhibitor->initiate_reaction incubate Incubate at controlled temperature initiate_reaction->incubate stop_reaction Stop reaction and add detection reagent incubate->stop_reaction read_plate Read plate on luminometer/fluorometer stop_reaction->read_plate analyze_data Analyze data and determine IC50 value read_plate->analyze_data end End analyze_data->end

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Chapter 4: The Pyrrolo[2,1-f]triazine Scaffold in Antiviral Drug Discovery

Beyond its success in oncology, the pyrrolo[2,1-f]triazine scaffold has proven to be a critical component in the development of antiviral agents. Its ability to mimic natural purine nucleobases allows for its incorporation into nucleoside analogs that can disrupt viral replication.

Remdesivir: A Landmark Antiviral

The most prominent example of a pyrrolo[2,1-f]triazine-containing antiviral is remdesivir, a broad-spectrum antiviral medication that gained widespread attention during the COVID-19 pandemic.[3] Remdesivir is a prodrug that is metabolized in the body to its active triphosphate form, which acts as an inhibitor of viral RNA-dependent RNA polymerase (RdRp).

  • Mechanism of Action: The active form of remdesivir competes with ATP for incorporation into nascent viral RNA chains. Once incorporated, it causes delayed chain termination, thereby halting viral replication.

Other Antiviral Applications

The pyrrolo[2,1-f]triazine core has also been explored in the development of nucleoside analogs with activity against a range of other RNA viruses, including Ebola virus, Marburg virus, and norovirus.[6][10]

  • SAR Insights for Antiviral Nucleosides:

    • The C-nucleoside linkage, where the pyrrolo[2,1-f]triazine base is attached to the ribose sugar via a C-C bond, often provides enhanced metabolic stability compared to N-nucleosides.

    • Modifications at the C7 position of the pyrrolotriazine ring and on the ribose sugar can significantly impact antiviral activity and cytotoxicity.

Experimental Protocol: SARS-CoV-2 Plaque Assay for Antiviral Activity [1][2]

This protocol is a standard method to quantify the reduction in infectious virus particles in the presence of a test compound.

  • Cell Seeding: Seed Vero E6 cells in 6-well plates and grow to confluency.

  • Compound Treatment and Infection:

    • Prepare serial dilutions of the pyrrolo[2,1-f]triazine test compound in infection medium.

    • Remove the growth medium from the cells and wash with PBS.

    • Add the compound dilutions to the cells and incubate for 1 hour.

    • Infect the cells with a known titer of SARS-CoV-2 for 1 hour at 37 °C.

  • Overlay:

    • Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for 2-3 days at 37 °C in a CO2 incubator to allow for plaque formation.

  • Staining and Quantification:

    • Fix the cells with a solution of 4% formaldehyde.

    • Stain the cells with crystal violet. The plaques, areas of dead or lysed cells, will appear as clear zones against a purple background of viable cells.

    • Count the number of plaques in each well and calculate the plaque-forming units (PFU) per mL.

    • The antiviral activity is determined by the reduction in PFU in the presence of the compound compared to the untreated control.

Chapter 5: Emerging Therapeutic Applications

The versatility of the pyrrolo[2,1-f]triazine scaffold extends beyond oncology and virology, with emerging research highlighting its potential in other therapeutic areas.

Neurodegenerative Diseases

Recent studies have begun to explore the potential of pyrrolo[2,1-f]triazine derivatives in the context of neurodegenerative diseases such as Alzheimer's disease. The rationale often involves targeting kinases that are dysregulated in these conditions. For instance, dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in the pathology of Alzheimer's disease, has been identified as a target for pyrrolo[2,1-f]triazine-based inhibitors.[11][12]

Pain Management

The pyrrolo[2,1-f]triazine scaffold has also been investigated for its potential in the treatment of pain. Adaptor-associated kinase 1 (AAK1) has been identified as a novel target for non-opioid analgesics, and pyrrolo[2,1-f]triazine-based compounds have shown promise as potent AAK1 inhibitors.[5][13]

Conclusion: A Scaffold with a Bright Future

The pyrrolo[2,1-f]triazine scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its journey from a bioisosteric replacement for the quinazoline ring to the core of a life-saving antiviral drug highlights its remarkable adaptability. The synthetic accessibility of this scaffold, coupled with its ability to interact with a diverse range of biological targets, ensures that it will continue to be a valuable tool for drug discovery professionals. As our understanding of the molecular basis of disease deepens, we can anticipate that the pyrrolo[2,1-f]triazine scaffold will find new and innovative applications in the ongoing quest for novel therapeutics.

References

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  • [ones: Rearrangement of pyrrolo[1,2-d][1][3][6]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles.]([Link])

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  • [Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][3]triazine derivatives.]([Link])

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The Crucial Role of 6-Bromo-4-chloropyrrolo[2,1-f]triazine in Remdesivir Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of 6-Bromo-4-chloropyrrolo[2,1-f]triazine, a critical intermediate in the synthesis of the antiviral drug Remdesivir. This document will delve into the synthetic pathways, reaction mechanisms, and characterization of this key building block, offering field-proven insights into its production and significance.

Introduction: The Significance of a Pyrrolotriazine Core

Remdesivir, a nucleotide analogue prodrug, has demonstrated broad-spectrum antiviral activity and has been a key therapeutic agent in managing viral outbreaks.[1] The chemical architecture of Remdesivir is centered around a pyrrolo[2,1-f][2][3][4]triazine scaffold, a heterocyclic system that is integral to its biological activity.[5][6] The strategic placement of substituents on this core is paramount for the drug's efficacy. Among the various intermediates in its complex multi-step synthesis, 6-Bromo-4-chloropyrrolo[2,1-f]triazine stands out as a pivotal component, providing the necessary reactive handles for the subsequent crucial C-glycosylation step.[1]

The pyrrolo[2,1-f][2][3][4]triazine framework itself is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds, including kinase inhibitors used in cancer therapy.[6][7] Its unique electronic and structural properties make it an attractive scaffold for drug design.

Synthetic Pathway to 6-Bromo-4-chloropyrrolo[2,1-f]triazine: A Step-by-Step Protocol

The synthesis of 6-Bromo-4-chloropyrrolo[2,1-f]triazine is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The following protocol is a synthesized approach based on established synthetic strategies for pyrrolo[2,1-f][2][3][4]triazine derivatives.[2][3][8]

Diagram of the Synthetic Pathway

Synthetic Pathway of 6-Bromo-4-chloropyrrolo[2,1-f]triazine cluster_0 Step 1: Synthesis of Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one cluster_1 Step 2: Chlorination cluster_2 Step 3: Bromination Pyrrole-2-carboxamide Pyrrole-2-carboxamide Reagents_Step1 1. N-Amination 2. Cyclization Pyrrole-2-carboxamide->Reagents_Step1 Pyrrolotriazinone Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one Reagents_Step1->Pyrrolotriazinone Pyrrolotriazinone_2 Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one Reagents_Step2 POCl3 Pyrrolotriazinone_2->Reagents_Step2 4_Chloropyrrolotriazine 4-Chloropyrrolo[2,1-f][1,2,4]triazine Reagents_Step2->4_Chloropyrrolotriazine 4_Chloropyrrolotriazine_2 4-Chloropyrrolo[2,1-f][1,2,4]triazine Reagents_Step3 NBS 4_Chloropyrrolotriazine_2->Reagents_Step3 Final_Product 6-Bromo-4-chloropyrrolo[2,1-f]triazine Reagents_Step3->Final_Product

Caption: Synthetic route to 6-Bromo-4-chloropyrrolo[2,1-f]triazine.

Step 1: Synthesis of Pyrrolo[2,1-f][2][3][4]triazin-4(3H)-one

The initial step involves the construction of the core pyrrolotriazinone ring system. This is typically achieved through the cyclization of an N-aminated pyrrole derivative.

Experimental Protocol:

  • N-Amination of Pyrrole-2-carboxamide: To a solution of pyrrole-2-carboxamide in a suitable solvent such as dimethylformamide (DMF), add a source of aminating agent.

  • Cyclization: The resulting N-aminopyrrole intermediate is then cyclized to form the triazinone ring. This can be achieved by heating with a suitable reagent like formamidine acetate.[2][4]

  • Work-up and Purification: The reaction mixture is cooled, and the product is precipitated by the addition of an anti-solvent like water. The solid is collected by filtration, washed, and dried to afford pyrrolo[2,1-f][2][3][4]triazin-4(3H)-one.

Causality: The N-amination introduces the crucial N-N bond required for the triazine ring. The subsequent cyclization with a one-carbon unit source closes the six-membered ring to form the stable fused heterocyclic system.

Step 2: Chlorination of Pyrrolo[2,1-f][2][3][4]triazin-4(3H)-one

The hydroxyl group of the triazinone is converted to a chloro group, which is a better leaving group for subsequent reactions.

Experimental Protocol:

  • Reaction Setup: A mixture of pyrrolo[2,1-f][2][3][4]triazin-4(3H)-one and phosphorus oxychloride (POCl₃) is heated under reflux. A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion, the excess POCl₃ is carefully quenched with ice-water. The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 4-chloropyrrolo[2,1-f][2][3][4]triazine.[9]

Causality: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. It reacts with the tautomeric hydroxyl form of the pyrrolotriazinone to replace it with a chlorine atom, thereby activating the 4-position of the ring system.

Step 3: Bromination of 4-Chloropyrrolo[2,1-f][2][3][4]triazine

The final step introduces a bromine atom at the 6-position of the pyrrole ring, providing the second reactive site necessary for the subsequent steps in Remdesivir synthesis.

Experimental Protocol:

  • Reaction Setup: 4-Chloropyrrolo[2,1-f][2][3][4]triazine is dissolved in a suitable aprotic solvent, such as chloroform or acetonitrile. N-Bromosuccinimide (NBS) is then added portion-wise at room temperature.[10][11][12]

  • Reaction Monitoring: The reaction is monitored by TLC or HPLC until the starting material is consumed.

  • Work-up and Purification: The reaction mixture is washed with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by recrystallization or column chromatography to afford the final product, 6-Bromo-4-chloropyrrolo[2,1-f]triazine.

Causality: N-Bromosuccinimide is a mild and selective brominating agent for electron-rich aromatic and heterocyclic rings. The pyrrole ring in the pyrrolotriazine system is sufficiently activated for electrophilic substitution to occur, leading to the desired 6-bromo derivative.

Quantitative Data Summary

StepReactantsReagentsSolventTemperature (°C)Time (h)Yield (%)
1 Pyrrole-2-carboxamide1. Aminating Agent2. Formamidine AcetateDMF120-1404-670-80
2 Pyrrolo[2,1-f][2][3][4]triazin-4(3H)-onePOCl₃, N,N-dimethylaniline (cat.)Neat or high-boiling solventReflux3-580-90
3 4-Chloropyrrolo[2,1-f][2][3][4]triazineN-Bromosuccinimide (NBS)Chloroform or AcetonitrileRoom Temp.2-485-95

Note: Yields are approximate and can vary based on reaction scale and optimization.

Role in Remdesivir Synthesis: The Gateway to C-Glycosylation

6-Bromo-4-chloropyrrolo[2,1-f]triazine is a linchpin intermediate in the total synthesis of Remdesivir. The bromine atom at the 6-position is strategically introduced to facilitate a subsequent halogen-metal exchange reaction, typically with an organolithium reagent like n-butyllithium. This generates a potent nucleophile at the 6-position of the pyrrolotriazine core.[1]

This lithiated species then undergoes a crucial C-C bond-forming reaction with a protected ribose derivative (a lactone), in what is known as a C-glycosylation step. This reaction stereoselectively forms the C-nucleoside bond, a key structural feature of Remdesivir. The chloro group at the 4-position is later displaced by an amino group to complete the adenine bioisostere.

Workflow of Remdesivir Synthesis Highlighting the Intermediate

Remdesivir Synthesis Workflow Start Pyrrole Derivatives Intermediate_Synthesis Synthesis of 6-Bromo-4-chloropyrrolo[2,1-f]triazine Start->Intermediate_Synthesis Halogen_Metal_Exchange Halogen-Metal Exchange (n-BuLi) Intermediate_Synthesis->Halogen_Metal_Exchange C_Glycosylation C-Glycosylation Halogen_Metal_Exchange->C_Glycosylation Protected_Ribose Protected Ribose Derivative Protected_Ribose->C_Glycosylation Further_Steps Further Functionalization (e.g., Amination, Phosphoramidation) C_Glycosylation->Further_Steps Remdesivir Remdesivir Further_Steps->Remdesivir

Caption: Role of the intermediate in the Remdesivir synthesis workflow.

Characterization of 6-Bromo-4-chloropyrrolo[2,1-f]triazine

Thorough characterization of the intermediate is essential to ensure its purity and identity before proceeding to the next steps of the synthesis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyrrole and triazine rings. The chemical shifts and coupling constants will be indicative of the substitution pattern.

    • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environments. The signals for the carbon atoms attached to the bromine and chlorine will be in the expected regions.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio) will be a key diagnostic feature in the mass spectrum.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the intermediate. A well-developed HPLC method can separate the desired product from any starting materials, by-products, or other impurities.

Conclusion

6-Bromo-4-chloropyrrolo[2,1-f]triazine is a non-negotiable intermediate in the scalable synthesis of Remdesivir. A deep understanding of its synthesis, from the construction of the core heterocyclic scaffold to the specific halogenation steps, is critical for ensuring a robust and efficient drug manufacturing process. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to confidently work with this pivotal molecule, ultimately contributing to the continued availability of this important antiviral therapeutic.

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  • Sharma, P., et al. (2020). Synthetic strategies for pyrrolo[2,1-f][2][3][4]triazine: the parent moiety of antiviral drug remdesivir. Chemistry of Heterocyclic Compounds, 56(12), 1517-1522. [Link]

  • Ganai, A. M., et al. (2017). I'm trying to brominate a functionalized Diketopyrrolopyrrole with NBS and have been getting yields of less than or around 10%. Any suggestions?. ResearchGate. [Link]

Sources

The Strategic Application of 6-Bromo-4-chloropyrrolo[2,1-f]triazine in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a "privileged" structure in modern medicinal chemistry, forming the core of numerous clinically successful and investigational kinase inhibitors.[2][4] This guide provides a detailed exploration of the synthetic utility of a key intermediate, 6-Bromo-4-chloropyrrolo[2,1-f]triazine, in the construction of these potent therapeutic agents. We will dissect the strategic advantages of this building block, elucidate the key chemical transformations it enables, and present detailed protocols and case studies for the synthesis of targeted kinase inhibitors. This document is intended to serve as a comprehensive resource for researchers and scientists in the field of drug discovery and development, offering both foundational knowledge and actionable experimental insights.

The Pyrrolo[2,1-f][1][2][3]triazine Core: A Cornerstone of Modern Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[2] Consequently, the development of small molecule kinase inhibitors has become a major focus of pharmaceutical research. The pyrrolo[2,1-f][1][2][3]triazine heterocyclic system has proven to be a particularly fruitful scaffold for this endeavor.[2][4] Its unique electronic properties and three-dimensional structure allow it to mimic the purine core of ATP, enabling competitive binding to the kinase active site.[5] This scaffold is present in a variety of kinase inhibitors targeting a range of kinases, including Anaplastic Lymphoma Kinase (ALK), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and p38α MAP kinase.[2][3]

The journey of the pyrrolo[2,1-f][1][2][3]triazine scaffold from a C-nucleoside mimetic to a versatile template for kinase inhibitors highlights its remarkable adaptability in drug design.[4] The ability to readily introduce diverse substituents at various positions of the ring system allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

6-Bromo-4-chloropyrrolo[2,1-f]triazine: A Versatile Linchpin for Kinase Inhibitor Synthesis

The strategic importance of 6-Bromo-4-chloropyrrolo[2,1-f]triazine lies in the orthogonal reactivity of its two halogen substituents. The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom at the C6 position is amenable to a wide range of palladium-catalyzed cross-coupling reactions. This differential reactivity provides a powerful handle for the sequential and controlled introduction of various pharmacophoric groups, making it an ideal starting material for the construction of diverse libraries of kinase inhibitors.

Diagram: Synthetic Utility of 6-Bromo-4-chloropyrrolo[2,1-f]triazine

G cluster_c4 C4 Position Chemistry cluster_c6 C6 Position Chemistry start 6-Bromo-4-chloropyrrolo[2,1-f]triazine c4_reaction Nucleophilic Aromatic Substitution (SNAr) (e.g., with anilines, amines, alcohols) start->c4_reaction Step 1a c6_reaction Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) start->c6_reaction Step 1b c4_product 4-Substituted-6-bromopyrrolo[2,1-f]triazine c4_reaction->c4_product final_product Disubstituted Kinase Inhibitor Scaffold c4_reaction->final_product c4_product->c6_reaction Step 2a c6_product 6-Substituted-4-chloropyrrolo[2,1-f]triazine c6_reaction->c6_product c6_reaction->final_product c6_product->c4_reaction Step 2b

Caption: Sequential functionalization of 6-Bromo-4-chloropyrrolo[2,1-f]triazine.

Core Synthetic Methodologies

The synthesis of kinase inhibitors from 6-Bromo-4-chloropyrrolo[2,1-f]triazine typically involves a two-step process: nucleophilic substitution at the C4 position followed by a cross-coupling reaction at the C6 position, or vice versa. The choice of sequence depends on the nature of the desired substituents and the overall synthetic strategy.

Nucleophilic Aromatic Substitution at the C4 Position

The electron-withdrawing nature of the triazine ring activates the C4 position for nucleophilic attack. This allows for the facile displacement of the chlorine atom by a variety of nucleophiles, most commonly anilines or other amines, which often form a key hydrogen-bonding interaction with the kinase hinge region.

Experimental Protocol: General Procedure for SNAr at C4

  • Reagents and Solvents:

    • 6-Bromo-4-chloropyrrolo[2,1-f]triazine (1.0 eq)

    • Substituted aniline or amine (1.1 - 1.5 eq)

    • Anhydrous solvent (e.g., 1,4-dioxane, N,N-dimethylformamide (DMF), or isopropanol)

    • Optional: Base (e.g., diisopropylethylamine (DIPEA), potassium carbonate)

  • Procedure:

    • To a solution of 6-Bromo-4-chloropyrrolo[2,1-f]triazine in the chosen solvent, add the substituted aniline or amine.

    • If an acid scavenger is needed, add the base.

    • Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • If a precipitate forms, filter the solid and wash with a suitable solvent (e.g., diethyl ether, ethanol).

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent: The choice of a polar aprotic solvent like DMF or a higher boiling point ether like dioxane facilitates the dissolution of the starting materials and allows for heating to drive the reaction to completion.

  • Base: A non-nucleophilic organic base like DIPEA or an inorganic base like K2CO3 is often used to neutralize the HCl generated during the reaction, preventing side reactions and promoting product formation.

  • Temperature: Elevated temperatures are typically required to overcome the activation energy for the SNAr reaction.

Palladium-Catalyzed Cross-Coupling at the C6 Position

The C6-bromo functionality serves as an excellent handle for introducing a wide array of substituents through various palladium-catalyzed cross-coupling reactions. This position is often exploited to introduce groups that occupy the solvent-exposed region of the kinase active site, which can enhance potency and selectivity.

Experimental Protocol: General Procedure for Suzuki Coupling at C6

  • Reagents and Solvents:

    • 4-Substituted-6-bromopyrrolo[2,1-f]triazine (1.0 eq)

    • Aryl or heteroaryl boronic acid or ester (1.2 - 2.0 eq)

    • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (0.05 - 0.1 eq)

    • Base (e.g., Na2CO3, K3PO4, Cs2CO3) (2.0 - 3.0 eq)

    • Solvent system (e.g., 1,4-dioxane/water, DMF, toluene)

  • Procedure:

    • In a reaction vessel, combine the 4-substituted-6-bromopyrrolo[2,1-f]triazine, boronic acid/ester, palladium catalyst, and base.

    • Degas the solvent system by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes, then add it to the reaction vessel.

    • Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 °C to 110 °C for 4-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Palladium Catalyst: The choice of catalyst and ligand is crucial for efficient coupling and depends on the specific substrates. For example, catalysts with bulky phosphine ligands are often effective for coupling with sterically hindered partners.

  • Base: The base is required to activate the boronic acid for transmetalation to the palladium center. The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. Therefore, maintaining an inert atmosphere is critical to prevent catalyst degradation and ensure reproducibility.

Diagram: General Synthetic Workflow

workflow start 6-Bromo-4-chloropyrrolo [2,1-f]triazine snar C4-SNAr with R1-NH2 start->snar purification1 Purification snar->purification1 suzuki C6-Suzuki Coupling with R2-B(OH)2 purification2 Purification suzuki->purification2 intermediate 4-(R1-amino)-6-bromo- pyrrolotriazine intermediate->suzuki final_product Final Kinase Inhibitor analysis Characterization (NMR, MS, HPLC) final_product->analysis purification1->intermediate purification2->final_product

Caption: A typical workflow for kinase inhibitor synthesis.

Case Studies: Application in the Synthesis of Targeted Kinase Inhibitors

The versatility of 6-Bromo-4-chloropyrrolo[2,1-f]triazine is best illustrated through its application in the synthesis of specific kinase inhibitors.

Synthesis of ALK Inhibitors

A series of 2,7-disubstituted-pyrrolo[2,1-f][1][2][3]triazines have been developed as potent inhibitors of Anaplastic Lymphoma Kinase (ALK).[2] The synthesis of these compounds often utilizes a 6-bromo-4-chloro precursor to introduce the desired substituents. For example, a C4 aniline moiety can be installed via an SNAr reaction, followed by a Suzuki coupling at C6 to introduce an aryl or heteroaryl group that enhances potency and selectivity.[6]

Development of VEGFR-2 Inhibitors

The pyrrolo[2,1-f][1][2][3]triazine scaffold has also been employed in the development of inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[2] In one reported synthesis, a substituted phenol was coupled to the C4 position of a 6-bromo-4-chloropyrrolotriazine, followed by the introduction of a side chain at the C6 position to optimize pharmacokinetic properties.

p38α MAP Kinase Inhibitors

Novel pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of p38α MAP kinase have been identified.[3] X-ray co-crystallography studies have revealed that these inhibitors can bind to the DFG-out conformation of the enzyme, a feature that can impart greater selectivity.[3] The synthesis of these compounds relies on the strategic functionalization of the pyrrolotriazine core, where the 6-bromo-4-chloro intermediate is a logical starting point for creating analogs with diverse substitution patterns to probe the structure-activity relationship.

Table 1: Examples of Kinase Inhibitors Derived from the Pyrrolo[2,1-f][1][2][3]triazine Scaffold

Kinase TargetExample Compound Structure (Core)Key Synthetic Steps from 6-Bromo-4-chloro IntermediateReference
ALK2-Anilino-7-aryl-pyrrolo[2,1-f][1][2][3]triazine1. SNAr with aniline at C4. 2. Suzuki coupling with arylboronic acid at C6.[2][6]
VEGFR-24-(Aryloxy)-6-substituted-pyrrolo[2,1-f][1][2][3]triazine1. SNAr with a phenol at C4. 2. Functionalization at C6.[2][7]
p38α MAP4-(Substituted)-6-aryl-pyrrolo[2,1-f][1][2][3]triazine1. SNAr at C4. 2. Suzuki coupling at C6.[3]
AAK14,5-Disubstituted-pyrrolo[2,1-f][1][2][3]triazinesDisplacement of the C4 chloride with an aniline derivative.[8]

Conclusion and Future Perspectives

6-Bromo-4-chloropyrrolo[2,1-f]triazine has established itself as a cornerstone intermediate in the synthesis of a diverse array of potent and selective kinase inhibitors. Its predictable and orthogonal reactivity at the C4 and C6 positions provides a robust platform for medicinal chemists to explore vast chemical space and optimize drug-like properties. The continued application of this versatile building block, coupled with advances in catalytic cross-coupling technologies and structure-based drug design, will undoubtedly lead to the discovery of novel kinase inhibitors with improved therapeutic profiles. As our understanding of kinase biology deepens, the strategic functionalization of the pyrrolo[2,1-f][1][2][3]triazine scaffold, enabled by key intermediates like 6-Bromo-4-chloropyrrolo[2,1-f]triazine, will remain a critical tool in the development of targeted therapies for a multitude of human diseases.

References

  • Desai, N. C., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Chemistry of Heterocyclic Compounds, 56(12), 1517-1522. [Link]

  • Singh, S., et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 30(10), 1831-1847. [Link]

  • Ott, G. R., et al. (2010). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. Organic Process Research & Development, 14(1), 108-116. [Link]

  • Regan, J., et al. (2011). Synthesis and SAR of new pyrrolo[2,1-f][1][2][3]triazines as potent p38α MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(2), 639-643. [Link]

  • Krajcovic, T., et al. (2022). Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides: a Straightforward Synthetic Route to Polysubstituted Pyrrolo[2,1-f][1][2][3]triazines. Organic Letters, 24(24), 4410-4415. [Link]

  • Lombardo, L. J., et al. (2004). Pyrrolo[2,1-f][1][2][3]triazine inhibitors of kinases. US Patent 6,869,952.

  • Ott, G. R., et al. (2017). Pyrrolo[2,1-f][1][2][3]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle. Bioorganic & Medicinal Chemistry Letters, 27(18), 4275-4284. [Link]

  • Eastman, K. J., et al. (2023). Discovery of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Medicinal Chemistry Research, 32, 1435–1441. [Link]

Sources

Stability and Storage of 6-Bromo-4-chloropyrrolo[2,1-f]triazine: A Guide to Preserving Chemical Integrity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Introduction: The pyrrolo[2,1-f][1][2][3]triazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure.[4] Its derivatives are integral to a range of therapeutics, from kinase inhibitors used in oncology to potent antiviral agents like Remdesivir.[1][5][6] 6-Bromo-4-chloropyrrolo[2,1-f]triazine serves as a critical and versatile intermediate in the synthesis of these complex molecules. The presence of two distinct halogen atoms—a bromine and a chlorine—on the fused heterocyclic ring system provides orthogonal handles for further chemical modification, typically through cross-coupling reactions.

However, the very reactivity that makes this compound a valuable building block also renders it susceptible to degradation if not handled and stored correctly. The integrity of any research or drug development program hinges on the quality and purity of its starting materials. This guide provides a comprehensive overview of the stability profile of 6-Bromo-4-chloropyrrolo[2,1-f]triazine, offering field-proven protocols and the causal scientific reasoning behind them to ensure its long-term viability in a laboratory setting.

Section 1: Core Physicochemical & Hazard Profile

A foundational understanding of the compound's properties is essential before discussing its stability. 6-Bromo-4-chloropyrrolo[2,1-f]triazine is a solid, typically off-white to yellowish, organic compound.[3] Its key identifiers and properties are summarized below.

PropertyValueSource
IUPAC Name 6-bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine[2]
CAS Number 916420-30-9[2][7]
Molecular Formula C₆H₃BrClN₃[2]
Molecular Weight 232.46 g/mol [2]
Appearance Solid[8]
GHS Hazard H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled[2]

The GHS classification underscores the need for appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, during handling. All manipulations should be performed in a well-ventilated area or a chemical fume hood.[9]

Section 2: Chemical Stability & Degradation Pathways

While generally stable under professionally recommended storage conditions, the compound's reactivity is influenced by several environmental factors.[3][10] Understanding these factors is key to preventing unintended degradation and ensuring experimental reproducibility.

cluster_main Key Factors Influencing Stability main 6-Bromo-4-chloropyrrolo[2,1-f]triazine Stability temp Temperature main->temp Thermal Degradation light Light (UV/Visible) main->light Photolytic Cleavage moisture Moisture/Humidity main->moisture Hydrolysis oxidants Oxidizing Agents main->oxidants Oxidation

Caption: Primary environmental factors affecting the chemical integrity of the compound.

Susceptibility to Hydrolysis

The most probable degradation pathway for this molecule is hydrolysis. The electron-deficient nature of the triazine ring makes the carbon atom at the C4 position, bonded to chlorine, electrophilic. This site is susceptible to nucleophilic attack by water, particularly under acidic or basic conditions. The result is the replacement of the chloro group with a hydroxyl group, yielding the corresponding pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one derivative. This transformation fundamentally alters the compound's reactivity and renders it unsuitable for its intended synthetic applications. This is why storage in a dry environment within tightly-closed containers is paramount.[3][10]

reactant 6-Bromo-4-chloropyrrolo[2,1-f]triazine product 6-Bromo-pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one (Degradation Product) reactant->product H₂O (Moisture) [Nucleophilic Aromatic Substitution]

Caption: Proposed primary hydrolytic degradation pathway at the C4 position.

Thermal and Photolytic Instability

Several suppliers recommend refrigerated storage (2-8°C) and protection from light.[3][11][12] This is not merely a precaution but is grounded in chemical principles.

  • Thermal Stress: Elevated temperatures provide the activation energy required to accelerate degradation reactions, most notably hydrolysis. Storing the compound at 2-8°C minimizes its kinetic energy, significantly slowing the rate of any potential decomposition.

  • Photolytic Stress: The pyrrolotriazine core contains a conjugated π-system that can absorb ultraviolet (UV) and, to some extent, visible light. This absorbed energy can promote electrons to higher energy states, potentially leading to the homolytic cleavage of the carbon-halogen bonds, generating radical species and initiating a cascade of decomposition reactions.

Incompatibility with Oxidizing Agents

Safety data sheets for the parent pyrrolotriazine scaffold explicitly list "strong oxidizing agents" as incompatible materials.[10] The fused heterocyclic system, while containing electron-withdrawing nitrogen atoms, is still an electron-rich aromatic system that can be susceptible to oxidation, leading to ring-opening or other unwanted side reactions. Contact with common laboratory oxidizers should be strictly avoided.

Section 3: Recommended Storage and Handling Protocols

Based on the stability profile, a multi-layered approach to storage and handling is required to maximize the shelf-life and preserve the purity of 6-Bromo-4-chloropyrrolo[2,1-f]triazine.

ParameterRecommendationRationale
Temperature 2–8°C Minimizes kinetic energy, slowing the rate of thermal degradation and hydrolysis.[3][11][12]
Atmosphere Inert Gas (Argon/Nitrogen) Displaces moisture and oxygen, providing robust protection against hydrolysis and oxidation.
Light Amber Vial / Opaque Container Prevents exposure to UV and visible light, mitigating the risk of photolytic degradation.[11]
Container Tightly-Sealed Vial Creates a physical barrier against atmospheric moisture.[3][10]

Long-Term Storage (> 1 month): For maximum stability, the compound should be stored in a tightly-sealed amber glass vial, with the headspace purged with an inert gas like argon or nitrogen before sealing. This vial should then be placed in a refrigerator maintained at 2-8°C.

Short-Term Handling (On the Bench): When weighing or dispensing the compound, minimize its time exposed to the ambient atmosphere. It is advisable to allow the container to warm to room temperature before opening to prevent condensation of moisture onto the cold solid. If the compound will be used intermittently throughout a day, storing the vial in a desiccator between uses is a prudent measure.

Section 4: Experimental Workflow for Stability Assessment

For GMP or GLP applications, or to establish a definitive shelf-life for a specific batch, a forced degradation study is the industry-standard approach. This involves subjecting the compound to harsh conditions to intentionally induce and identify potential degradation products.

cluster_stress Apply Stress Conditions start Prepare Stock Solution (e.g., in ACN/H₂O) aliquot Aliquot into Separate Vials start->aliquot acid Acidic (0.1 M HCl, 60°C) aliquot->acid base Basic (0.1 M NaOH, RT) aliquot->base oxidative Oxidative (3% H₂O₂, RT) aliquot->oxidative thermal Thermal (Solid, 80°C) aliquot->thermal photo Photolytic (UV/Vis Light) aliquot->photo neutralize Neutralize, Quench & Dilute Samples acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize photo->neutralize analyze Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) neutralize->analyze end Quantify Degradation & Identify Degradants analyze->end

Caption: Standard experimental workflow for a forced degradation study.

Protocol: Forced Degradation Study
  • Preparation: Prepare an accurately weighed stock solution of 6-Bromo-4-chloropyrrolo[2,1-f]triazine in a suitable solvent mixture (e.g., Acetonitrile/Water).

  • Stress Application: Aliquot the stock solution into separate vials for each stress condition.

    • Acid Hydrolysis: Add 0.1 M HCl. Heat at 60°C for 24-48 hours.

    • Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature for 2-8 hours.

    • Oxidation: Add 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal: Store the solid compound in an oven at 80°C for 72 hours, then dissolve for analysis.

    • Photolytic: Expose a solution to a calibrated light source (e.g., ICH Option 2: 1.2 million lux hours and 200 watt hours/m²)

  • Analysis: At specified time points, withdraw samples. Quench the reaction (e.g., neutralize acid/base, dilute H₂O₂).

  • Detection: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method with UV and Mass Spectrometric (MS) detection.

  • Evaluation: Compare the chromatograms to identify new peaks (degradants) and quantify the loss of the parent peak. The MS data is crucial for proposing the structure of any observed degradants.

Conclusion

6-Bromo-4-chloropyrrolo[2,1-f]triazine is a high-value synthetic intermediate whose utility is directly tied to its purity. Its stability is primarily threatened by moisture, elevated temperature, light, and strong oxidizers. Adherence to the storage and handling protocols outlined in this guide—specifically, refrigerated storage (2-8°C) in a tightly-sealed, light-protected container, preferably under an inert atmosphere—is critical for preserving its chemical integrity. By understanding the science behind these precautions, researchers can ensure the validity of their results and the success of their synthetic campaigns.

References

  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]

  • PubChem. (n.d.). 6-Bromo-4-chloropyrrolo[1,2-f][1][2][3]triazine. National Center for Biotechnology Information. Retrieved from: [Link]

  • Mehta, A., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Natarajan, V., et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. Organic Process Research & Development. Available at: [Link]

  • MySkinRecipes. (n.d.). 6-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine. Retrieved from: [Link]

  • Ott, G. R., & Trias, J. (2017). Pyrrolo[2,1-f][1][2][3]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

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Methodological & Application

Application Notes for Suzuki Coupling Reactions of 6-Bromo-4-chloropyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrrolo[2,1-f]triazine Scaffold

The pyrrolo[2,1-f][1][2][3]triazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[4][5][6] Its unique structural features, including a bridgehead nitrogen atom, have made it a cornerstone in the development of a wide range of therapeutic agents.[4][5] This scaffold is a key component in numerous kinase inhibitors targeting signaling pathways implicated in cancer, such as VEGFR-2, EGFR, and c-Met.[7][8] Furthermore, its versatility extends to antiviral applications, most notably as the core of Remdesivir, a broad-spectrum antiviral agent.[5][6]

The functionalization of this core is paramount for modulating biological activity and optimizing pharmacokinetic properties. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for creating carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl moieties.[9][10] Specifically, 6-Bromo-4-chloropyrrolo[2,1-f]triazine serves as a valuable building block, offering two distinct halogenated sites for selective modification. This application note provides a detailed guide to the strategic considerations and practical execution of Suzuki coupling reactions on this substrate, with a focus on achieving high selectivity and yield.

Reaction Selectivity: A Tale of Two Halogens

In dihalogenated heterocyclic systems like 6-Bromo-4-chloropyrrolo[2,1-f]triazine, the inherent differences in the reactivity of the carbon-halogen bonds can be exploited to achieve selective functionalization. In palladium-catalyzed cross-coupling reactions, the general reactivity trend for halogens is I > Br > Cl.[11][12] This principle dictates that the C-Br bond at the 6-position is significantly more susceptible to oxidative addition to the Pd(0) catalyst than the C-Cl bond at the 4-position.[11]

This disparity in reactivity allows for the selective coupling of a boronic acid at the C6 position while leaving the C4 chloro-substituent intact for potential subsequent transformations. This stepwise approach is highly advantageous in the synthesis of complex molecules, as it allows for the divergent synthesis of a library of compounds from a common intermediate.

The Suzuki Coupling Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3][9] The cycle can be broadly divided into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, the C-Br bond) of the 6-Bromo-4-chloropyrrolo[2,1-f]triazine, forming a Pd(II) intermediate.[1][3] This is often the rate-determining step of the reaction.[9]

  • Transmetalation: The organoboron species (boronic acid or ester) is activated by a base to form a more nucleophilic boronate complex.[2][13] This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) complex.[13][14]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][3]

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition R-X (6-Bromo-4-chloropyrrolo[2,1-f]triazine) Pd(II)_Complex R-Pd(II)L₂-X Transmetalation R'-B(OH)₂ + Base Diorganopalladium R-Pd(II)L₂-R' Reductive_Elimination Reductive Elimination Product R-R' + Pd(0)L₂

Key Reaction Parameters and Their Influence

The success of a Suzuki coupling reaction is highly dependent on the careful selection of several key parameters.

Palladium Catalyst and Ligand Selection

The choice of the palladium catalyst and its associated ligand is critical for achieving high efficiency, particularly with electron-deficient and sterically hindered heterocyclic substrates.[15][16]

  • Palladium(0) Sources: While Pd(PPh₃)₄ is a commonly used catalyst, other Pd(0) sources like Pd₂(dba)₃ in combination with a suitable ligand are also effective.[2]

  • Palladium(II) Pre-catalysts: Pd(II) sources such as Pd(OAc)₂ and PdCl₂(dppf) are also widely used. These are reduced in situ to the active Pd(0) species.

  • Ligands: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.

    • Phosphine Ligands: Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), are often highly effective for coupling challenging substrates like heteroaryl chlorides.[15] For the more reactive C-Br bond, ligands like PPh₃ or dppf are often sufficient.

    • N-Heterocyclic Carbenes (NHCs): NHC ligands form very stable complexes with palladium and have shown excellent performance in the coupling of electron-deficient heterocycles.[15]

The Role of the Base

The base is an essential component of the Suzuki coupling reaction, playing a multifaceted role.[13] Its primary function is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex, which facilitates the transmetalation step. The choice of base can significantly impact the reaction rate and yield.[17]

  • Inorganic Bases: Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are the most commonly used bases.[18] Their effectiveness can depend on factors like basicity and solubility. Stronger bases can sometimes accelerate the reaction, especially with sterically hindered substrates.[17]

  • Organic Bases: In some cases, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) may be employed, particularly when dealing with base-sensitive functional groups.[18]

Solvent System

The solvent system influences reagent solubility, catalyst stability, and can even affect the reaction selectivity.[19][20][21] A mixture of an organic solvent and water is typically used.

  • Common Solvents: 1,4-Dioxane, tetrahydrofuran (THF), and dimethoxyethane (DME) are frequently used organic solvents.[21] The addition of water is often necessary to dissolve the inorganic base and facilitate the formation of the boronate species.

  • Polar Aprotic Solvents: Solvents like DMF and acetonitrile can also be used, but in some cases of dihalogenated substrates, polar solvents have been shown to alter the selectivity of the coupling.[22][23] For selective coupling at the C-Br position of 6-Bromo-4-chloropyrrolo[2,1-f]triazine, a less polar solvent system like dioxane/water is generally preferred.

Comparative Table of Reaction Conditions

The following table summarizes various conditions that can be employed for the Suzuki coupling of 6-Bromo-4-chloropyrrolo[2,1-f]triazine. This is intended as a starting point for optimization.

ParameterCondition 1Condition 2Condition 3Rationale & Remarks
Palladium Catalyst Pd(dppf)Cl₂ (3 mol%)Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%)Pd(dppf)Cl₂ is a robust and reliable catalyst for many Suzuki couplings.[24] Pd(PPh₃)₄ is a classic choice, readily available and effective for aryl bromides.[1][15] The Pd₂(dba)₃/SPhos system is a highly active catalyst suitable for challenging substrates.[15]
Base K₂CO₃ (2 equiv.)K₃PO₄ (2 equiv.)Cs₂CO₃ (2 equiv.)K₂CO₃ is a widely used and cost-effective base.[1][24] K₃PO₄ is a stronger base that can be beneficial for less reactive boronic acids. Cs₂CO₃ is highly soluble and often gives excellent results, though it is more expensive.
Solvent 1,4-Dioxane/H₂O (4:1)DME/H₂O (4:1)Toluene/H₂O (4:1)Dioxane/water is a standard and effective solvent system for Suzuki couplings.[11] DME is a good alternative. Toluene can be used for higher reaction temperatures.
Temperature 80-90 °C85 °C100 °CThe reaction temperature is typically elevated to ensure a reasonable reaction rate. The optimal temperature will depend on the specific substrates and catalyst system.

Detailed Experimental Protocol

This protocol outlines a general procedure for the selective Suzuki coupling of an arylboronic acid with 6-Bromo-4-chloropyrrolo[2,1-f]triazine at the C6 position.

Materials and Reagents
  • 6-Bromo-4-chloropyrrolo[2,1-f]triazine (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Anhydrous and degassed 1,4-dioxane

  • Degassed deionized water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Ethyl acetate, brine, anhydrous sodium sulfate (for workup)

  • Silica gel for column chromatography

Procedure
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 6-Bromo-4-chloropyrrolo[2,1-f]triazine (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (0.03 equiv.), and the base (2.0 equiv.).

  • Inerting the Atmosphere: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[25]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the starting material.[25]

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-100 °C) with vigorous stirring.[1][25]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.[1]

    • Dilute the reaction mixture with ethyl acetate and water.[11]

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[11]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-4-chloropyrrolo[2,1-f]triazine.[1]

Troubleshooting and Considerations

  • Low Yield: If the reaction gives a low yield, consider increasing the amount of boronic acid, using a more active catalyst system (e.g., with a Buchwald ligand), or trying a different base (e.g., K₃PO₄ or Cs₂CO₃). Ensure that all reagents and solvents are properly degassed to prevent catalyst deactivation.

  • Dehalogenation: The presence of water can sometimes lead to dehalogenation byproducts.[26] If significant dehalogenation is observed, try reducing the amount of water in the solvent system or using anhydrous conditions with a base like KF.[2]

  • Homocoupling of Boronic Acid: Homocoupling of the boronic acid can occur, especially in the presence of oxygen.[27] Thoroughly degassing the reaction mixture is crucial to minimize this side reaction.

  • N-Protection: For some pyrrole-containing substrates, N-protection can prevent side reactions like dehalogenation.[28] However, for the pyrrolo[2,1-f]triazine system, the bridgehead nitrogen is generally not reactive under these conditions.

Conclusion

The Suzuki-Miyaura coupling reaction is an indispensable tool for the functionalization of the medicinally important 6-Bromo-4-chloropyrrolo[2,1-f]triazine scaffold. By leveraging the differential reactivity of the C-Br and C-Cl bonds, selective arylation at the C6 position can be achieved with high efficiency. Careful consideration of the catalyst, ligand, base, and solvent system is key to optimizing the reaction conditions for specific substrates. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully employ this powerful transformation in their drug discovery and development efforts.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Available from: [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. Available from: [Link]

  • National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Available from: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

  • Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. Available from: [Link]

  • ACS Publications. Efficient, Scalable Synthesis of Functionalized Pyrrolo[2,1-f][1][2][3]triazines. Available from: [Link]

  • PubMed. Pyrrolo[2,1-f][1][2][3]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle. Available from: [Link]

  • RSC Publishing. Solvent effects in palladium catalysed cross-coupling reactions. Available from: [Link]

  • ACS Publications. Discovery of the Pyrrolo[2,1-f][1][2][3]triazine Nucleus as a New Kinase Inhibitor Template. Available from: [Link]

  • ACS Publications. Efficient, Scalable Synthesis of Functionalized Pyrrolo[2,1-f][1][2][3]triazines. Available from: [Link]

  • ResearchGate. Solvent effects in palladium catalysed cross-coupling reactions. Available from: [Link]

  • Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Available from: [Link]_

  • National Institutes of Health. Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Available from: [Link]

  • ACS Publications. Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. Available from: [Link]

  • ResearchGate. Development of a Practical Synthesis of a Functionalized Pyrrolo[2,1-f][1][2][3]triazine Nucleus. Available from: [Link]

  • ResearchGate. Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. Available from: [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available from: [Link]

  • SpringerLink. Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Available from: [Link]

  • Synthesis and SAR of new pyrrolo[2,1-f][1][2][3]triazines as potent p38α MAP kinase inhibitors. Available from: [Link]

  • ResearchGate. Drugs containing pyrrolo[2,1-f][1][2][3]triazine moiety. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • PubMed Central. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Available from: [Link]

  • ResearchGate. An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Available from: [Link]

  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available from: [Link]

  • National Institutes of Health. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Available from: [Link]

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Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromo-4-chloropyrrolo[2,1-f]triazine with Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry. Aryl and heteroaryl amines are ubiquitous structural motifs in a vast array of bioactive molecules and approved drugs.[1][2][3][4] The pyrrolo[2,1-f][1][5][6]triazine scaffold, a privileged heterocyclic system, has garnered significant attention as a core component in the development of novel therapeutics, including kinase inhibitors and antiviral agents.[7][8][9][10] The ability to precisely install amino groups onto this framework is therefore of paramount importance for generating libraries of potential drug candidates.

The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, largely supplanting harsher, traditional methods that often suffer from limited substrate scope and poor functional group tolerance.[1][11] This reaction has revolutionized the synthesis of arylamines, offering a reliable and efficient pathway to these crucial compounds.[1][12]

This application note provides a detailed guide for the Buchwald-Hartwig amination of 6-Bromo-4-chloropyrrolo[2,1-f]triazine with a variety of anilines. We will delve into the mechanistic underpinnings of the reaction, discuss key experimental considerations for achieving high yields and selectivity, and provide a comprehensive, step-by-step protocol for researchers in drug development and medicinal chemistry.

Mechanistic Insights: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][13][14] The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, 6-Bromo-4-chloropyrrolo[2,1-f]triazine), forming a Pd(II) intermediate.[5][6][13] The reactivity of the aryl halide is a critical factor in this step, with the order of reactivity typically being I > Br > Cl.[15] This inherent difference in reactivity can be exploited to achieve selective amination at the more reactive C-Br bond.

  • Amine Coordination and Deprotonation: The aniline coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex. The choice of base is crucial and can significantly impact the reaction rate and efficiency.[14]

  • Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product from the palladium-amido complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][13]

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// Edges Pd0 -> OxAdd [label="Ar-X"]; OxAdd -> PdII_Aryl; PdII_Aryl -> Amine_Coord [label="HNR'R''\nBase"]; Amine_Coord -> PdII_Amido; PdII_Amido -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regeneration"]; } केंदॉट Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Amination of 6-Bromo-4-chloropyrrolo[2,1-f]triazine

This protocol provides a general procedure for the selective Buchwald-Hartwig amination of 6-Bromo-4-chloropyrrolo[2,1-f]triazine at the C6 position with various anilines.

Materials and Reagents:
  • 6-Bromo-4-chloropyrrolo[2,1-f]triazine

  • Substituted aniline (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and work-up reagents

Reaction Setup and Procedure:

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// Edges start -> setup; setup -> add_reagents; add_reagents -> add_substrates; add_substrates -> add_solvent; add_solvent -> reaction; reaction -> monitoring; monitoring -> workup [label="Reaction Complete"]; monitoring -> reaction [label="Incomplete"]; workup -> purification; purification -> characterization; characterization -> end; } केंदॉट Caption: Experimental workflow for the Buchwald-Hartwig amination.

  • Inert Atmosphere: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the palladium precatalyst, phosphine ligand, and base.

  • Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.[14]

  • Reagent Addition: Under a positive pressure of the inert gas, add the 6-Bromo-4-chloropyrrolo[2,1-f]triazine and the aniline.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Stir the reaction mixture at room temperature for a few minutes to ensure proper mixing, then heat to the desired temperature (e.g., 100 °C) using a preheated oil bath or heating mantle.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the addition of water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[14]

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the desired 6-anilino-4-chloropyrrolo[2,1-f]triazine derivative.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Reaction Conditions and Yields for Various Anilines

The following table summarizes a starting point for reaction conditions and expected outcomes for the Buchwald-Hartwig amination of 6-Bromo-4-chloropyrrolo[2,1-f]triazine with a selection of anilines. Optimization of these conditions may be necessary for specific substrates.

Aniline SubstratePalladium Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Expected Product
AnilinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene10012-246-Anilino-4-chloropyrrolo[2,1-f]triazine
4-MethoxyanilinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene10012-244-Chloro-6-(4-methoxyanilino)pyrrolo[2,1-f]triazine
4-ChloroanilinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene110244-Chloro-6-(4-chloroanilino)pyrrolo[2,1-f]triazine
2-MethylanilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane110244-Chloro-6-(2-methylanilino)pyrrolo[2,1-f]triazine

Key Considerations for Success and Selectivity

  • Choice of Catalyst and Ligand: The selection of the palladium precatalyst and phosphine ligand is critical for achieving high catalytic activity and selectivity.[1][12] For heteroaromatic substrates, bulky, electron-rich phosphine ligands such as Xantphos, RuPhos, and BrettPhos have proven to be effective.[11][13] The use of N-heterocyclic carbene (NHC) ligands can also be beneficial for challenging couplings.[16][17][18][19]

  • Base Selection: The choice of base is crucial and can influence the reaction rate and the tolerance of sensitive functional groups.[11] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. For base-sensitive substrates, weaker bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) may be employed, although this may require higher reaction temperatures or longer reaction times.[11][13]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used for the Buchwald-Hartwig amination.[2][11] It is essential to use degassed solvents to prevent oxidation of the Pd(0) catalyst.

  • Regioselectivity: In the case of 6-Bromo-4-chloropyrrolo[2,1-f]triazine, the greater reactivity of the C-Br bond compared to the C-Cl bond in the oxidative addition step allows for selective amination at the C6 position.[20][21] By carefully controlling the reaction conditions (e.g., temperature, reaction time), high regioselectivity can be achieved.

  • Inert Atmosphere: The Buchwald-Hartwig amination is sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, it is essential to perform the reaction under an inert atmosphere of argon or nitrogen.[11]

Conclusion

The Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of 6-anilino-4-chloropyrrolo[2,1-f]triazine derivatives. By carefully selecting the appropriate catalyst system, base, and reaction conditions, researchers can achieve high yields and excellent regioselectivity. This application note provides a solid foundation for the successful implementation of this critical transformation in drug discovery and development programs, enabling the rapid generation of diverse libraries of potential therapeutic agents based on the privileged pyrrolo[2,1-f][1][5][6]triazine scaffold.

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  • Zhang, Y., et al. (2020). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Omega, 5(31), 19575–19588. Retrieved from [Link]

  • Asati, V., & Kushwaha, N. (2022). Pyrrolo[2,1-f][1][5][6]triazine: a promising fused heterocycle to target kinases in cancer therapy. Molecular Diversity, 26(4), 2231–2252. Retrieved from [Link]

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Sources

Application Notes and Protocols for Palladium Catalyst Selection in Cross-Coupling Reactions of 6-Bromo-4-chloropyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system, forming the core of numerous biologically active compounds, including kinase inhibitors for cancer therapy and antiviral agents like Remdesivir.[4][5] The ability to selectively functionalize this core is paramount for the development of new chemical entities. This guide provides a detailed technical overview and actionable protocols for the selective palladium-catalyzed cross-coupling of 6-Bromo-4-chloropyrrolo[2,1-f]triazine, a versatile building block for creating diverse compound libraries.

The Challenge of Selectivity in Dihalogenated Heterocycles

The primary challenge in the functionalization of 6-Bromo-4-chloropyrrolo[2,1-f]triazine lies in achieving selective reaction at one halogenated position over the other. Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds follows the order C-I > C-Br > C-Cl.[6] This inherent difference in bond dissociation energies provides a thermodynamic basis for selective activation of the C-Br bond over the more robust C-Cl bond. However, kinetic factors, influenced by the choice of palladium catalyst, ligand, and reaction conditions, play a crucial role in realizing high selectivity.

The Palladium Catalytic Cycle: A Brief Overview

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, generally proceed through a common catalytic cycle. Understanding this cycle is key to rational catalyst selection.

Palladium Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-X Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Oxidative Addition->Ar-Pd(II)(X)L_n Transmetalation Transmetalation Ar-Pd(II)(X)L_n->Transmetalation R-M Ar-Pd(II)(R)L_n Ar-Pd(II)(R)L_n Transmetalation->Ar-Pd(II)(R)L_n Reductive Elimination Reductive Elimination Ar-Pd(II)(R)L_n->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The oxidative addition step, where the aryl halide adds to the Pd(0) center, is often rate-determining and is the primary determinant of selectivity between two different carbon-halogen bonds.

Catalyst and Ligand Selection for Selective C-Br Functionalization

The choice of the palladium precursor and, more critically, the ancillary ligand is the most influential factor in achieving high selectivity for the C-Br bond at the 6-position of the pyrrolo[2,1-f]triazine core.

Palladium Precursors: Commonly used palladium precursors include:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

Ligands: The electronic and steric properties of the phosphine or N-heterocyclic carbene (NHC) ligand are critical for modulating the reactivity and selectivity of the palladium catalyst.[2]

  • Electron-rich and bulky phosphine ligands are generally preferred for promoting the oxidative addition of aryl bromides. Examples include:

    • Triphenylphosphine (PPh₃)

    • Tricyclohexylphosphine (PCy₃)

    • Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos)

  • N-Heterocyclic Carbene (NHC) ligands are also highly effective, often providing greater catalyst stability and activity.

The following decision tree provides a general framework for catalyst selection based on the desired transformation.

Catalyst Selection Start Desired Transformation Suzuki Suzuki Coupling (C-C bond) Start->Suzuki Sonogashira Sonogashira Coupling (C-C triple bond) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (C-N bond) Start->Buchwald Suzuki_Catalyst Pd(OAc)₂ or Pd₂(dba)₃ with Bulky Biarylphosphine Ligand (e.g., XPhos, SPhos) Suzuki->Suzuki_Catalyst Sonogashira_Catalyst Pd(PPh₃)₂Cl₂ with CuI co-catalyst or Pd(PPh₃)₄ Sonogashira->Sonogashira_Catalyst Buchwald_Catalyst Pd₂(dba)₃ or Pd(OAc)₂ with Bulky Biarylphosphine Ligand (e.g., RuPhos, BrettPhos) Buchwald->Buchwald_Catalyst

Caption: Decision tree for initial palladium catalyst selection.

Experimental Protocols

The following protocols are designed to favor the selective cross-coupling at the 6-bromo position of 6-Bromo-4-chloropyrrolo[2,1-f]triazine. Optimization of reaction conditions (temperature, solvent, base, and reaction time) may be necessary for specific substrates.

Protocol 1: Selective Suzuki-Miyaura Coupling

This protocol is for the formation of a C-C bond between the 6-position of the pyrrolo[2,1-f]triazine core and an aryl or vinyl boronic acid/ester.

Materials:

  • 6-Bromo-4-chloropyrrolo[2,1-f]triazine

  • Aryl or vinyl boronic acid or boronic acid pinacol ester (1.1 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • XPhos (4-10 mol%)

  • Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2-3 equivalents)

  • Anhydrous 1,4-dioxane or toluene/water mixture (e.g., 10:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 6-Bromo-4-chloropyrrolo[2,1-f]triazine, the boronic acid/ester, Pd(OAc)₂, XPhos, and the base.

  • Add the anhydrous solvent(s) via syringe.

  • Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Sonogashira Coupling

This protocol is for the formation of a C-C triple bond between the 6-position of the pyrrolo[2,1-f]triazine core and a terminal alkyne.

Materials:

  • 6-Bromo-4-chloropyrrolo[2,1-f]triazine

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (4-10 mol%)

  • Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2-3 equivalents)

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 6-Bromo-4-chloropyrrolo[2,1-f]triazine, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous solvent and the amine base via syringe.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction mixture at room temperature to 60 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Selective Buchwald-Hartwig Amination

This protocol is for the formation of a C-N bond between the 6-position of the pyrrolo[2,1-f]triazine core and a primary or secondary amine. The conditions are adapted from a successful selective amination of the analogous 6-bromo-2-chloroquinoline system.[2]

Materials:

  • 6-Bromo-4-chloropyrrolo[2,1-f]triazine

  • Amine (1.1 - 1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-4 mol%)

  • RuPhos (4-8 mol%)

  • Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.5 equivalents)

  • Anhydrous toluene or 1,4-dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ and RuPhos.

  • Add the anhydrous solvent and stir for a few minutes to allow for catalyst pre-formation.

  • Add 6-Bromo-4-chloropyrrolo[2,1-f]triazine, the amine, and the base.

  • Degas the reaction mixture.

  • Heat the reaction mixture to 90-120 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Summary of Recommended Catalyst Systems

Cross-Coupling ReactionPalladium PrecursorRecommended Ligand(s)Typical BaseCo-catalyst
Suzuki-Miyaura Pd(OAc)₂ or Pd₂(dba)₃XPhos, SPhosK₂CO₃, K₃PO₄-
Sonogashira Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄PPh₃Et₃N, DIPEACuI
Buchwald-Hartwig Amination Pd₂(dba)₃ or Pd(OAc)₂RuPhos, BrettPhosNaOtBu, Cs₂CO₃-

Troubleshooting and Optimization

  • Low or no conversion: Increase reaction temperature, use a more active catalyst system (e.g., a more electron-rich ligand), or try a different solvent. Ensure all reagents and solvents are anhydrous.

  • Poor selectivity (reaction at C-Cl): Lower the reaction temperature, use a less reactive catalyst system, or screen different ligands. Bulky ligands can sometimes enhance selectivity.

  • Byproduct formation (e.g., homocoupling): Adjust the stoichiometry of the coupling partners, lower the catalyst loading, or add an inhibitor for the undesired pathway if known.

By carefully selecting the palladium catalyst and ligand system, researchers can achieve highly selective and efficient cross-coupling reactions at the 6-bromo position of 6-Bromo-4-chloropyrrolo[2,1-f]triazine, enabling the synthesis of diverse libraries of novel compounds for drug discovery and development.

References

  • Ng, S. S., Pang, W. H., Yuen, O. Y., & So, C. M. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. [Link]

  • Smith, J. A., Jones, R. K., Booker, G. W., & Pyke, S. M. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of organic chemistry, 73(22), 8880–8892. [Link]

  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Monatshefte für Chemie-Chemical Monthly, 152(10), 1199-1215. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Schoenebeck, F., Houk, K. N., & Merlic, C. A. (2009). Theoretical bond dissociation energies of halo-heterocycles: trends and relationships to regioselectivity in palladium-catalyzed cross-coupling reactions. Journal of the American Chemical Society, 131(18), 6632–6639. [Link]

  • Powers, K. T., & Sigman, M. S. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society, 144(21), 9379-9386. [Link]

  • Yang, C. C., Chen, Y. C., & Sun, C. M. (2016). A facile synthesis of pyrrolo [2, 1-f][1][2][3] triazin-4 (3 H)-ones: Rearrangement of pyrrolo [1, 2-d][1][3][7] oxadiazines and regioselective intramolecular cyclization of 1, 2-biscarbamoyl-substituted 1 H-pyrroles. Beilstein journal of organic chemistry, 12, 1569. [Link]

  • Borzilleri, R. M., Cai, Z. W., Ellis, C., Fargnoli, J., Feng, J., Fura, A., ... & Hunt, J. T. (2010). Discovery and process synthesis of novel 2, 7-pyrrolo [2, 1-f][1][2][3] triazines. ACS medicinal chemistry letters, 1(5), 224-228. [Link]

  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Monatshefte für Chemie-Chemical Monthly, 152(10), 1199-1215. [Link]

  • Szymański, P., Mikulski, M., & Giurg, M. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18073-18084. [Link]

  • Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14(1), 2244-2253. [Link]

  • Cerný, J., Eyrich, J., & Dvorák, D. (2022). Regio-and Diastereoselective 1, 3-Dipolar Cycloadditions of 1, 2, 4-Triazin-1-ium Ylides. The Journal of Organic Chemistry, 87(13), 8347-8356. [Link]

  • Castellote, I., Vaquero, J. J., Fernández-Gadea, J., & Alvarez-Builla, J. (2004). Pyrrolodiazines. 6. Palladium-catalyzed arylation, heteroarylation, and amination of 3, 4-dihydropyrrolo [1, 2-a] pyrazines. The Journal of organic chemistry, 69(25), 8668-8675. [Link]

  • Le, T. N., & Legros, J. (2017). Palladium-catalyzed Suzuki–Miyaura cross-coupling in continuous flow. Catalysts, 7(5), 146. [Link]

  • Singh, S., Utreja, D., & Kumar, V. (2021). Synthetic strategies for pyrrolo [2, 1-f][1][2][3] triazine: the parent moiety of antiviral drug remdesivir. Chemistry of Heterocyclic Compounds, 56(12), 1517-1522. [Link]

  • Freudenmann, D., Beil, W., & Müller, T. J. (2011). Synthesis of pyrrolo [3, 2-d] pyrimidine-2, 4 (3 H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry, 7(1), 1320-1327. [Link]

  • Bedford, R. B. (2003). Palladacyclic catalysts in CC and C-heteroatom bond-forming reactions. Chemical Communications, (15), 1787-1796. [Link]

  • Mochulskaya, N. N., Kotovskaya, S. K., Rusinov, V. L., Charushin, V. N., Zarubaev, V. V., & Volobueva, A. S. (2023). Bioactive Pyrrolo [2, 1-f][1][2][3] triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(22), 7679. [Link]

  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Monatshefte für Chemie-Chemical Monthly, 152(10), 1199-1215. [Link]

  • Hunt, J. T. (2017). Pyrrolo [2, 1-f][1][2][3] triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle. Journal of medicinal chemistry, 60(18), 7583-7598. [Link]

  • Seela, F., & Chittepu, P. (2008). Functionalization of Pyrrolo [2, 3-d] pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. Chemistry of Heterocyclic Compounds, 44(3), 249-270. [Link]

  • Hartwig, J. F. (2018). Cross-coupling and related reactions: connecting past success to the development of new reactions for the future. Journal of the American Chemical Society, 140(45), 15088-15101. [Link]

  • Valente, C., & Pérez-Temprano, M. H. (2020). Advances in Cross-Coupling Reactions. Catalysts, 10(10), 1133. [Link]

  • Fairlamb, I. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol% and ppm. ACS Catalysis, 12(15), 9036-9049. [Link]

  • Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. [Link]

  • Saliou, C., Pira, S. L., Berteina-Raboin, S., & Guillaumet, G. (2012). Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct CH functionalization of imidazo [1, 2-a] pyrazines. Organic letters, 14(23), 6012-6015. [Link]

  • Iqbal, S., Khan, I. U., Ali, S., & Khan, A. (2020). Palladium and copper catalyzed sonogashira cross coupling an excellent methodology for CC bond formation over 17 years: A review. Catalysts, 10(4), 449. [Link]

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Sources

Application Note: Regioselective Nucleophilic Aromatic Substitution at the C4-Position of 6-Bromo-4-chloropyrrolo[2,1-f]triazine for the Synthesis of Advanced Drug Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the regioselective functionalization of a key heterocyclic scaffold.

Abstract

The pyrrolo[2,1-f][1][2][3]triazine core is a privileged heterocyclic scaffold that forms the foundation of numerous approved drugs and clinical candidates, including kinase inhibitors and antiviral agents.[4][5][6][7] The 6-Bromo-4-chloropyrrolo[2,1-f]triazine building block is a strategically designed intermediate, offering two distinct and orthogonally reactive sites for molecular elaboration. This application note provides a detailed technical guide for achieving highly regioselective nucleophilic aromatic substitution (SNAr) at the C4-position. We will delve into the mechanistic principles governing this selectivity, present a robust and validated experimental protocol, and demonstrate the synthetic utility of the resulting 4-amino-6-bromopyrrolo[2,1-f]triazine product as a precursor for further diversification via palladium-catalyzed cross-coupling reactions. This guide is intended for researchers in medicinal chemistry and drug development seeking to leverage this versatile scaffold for the rapid generation of compound libraries.

Part 1: The Mechanistic Basis for C4 Regioselectivity

The successful application of 6-Bromo-4-chloropyrrolo[2,1-f]triazine hinges on the ability to selectively functionalize one halogenated position over the other. The observed, and highly desirable, preference for nucleophilic attack at the C4-chloro position is not arbitrary; it is a direct consequence of the electronic architecture of the fused heterocyclic system.

The Principle of SNAr on an Electron-Deficient Heterocycle

Nucleophilic aromatic substitution (SNAr) reactions are facile on aromatic rings that are "electron-poor." The pyrrolo[2,1-f]triazine system is inherently electron-deficient due to the presence of three electronegative nitrogen atoms in the triazine ring. These nitrogens act as powerful electron sinks, withdrawing electron density from the ring carbons and making them susceptible to attack by nucleophiles.[8] The reaction proceeds via a two-step addition-elimination mechanism, involving a transient, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the determining factor for the reaction's feasibility and regiochemical outcome.[9]

Decoding the Regioselectivity: C4-Cl vs. C6-Br

To understand the preference for substitution at C4, we must compare the stability of the Meisenheimer intermediates formed upon nucleophilic attack at C4 versus C6.

  • Attack at C4: The C4 position is part of the electron-deficient 1,2,4-triazine ring. When a nucleophile attacks this position, the resulting negative charge in the Meisenheimer intermediate is effectively delocalized and stabilized by the adjacent ring nitrogens (N1 and N2) through resonance. This stabilization significantly lowers the activation energy for the reaction pathway.

  • Attack at C6: The C6 position is part of the pyrrole ring. Pyrrole is a five-membered aromatic heterocycle that is comparatively electron-rich and less capable of stabilizing a negative charge than the triazine ring. Nucleophilic attack at C6 would result in a less stable Meisenheimer intermediate, leading to a much higher activation energy barrier.

This electronic disparity makes the C4-Cl bond significantly more labile towards nucleophilic displacement than the C6-Br bond, granting the reaction its exceptional regioselectivity. This principle is consistent with observations in other fused heterocyclic systems, such as 2,4-dichloroquinazolines, where substitution invariably occurs at the 4-position first.[10]

Meisenheimer_Intermediate_Stability Diagram 1: Regioselectivity Rationale cluster_0 Favorable Path: Attack at C4 cluster_1 Disfavored Path: Attack at C6 Start_C4 6-Bromo-4-chloropyrrolo[2,1-f]triazine + Nu⁻ Intermediate_C4 Meisenheimer Intermediate (C4) Charge stabilized by N1 and N2 Start_C4->Intermediate_C4 Addition Product_C4 4-Nu-6-Bromopyrrolo[2,1-f]triazine + Cl⁻ Intermediate_C4->Product_C4 Elimination (Low Ea) Start_C6 6-Bromo-4-chloropyrrolo[2,1-f]triazine + Nu⁻ Intermediate_C6 Meisenheimer Intermediate (C6) Poor charge stabilization Start_C6->Intermediate_C6 Addition Product_C6 6-Nu-4-Chloropyrrolo[2,1-f]triazine + Br⁻ Intermediate_C6->Product_C6 Elimination (High Ea)

Caption: Diagram 1: Rationale for C4 Regioselectivity.

Part 2: Experimental Protocols

The following protocols are designed to be self-validating, providing a clear and reproducible method for the synthesis and subsequent functionalization of the pyrrolotriazine core.

Protocol 1: Regioselective SNAr with an Amine Nucleophile

This procedure details a general method for the substitution of the C4-chloro group with a representative primary amine (aniline). It can be readily adapted for various primary and secondary amines.

Materials & Reagents:

  • 6-Bromo-4-chloropyrrolo[2,1-f]triazine (1.0 eq)

  • Aniline (1.1 - 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser and nitrogen/argon inlet

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 6-Bromo-4-chloropyrrolo[2,1-f]triazine (1.0 eq).

  • Solvent Addition: Add anhydrous DMF or DMSO to create a solution with a concentration of approximately 0.1-0.2 M. Stir until all solids are dissolved.

  • Reagent Addition: Add the amine nucleophile (e.g., aniline, 1.2 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq).

    • Scientist's Note: DIPEA is a bulky, non-nucleophilic base. Its role is solely to quench the HCl generated during the reaction, preventing protonation of the amine nucleophile and driving the equilibrium towards the product.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing water or saturated NaHCO₃ solution. c. Extract the aqueous layer three times with ethyl acetate. d. Combine the organic layers and wash sequentially with water and then brine.

    • Scientist's Note: The aqueous wash is crucial for removing the DMF/DMSO solvent and the DIPEA-HCl salt. e. Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 4-(phenylamino)-6-bromopyrrolo[2,1-f]triazine product.

Protocol 2: Downstream Application - Suzuki Cross-Coupling at C6

This protocol demonstrates the utility of the preserved C6-bromo handle for further diversification, a key strategy in building molecular complexity.

Step-by-Step Procedure (Illustrative):

  • Reaction Setup: In a microwave vial or Schlenk tube, combine the 4-amino-6-bromopyrrolo[2,1-f]triazine product (1.0 eq), a boronic acid or ester (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05-0.10 eq), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 eq).

  • Solvent and Degassing: Add a suitable solvent mixture (e.g., Dioxane/Water or Toluene/Ethanol/Water). Degas the mixture thoroughly by bubbling with nitrogen or argon for 15-20 minutes.

  • Heating: Heat the reaction to 90-120 °C (conventional heating) or 120-150 °C (microwave heating) until the starting material is consumed as monitored by LC-MS.

  • Work-up and Purification: After cooling, perform a standard aqueous work-up followed by purification via column chromatography to yield the final, di-substituted product. This two-step sequence allows for the controlled and independent introduction of two different substituents.[2][11][12]

Part 3: Representative Data and Workflow

Table of SNAr Reaction Outcomes

The protocol described above is robust for a variety of amine nucleophiles. The table below summarizes expected outcomes for several classes of amines.

Nucleophile (R-NH₂)Typical Temp. (°C)Typical Time (h)Expected Yield (%)Key ¹H NMR Signal (Pyrrole H-5)
Aniline90685-95%~ δ 6.9 ppm (s)
4-Methoxyaniline855>90%~ δ 6.8 ppm (s)
Benzylamine804>90%~ δ 6.7 ppm (s)
Morpholine80880-90%~ δ 6.6 ppm (s)

Note: Yields are for isolated, purified products. NMR shifts are approximate and may vary based on solvent and substitution.

Overall Synthetic Workflow

The strategic, two-step functionalization of the scaffold is a powerful tool in medicinal chemistry. The workflow enables the creation of a focused library of compounds from a single, versatile intermediate.

Caption: Diagram 2: Two-step workflow for library synthesis.

Conclusion

The 6-Bromo-4-chloropyrrolo[2,1-f]triazine scaffold is an exceptionally valuable starting material for drug discovery programs. The inherent electronic properties of the fused ring system allow for a highly efficient and regioselective nucleophilic aromatic substitution at the C4-position. The protocol detailed herein provides a reliable and scalable method to produce 4-amino-6-bromo intermediates, which retain an orthogonal reactive handle at C6 for subsequent palladium-catalyzed cross-coupling reactions. This strategic approach facilitates the rapid and systematic exploration of chemical space around this privileged core, accelerating the identification of potent and selective therapeutic agents.[6][13][14]

References

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  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. National Institutes of Health (NIH). [Link]

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. [Link]

  • Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. ResearchGate. [Link]

  • Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. National Institutes of Health (NIH). [Link]

  • Discovery and SAR of pyrrolo[2,1-f][1][2][3]triazin-4-amines as potent and selective PI3Kδ inhibitors. PubMed. [Link]

  • Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health (NIH). [Link]

  • Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health (NIH). [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. National Institutes of Health (NIH). [Link]

  • Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. MedChemRes. [Link]

  • 6-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one. MySkinRecipes. [Link]

  • FUNCTIONALIZATION OF PYRROLO[2,3-d]PYRIMIDINE BY PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS. Chemistry of Heterocyclic Compounds. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. PubMed. [Link]

Sources

Application Note: A Strategic Approach to the Synthesis of 4-Amino-6-aryl-pyrrolo[2,1-f]triazines via Sequential Cross-Coupling of a Dihalogenated Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system integral to numerous clinically significant molecules, including kinase inhibitors and antiviral agents.[1][4] Its effective synthesis is a key focus for medicinal chemistry and drug development. This application note presents a detailed, robust, and modular strategy for synthesizing 4-amino-6-aryl-pyrrolo[2,1-f]triazines. The methodology leverages the differential reactivity of the key intermediate, 6-bromo-4-chloro-pyrrolo[2,1-f]triazine, enabling sequential and site-selective palladium-catalyzed cross-coupling reactions. We provide optimized, step-by-step protocols for an initial Suzuki-Miyaura coupling to install the aryl moiety at the C6 position, followed by a Buchwald-Hartwig amination to introduce diverse amino functionalities at the C4 position. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and versatile route to this important class of compounds.

Introduction: The Significance of the Pyrrolo[2,1-f][1][2][3]triazine Core

The pyrrolo[2,1-f][1][2][3]triazine nucleus has emerged as a cornerstone in modern medicinal chemistry.[1] Its unique fused heterocyclic structure serves as an effective mimic for endogenous purines and other scaffolds, allowing it to interact with a wide range of biological targets.[2] This versatility has led to its incorporation into several FDA-approved drugs and clinical candidates, including kinase inhibitors for cancer therapy and the broad-spectrum antiviral drug remdesivir.[4][5]

The development of diverse compound libraries around this core is essential for structure-activity relationship (SAR) studies. A key synthetic challenge lies in the controlled, regioselective introduction of substituents at the 4- and 6-positions. This guide details a strategic approach that addresses this challenge by employing a dihalogenated intermediate, allowing for a modular and efficient construction of target molecules.

The Strategic Advantage: Orthogonal Reactivity of a Dihalogenated Intermediate

The cornerstone of this synthetic strategy is the use of 6-bromo-4-chloro-pyrrolo[2,1-f]triazine (1) as the starting material.[6] The power of this intermediate lies in the differential reactivity of its two carbon-halogen bonds in palladium-catalyzed cross-coupling reactions.

It is a well-established principle in organic chemistry that the relative reactivity of aryl halides follows the order: C–I > C–Br > C–Cl.[3][7] This reactivity trend is governed by bond dissociation energies, where the weaker C–Br bond undergoes oxidative addition to the palladium(0) catalyst much more readily than the stronger C–Cl bond.[8] By carefully controlling the reaction conditions, we can selectively functionalize the more reactive C6-bromo position while leaving the C4-chloro position intact for a subsequent, distinct transformation. This sequential, site-selective approach is paramount for building molecular complexity in a controlled manner.

Synthetic_Strategy start 6-Bromo-4-chloro- pyrrolo[2,1-f]triazine (1) intermediate 4-Chloro-6-aryl- pyrrolo[2,1-f]triazine (2) start->intermediate Step 1: Suzuki Coupling (Ar-B(OH)2, Pd Catalyst) Selective at C6-Br final 4-Amino-6-aryl- pyrrolo[2,1-f]triazine (3) intermediate->final Step 2: Buchwald-Hartwig Amination (R1R2NH, Pd Catalyst) Selective at C4-Cl Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Purification A 1. Weigh Reagents (Substrate, Base, Catalyst) B 2. Assemble Glassware (Flask, Condenser) A->B C 3. Establish Inert Atmosphere (Evacuate/Backfill N2/Ar) B->C D 4. Add Solvents & Liquid Reagents C->D E 5. Heat and Stir (e.g., 85-110 °C) D->E F 6. Monitor Progress (TLC / LC-MS) E->F G 7. Cool and Quench Reaction F->G H 8. Liquid-Liquid Extraction G->H I 9. Dry and Concentrate H->I J 10. Column Chromatography I->J K 11. Characterize Product (NMR, HRMS) J->K

Sources

Application Note & Protocol: Selective Suzuki-Miyaura Coupling of 6-Bromo-4-chloropyrrolo[2,1-f]triazine with Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Chemical Synthesis Division

Introduction

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic framework in modern medicinal chemistry. Its unique structure, featuring a bridgehead nitrogen, is a cornerstone of numerous clinically significant molecules, including kinase inhibitors for targeted cancer therapy and antiviral agents like Remdesivir.[1][2][4] The ability to precisely functionalize this core is paramount for the development of new chemical entities in drug discovery.[3][5]

This application note provides a comprehensive guide to the selective palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 6-Bromo-4-chloropyrrolo[2,1-f]triazine. This reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents.[6][7][8] The key focus of this protocol is to leverage the inherent differential reactivity of the C-Br and C-Cl bonds to achieve site-selective arylation at the C6 position, preserving the C4-chloro substituent for subsequent downstream modifications. This strategic approach is crucial for building molecular complexity and generating diverse compound libraries for screening and lead optimization.

Expert Insight: The Principle of Chemoselective Coupling

The success of this protocol hinges on a fundamental principle of palladium-catalyzed cross-coupling reactions: the relative reactivity of organic halides. The rate-determining step for the Suzuki-Miyaura catalytic cycle is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[6] The energy barrier for this step is significantly lower for heavier halogens, leading to a predictable reactivity trend:

C–I > C–Br > C–Cl

In the context of our substrate, 6-Bromo-4-chloropyrrolo[2,1-f]triazine, the C6-Br bond is substantially more susceptible to oxidative addition by the Pd(0) catalyst than the more robust C4-Cl bond.[9] By carefully controlling the reaction conditions—specifically temperature, reaction time, and catalyst choice—we can exploit this reactivity gap to ensure the selective formation of the C6-aryl product while leaving the C4-chloro position untouched and available for future transformations, such as amination or another coupling reaction.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The three primary phases are:

  • Oxidative Addition : The active Pd(0) species inserts into the more reactive C6-Br bond of the pyrrolotriazine, forming a Pd(II) intermediate.

  • Transmetalation : The boronic acid is activated by the base to form a more nucleophilic boronate salt. This complex then transfers its organic moiety (R²) to the palladium center, displacing the bromide.

  • Reductive Elimination : The two organic fragments on the palladium complex—the pyrrolotriazine and the newly transferred R² group—couple and are expelled from the coordination sphere. This step forms the desired C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_intermediate Br-Pd(II)L₂-Pyr pd0->pd_intermediate substrate Pyr-Br (C6) (Substrate) substrate->pd_intermediate product Pyr-R² (Product) oxidative_addition Oxidative Addition pd_trans_intermediate R²-Pd(II)L₂-Pyr pd_intermediate->pd_trans_intermediate transmetalation Transmetalation reductive_elimination Reductive Elimination boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic_acid->boronate base Base (e.g., K₂CO₃) base->boronate Activation boronate->pd_trans_intermediate pd_trans_intermediate->pd0 pd_trans_intermediate->product

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Optimized Reaction Conditions & Data

The successful execution of the Suzuki coupling is highly dependent on the judicious selection of the catalyst, base, and solvent system. The following table summarizes representative conditions that serve as an excellent starting point for a variety of aryl- and heteroarylboronic acids.

EntryBoronic Acid (1.2 equiv)Catalyst (mol%)Base (2.0 equiv)Solvent (v/v)Temp (°C)Time (h)Approx. Yield*
1Phenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃Dioxane/H₂O (4:1)906>90%
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O (4:1:1)858>85%
33-Pyridinylboronic acidXPhos Pd G2 (2)K₃PO₄Dioxane/H₂O (5:1)1004>88%
44-Acetylphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O (4:1)9510>75%
52-Thiopheneboronic acidPd(OAc)₂ (2) + SPhos (4)Cs₂CO₃Toluene/H₂O (10:1)1005>80%

*Yields are estimates based on established protocols for structurally similar bromo-chloro heterocycles and may require optimization for specific substrates.[8][9][10][11]

Detailed Experimental Protocol

This protocol provides a generalized, self-validating procedure for the selective Suzuki coupling at the C6-bromo position.

Materials & Reagents:
  • 6-Bromo-4-chloropyrrolo[2,1-f]triazine (1.0 equiv)

  • Arylboronic acid (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2–5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0–3.0 equiv)

  • Anhydrous, degassed solvents (e.g., 1,4-Dioxane, Water)

  • Inert gas (High-purity Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

  • Magnetic stirrer with heating plate

  • Ethyl acetate, brine, anhydrous sodium sulfate (for work-up)

  • Silica gel for column chromatography

Experimental Workflow Diagram

Workflow setup 1. Reaction Setup Combine solids: - Pyrrolotriazine - Boronic Acid - Pd Catalyst - Base inert 2. Inert Atmosphere Evacuate and backfill flask with Ar or N₂ (3x) setup->inert solvent 3. Solvent Addition Add degassed Dioxane/H₂O via syringe inert->solvent reaction 4. Reaction Heat to 80-100 °C with stirring. Monitor by TLC/LC-MS solvent->reaction workup 5. Aqueous Work-up Cool, dilute with EtOAc & H₂O. Separate layers, extract aqueous. reaction->workup purify 6. Purification Dry organic layer (Na₂SO₄), concentrate, and perform column chromatography workup->purify characterize 7. Characterization Confirm structure and purity (NMR, MS) purify->characterize

Caption: Step-by-step experimental workflow.
Step-by-Step Procedure:
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 6-Bromo-4-chloropyrrolo[2,1-f]triazine (1.0 equiv), the desired arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., Na₂CO₃, 2.0 equiv).

  • Establish Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a thoroughly oxygen-free environment.[9][12] This step is critical as oxygen can deactivate the palladium catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe in a 4:1 ratio (v/v). The final concentration of the pyrrolotriazine substrate should be approximately 0.1 M.

  • Reaction: Place the flask in a pre-heated oil bath at 90 °C and stir vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material (typically 4-12 hours).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure 6-aryl-4-chloropyrrolo[2,1-f]triazine product.

  • Validation: Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The absence of the starting material and the presence of new aromatic signals corresponding to the coupled boronic acid will validate the success of the reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly efficient and reliable method for the selective C6-arylation of 6-Bromo-4-chloropyrrolo[2,1-f]triazine. The protocol detailed herein provides researchers, scientists, and drug development professionals with a robust and validated starting point for synthesizing a diverse range of novel derivatives. The strategic preservation of the C4-chloro position offers a valuable synthetic handle for subsequent diversification, making this reaction a key enabling technology in the quest for new therapeutic agents based on the privileged pyrrolo[2,1-f][1][2][3]triazine scaffold.

References

  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Monatshefte für Chemie - Chemical Monthly. [Link]

  • Ott, G. R., & Trias, J. (2017). Pyrrolo[2,1-f][1][2][3]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Lin, Z., et al. (2021). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [Link]

  • Ravez, S., et al. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Molecules. [Link]

  • Lin, Z., et al. (2021). Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity. ResearchGate. [Link]

  • Kaur, M., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances. [Link]

  • Singh, S., et al. (2021). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. ResearchGate. [Link]

  • Jedinak, L., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Jedinak, L., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]

  • Al-Tel, T. H. (2007). Pyrrolodiazines. 6. Palladium-catalyzed arylation, heteroarylation, and amination of 3,4-dihydropyrrolo[1,2-a]pyrazines. PubMed. [Link]

  • Wang, X., et al. (2018). Palladium(II)-Catalyzed C(sp)–C(sp2) Coupling: A Direct Approach to Multi-Substituted Pyrrolo[1,2-a]pyrazines. ResearchGate. [Link]

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2013). FUNCTIONALIZATION OF PYRROLO[2,3-d]PYRIMIDINE BY PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS. Chemistry of Heterocyclic Compounds. [Link]

  • PubChem. 6-Bromo-4-chloropyrrolo[1,2-f][1][2][3]triazine. PubChem. [Link]

  • Novaes, L. F. T., et al. (2020). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Ohta, A., et al. (1992). Palladium-catalyzed cross-coupling reactions of chloropyrazines with aromatic heterocycles. Semantic Scholar. [Link]

  • Hao, E., Fronczek, F. R., & Vicente, M. G. H. (2006). Carborane functionalized pyrroles and porphyrins via the Suzuki cross-coupling reaction. Chemical Communications. [Link]

  • Zemanová, I., et al. (2017). Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][1][2][3]triazine derivatives and their antibacterial activity. Arkivoc. [Link]

  • Nishihara, Y., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters. [Link]

  • Eltsov, O. S., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules. [Link]

  • Hael, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. [Link]

  • Siddiqa, A., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. [Link]

Sources

High-Purity Isolation of 6-Bromo-4-chloropyrrolo[2,1-f]triazine: A Protocol for Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

6-Bromo-4-chloropyrrolo[2,1-f]triazine is a key heterocyclic intermediate in medicinal chemistry, notable for its structural relation to the core of antiviral agents like remdesivir.[1][2] The synthetic routes to this scaffold often yield a crude product containing unreacted starting materials, by-products, and other impurities that can interfere with subsequent high-stakes reactions in drug development pipelines. Achieving high purity (>98%) is therefore not merely a procedural step but a critical prerequisite for reliable downstream applications and the generation of valid biological data. This application note provides a detailed, field-proven protocol for the purification of 6-Bromo-4-chloropyrrolo[2,1-f]triazine from a typical reaction mixture using normal-phase flash column chromatography. We will delve into the rationale behind solvent system selection, provide a step-by-step workflow from initial analysis to final product isolation, and offer expert insights for troubleshooting common separation challenges.

Introduction: The Rationale for Rigorous Purification

The pyrrolo[2,1-f][3][4][5]triazine scaffold is recognized as a "privileged" structure in drug discovery due to its versatile biological activities, including its role as a kinase inhibitor template.[6] The specific compound, 6-Bromo-4-chloropyrrolo[2,1-f]triazine (MW: 232.46 g/mol , Formula: C₆H₃BrClN₃), serves as a versatile building block where the chloro and bromo substituents can be selectively manipulated in subsequent cross-coupling or nucleophilic substitution reactions.[7][8]

However, the presence of structurally similar impurities can lead to competitive side reactions, catalyst poisoning, or the generation of difficult-to-separate final product analogs. Column chromatography is a preparative technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase, making it an ideal method for isolating the target compound in gram quantities.[9][10][11] This protocol is designed to be a self-validating system, beginning with analytical thin-layer chromatography (TLC) to establish optimal separation conditions before committing the bulk material to the preparative column.

Pre-Purification Analysis: Thin-Layer Chromatography (TLC) for Solvent System Optimization

Before performing a large-scale column separation, it is imperative to identify a mobile phase that provides adequate separation of the desired product from its impurities.[10] TLC is a rapid and material-sparing technique for this optimization.[12] The goal is to find a solvent system where the target compound, 6-Bromo-4-chloropyrrolo[2,1-f]triazine, has a Retention Factor (Rf) value between 0.25 and 0.35.[13] This Rf range ensures that the compound has sufficient interaction with the stationary phase for effective separation but will still elute from the column in a reasonable volume of solvent.

Protocol for TLC Optimization:

  • Prepare Samples: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Prepare a co-spot by mixing the crude sample with a small amount of the starting material, if available.

  • Spot the TLC Plate: Using a capillary tube, spot the crude mixture and the co-spot side-by-side on the baseline of a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄).

  • Develop the Plate: Place the plate in a sealed TLC chamber containing a pre-equilibrated solvent system. Test various ratios of a non-polar solvent (e.g., Hexane or Petroleum Ether) and a moderately polar solvent (e.g., Ethyl Acetate or Acetone).

    • Expert Insight: Start with a low polarity system (e.g., 10% Ethyl Acetate in Hexane) and gradually increase the proportion of the polar solvent. For pyrrolotriazine derivatives, systems like acetone-hexane have proven effective.[14]

  • Visualize: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm).

  • Calculate Rf: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Select the Optimal System: Choose the solvent system that gives the best separation between the product spot (target Rf ≈ 0.3) and all other impurity spots.

Detailed Protocol: Flash Column Chromatography Purification

This protocol assumes a standard laboratory setup for flash column chromatography, which uses positive pressure (compressed air or nitrogen) to accelerate solvent flow.[15]

Materials and Reagents
  • Stationary Phase: Silica Gel (for flash chromatography, 40-63 µm particle size).

  • Crude Product: The reaction mixture containing 6-Bromo-4-chloropyrrolo[2,1-f]triazine.

  • Mobile Phase: Optimized solvent system from TLC analysis (e.g., Hexane/Ethyl Acetate mixture).

  • Apparatus: Glass chromatography column, flasks for fraction collection, compressed air/nitrogen source, TLC plates and chamber.

Column Preparation (Wet Slurry Method)

The wet slurry method is generally preferred as it minimizes the risk of air bubbles and channels forming in the stationary phase, which would compromise separation efficiency.[11]

  • Plug the Column: Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (~1 cm) of sand.[15]

  • Prepare the Slurry: In a beaker, mix the required amount of silica gel (typically 30-50 times the weight of the crude sample) with the initial, least polar mobile phase to form a free-flowing slurry.

  • Pack the Column: Pour the slurry into the column. Use additional solvent to rinse all the silica into the column. Gently tap the column to encourage even packing and dislodge any air bubbles.

  • Equilibrate: Open the stopcock and allow the solvent to drain until it is just above the sand layer. Apply gentle pressure to compact the silica bed. Wash the column with 2-3 column volumes of the mobile phase to ensure it is fully equilibrated. Never let the column run dry.

Sample Loading

Proper sample loading is critical for achieving sharp, well-defined bands.

  • Dissolve the Sample: Dissolve the crude product in the minimum amount of a strong solvent like dichloromethane or the mobile phase itself.

  • Alternative (Dry Loading): For samples that are not highly soluble, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder.

  • Load the Column: Carefully add the dissolved sample (or the dry-loaded silica) to the top of the column bed.

  • Rinse: Rinse the sample flask with a tiny amount of mobile phase and add it to the column to ensure all the product is transferred.

Elution and Fraction Collection
  • Begin Elution: Carefully add the mobile phase to the column and begin applying gentle pressure.

  • Collect Fractions: Collect the eluent in sequentially numbered test tubes or flasks. The size of the fractions should be proportional to the column size.

  • Monitor the Separation: Periodically analyze the collected fractions by TLC to track the elution of the different components. Spot every few fractions on a single TLC plate to identify which ones contain the pure product.

  • Gradient Elution (Optional): If the impurities are closely related in polarity to the product, a gradient elution may be necessary. This involves gradually increasing the polarity of the mobile phase during the run (e.g., starting with 10% Ethyl Acetate/Hexane and slowly increasing to 20%).

Visualization and Data Summary

Workflow Diagram

The following diagram illustrates the complete workflow for the purification process.

G cluster_prep Preparation & Analysis cluster_purification Purification Process cluster_validation Validation & Isolation Crude Crude Reaction Product TLC TLC Optimization (Target Rf = 0.25-0.35) Crude->TLC Analyze Pack Pack Column with Silica Slurry TLC->Pack Load Load Sample Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect TLC_Frac Analyze Fractions by TLC Collect->TLC_Frac Combine Combine Pure Fractions TLC_Frac->Combine Evap Solvent Evaporation Combine->Evap Pure Pure 6-Bromo-4-chloropyrrolo- [2,1-f]triazine Evap->Pure

Caption: Workflow for the purification of 6-Bromo-4-chloropyrrolo[2,1-f]triazine.

Table of Chromatographic Parameters
ParameterRecommendationRationale
Stationary Phase Silica Gel, 40-63 µmStandard for normal-phase chromatography of moderately polar organic molecules.[10]
Mobile Phase Hexane / Ethyl Acetate or Hexane / AcetoneProvides good separation for many nitrogen heterocycles; solvents are easily removed post-purification.[5][14]
Elution Mode Isocratic or Step-GradientIsocratic is simpler if TLC shows good separation. A gradient may be needed for closely eluting impurities.
Target Rf (TLC) 0.25 - 0.35Optimal range for good resolution and reasonable elution time on a column.[13]
Visualization UV Lamp (254 nm)The aromatic and conjugated system of the pyrrolotriazine core is UV active.

Trustworthiness: Validation and Troubleshooting

A robust protocol includes self-validation and anticipates potential issues.

  • Purity Confirmation: After combining the pure fractions and evaporating the solvent, the purity of the final product should be confirmed by an analytical method such as HPLC, LC-MS, or ¹H NMR spectroscopy. A single spot on a TLC plate in multiple solvent systems is a strong indicator of purity but not definitive.

  • Troubleshooting Guide:

    • Problem: Poor separation (overlapping bands).

      • Cause & Solution: The mobile phase may be too polar. Re-optimize TLC with a less polar solvent system. Ensure the column is not overloaded (use a sample-to-silica ratio of at least 1:30).

    • Problem: Tailing or streaking bands.

      • Cause & Solution: The compound may be too polar for the chosen system or slightly acidic/basic. Adding a small amount (~0.1%) of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can improve peak shape.[15] The sample might have been loaded in too much solvent.

    • Problem: Compound will not elute from the column.

      • Cause & Solution: The mobile phase is not polar enough. Gradually increase the polarity of the eluent. In extreme cases, a solvent like methanol can be added to dichloromethane, but care must be taken as high concentrations of methanol (>10%) can dissolve silica gel.[5]

By following this detailed protocol, researchers and drug development professionals can reliably and efficiently purify 6-Bromo-4-chloropyrrolo[2,1-f]triazine, ensuring the high quality of this critical intermediate for its use in the synthesis of novel therapeutic agents.

References

Application Note: A Validated RP-HPLC Method for In-Process Monitoring of Reactions Involving 6-Bromo-4-chloropyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative monitoring of chemical reactions involving the key heterocyclic intermediate, 6-Bromo-4-chloropyrrolo[2,1-f]triazine. This compound is a crucial building block in the synthesis of various biologically active molecules, including kinase inhibitors.[1] The ability to accurately track the consumption of starting materials and the formation of products and impurities in real-time is paramount for process optimization, yield maximization, and ensuring the quality of the final active pharmaceutical ingredient (API). The described method is designed for specificity, accuracy, and precision, in accordance with the International Council for Harmonisation (ICH) guidelines, making it suitable for use in research, development, and quality control environments.[2][3][4]

Introduction: The Scientific Rationale

The pyrrolo[2,1-f][2][3][4]triazine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of several targeted therapies.[1] 6-Bromo-4-chloropyrrolo[2,1-f]triazine (MW: 232.47 g/mol ) serves as a versatile intermediate, with the chloro and bromo substituents providing orthogonal reactivity for subsequent cross-coupling reactions.[5][6] Given its importance, a reliable analytical method to monitor its synthesis and subsequent reactions is essential for pharmaceutical process development.[7]

High-performance liquid chromatography (HPLC) is the preferred analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[3][4] This note provides a comprehensive guide to an RP-HPLC method, elucidating the rationale behind the selection of the stationary phase, mobile phase, and detection parameters, tailored to the physicochemical properties of halogenated heterocyclic compounds.[8][9]

Method Development Strategy: A Logic-Driven Approach

The development of a robust HPLC method is a systematic process.[2][10] Our strategy for 6-Bromo-4-chloropyrrolo[2,1-f]triazine and its reaction mixtures is outlined below.

Analyte Properties and Chromatographic Considerations

6-Bromo-4-chloropyrrolo[2,1-f]triazine is a relatively non-polar, aromatic heterocyclic compound.[5] The presence of nitrogen atoms in the triazine ring can lead to interactions with residual silanols on the silica surface of the stationary phase, potentially causing peak tailing, especially under acidic conditions.[11] Therefore, a C18 column with end-capping is an appropriate starting point to minimize these secondary interactions and achieve good peak shape. Reversed-phase chromatography is the logical choice, as it separates compounds based on hydrophobicity.[12]

Selection of Chromatographic Conditions

A summary of the recommended HPLC parameters is provided in Table 1.

Parameter Recommended Condition Justification
Stationary Phase C18, 5 µm, 4.6 x 250 mmProvides good retention and resolution for non-polar to moderately polar compounds. The longer column length enhances separation efficiency.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC. Formic acid is used to control the pH and improve peak shape by suppressing the ionization of any basic sites on the analytes and residual silanols on the stationary phase.
Elution Mode GradientA gradient elution is recommended to ensure the timely elution of both polar starting materials and potentially more non-polar products and impurities within a reasonable run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 254 nmAromatic heterocyclic compounds typically exhibit strong UV absorbance. 254 nm is a common wavelength for detecting such compounds. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Volume 10 µLA typical injection volume that balances sensitivity and peak shape.

Table 1: Recommended HPLC Parameters

Experimental Protocols

Materials and Reagents
  • 6-Bromo-4-chloropyrrolo[2,1-f]triazine reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Reaction mixture samples

Standard and Sample Preparation Protocol
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 6-Bromo-4-chloropyrrolo[2,1-f]triazine reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.

  • Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Reaction Sample Preparation: At specified time points during the reaction, withdraw an aliquot of the reaction mixture (e.g., 50 µL). Quench the reaction immediately by diluting the aliquot into a known volume of a suitable solvent (e.g., 1 mL of acetonitrile) to prevent further reaction. Further dilute the quenched sample as necessary to bring the analyte concentration within the linear range of the method. Filter the final diluted sample through a 0.45 µm syringe filter before injection.

HPLC System Setup and Operation

The workflow for setting up and running the HPLC analysis is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phases (A and B) Equilibrate Equilibrate Column with Initial Conditions MobilePhase->Equilibrate SamplePrep Prepare Standard and Reaction Samples Inject Inject Sample (10 µL) SamplePrep->Inject Equilibrate->Inject Run Run Gradient Program Inject->Run Detect Detect at 254 nm Run->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Components Integrate->Quantify Report Generate Report Quantify->Report

Diagram 1: HPLC Analysis Workflow

Method Validation: Ensuring Trustworthiness

The analytical method must be validated to ensure it is suitable for its intended purpose.[3][13] The validation should be performed according to ICH Q2(R1) guidelines.[2][4][14]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. To demonstrate specificity, a solution of the reaction diluent (blank), a solution of the 6-Bromo-4-chloropyrrolo[2,1-f]triazine reference standard, and a sample from the reaction mixture should be injected. The chromatograms should show no interfering peaks at the retention time of the main analyte in the blank and good resolution between the analyte and other components in the reaction mixture.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A series of at least five concentrations of the reference standard should be prepared, ranging from the limit of quantitation (LOQ) to 150% of the expected working concentration. The calibration curve should have a correlation coefficient (r²) of ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the working concentration). The recovery should be within 98.0% to 102.0%.[2]

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time. This is typically assessed by six replicate injections of the standard solution at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2.0%.[13]

  • Intermediate Precision (Inter-assay precision): The precision of the method within the same laboratory but on different days, with different analysts, and/or different equipment. The RSD between the results from the different conditions should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[2]

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Small variations in mobile phase composition (±2%), column temperature (±2 °C), and flow rate (±0.1 mL/min) should be evaluated. The system suitability parameters should remain within acceptable limits.

A summary of the validation parameters and acceptance criteria is provided in Table 2.

Parameter Acceptance Criteria
Specificity No interference at the retention time of the analyte.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
LOD (S/N) ~3:1
LOQ (S/N) ~10:1
Robustness System suitability parameters met under varied conditions.

Table 2: Method Validation Acceptance Criteria

Application: Monitoring a Suzuki Coupling Reaction

To illustrate the utility of this method, consider a hypothetical Suzuki coupling reaction where 6-Bromo-4-chloropyrrolo[2,1-f]triazine is reacted with a boronic acid to form a new C-C bond.

Reaction_Monitoring cluster_reaction Reaction Vessel cluster_sampling In-Process Control cluster_analysis HPLC Analysis Reactants 6-Bromo-4-chloropyrrolo[2,1-f]triazine + Boronic Acid + Catalyst/Base Sample Withdraw Aliquot at Time (t) Reactants->Sample Reaction Progress Quench Quench Reaction Sample->Quench Prepare Dilute and Filter Quench->Prepare Inject Inject into HPLC Prepare->Inject Data Quantify Reactant, Product, and Impurities Inject->Data

Diagram 2: Reaction Monitoring Workflow

By taking samples at regular intervals and analyzing them using the validated HPLC method, a reaction profile can be generated. This allows for the determination of the reaction endpoint, the identification of any side products, and the calculation of the conversion of the starting material.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust tool for the in-process monitoring of reactions involving 6-Bromo-4-chloropyrrolo[2,1-f]triazine. The systematic approach to method development and the comprehensive validation protocol ensure that the data generated is accurate and reproducible, making it a valuable asset for researchers, scientists, and drug development professionals in the pharmaceutical industry. The application of this method will facilitate a deeper understanding of reaction kinetics and aid in the development of efficient and well-controlled synthetic processes.

References

  • HPLC Method Development and Valid
  • Steps for HPLC Method Valid
  • Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development | Analytical Chemistry - ACS Public
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC Intern
  • High Performance Liquid Chromatography Monitoring Reaction Kinetics - Bridgew
  • Real-time HPLC-MS reaction progress monitoring using an automated analytical pl
  • ICH Guidelines for Analytical Method Valid
  • HPLC Method Development Steps For Pharmaceuticals: How To Make.
  • Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separ
  • 6-Bromo-4-chloropyrrolo[1,2-f][2][3][4]triazine | C6H3BrClN3 | CID 49835892 - PubChem.

  • Synthetic strategies for pyrrolo[2,1-f][2][3][4]triazine: the parent moiety of antiviral drug remdesivir - PMC - NIH.

  • Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography | LCGC Intern
  • (PDF)
  • Reversed Phase Selectivity.
  • Reversed Phase HPLC Columns - Phenomenex.
  • Bioactive Pyrrolo[2,1-f][2][3][4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies.

  • Bioactive Pyrrolo[2,1-f][2][3][4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies - MDPI.

  • Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][2][3][4]triazine derivatives and their antibacterial activity - ResearchGate.

  • Pyrrolo[2,1-f][2][3][4]triazine: a promising fused heterocycle to target kinases in cancer therapy.

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
  • 6-bromo-4-chloropyrrolo[1,2-f][2][3][4]triazine, CAS No. 916420-30-9 - iChemical.

  • 6-bromo-4-chloropyrrolo[1,2-f][2][3][4]triazine - Chongqing Chemdad Co. ,Ltd.

  • 6-Bromo-4-chloropyrrolo[2,1-f][2][3][4]triazine - Sunway Pharm Ltd.

  • CAS NO.
  • 6-bromo-4-chloropyrrolo[1,2-f][2][3][4]triazine, CAS NO. 916420-30-9 - iChemical.

  • 7-bromo-4-chloropyrrolo[2,1-f][2][3][4]triazine - Appretech Scientific Limited.

Sources

Application Note & Protocols: Strategic Use of 6-Bromo-4-chloropyrrolo[2,1-f]triazine for the Synthesis of Novel AAK1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

Adaptor-associated kinase 1 (AAK1) has emerged as a high-value therapeutic target for a range of pathologies, most notably neuropathic pain, neurodegenerative diseases, and viral infections.[1][2][3][4] The pyrrolo[2,1-f][1][3][5]triazine scaffold represents a "privileged" chemical structure in kinase inhibitor design, forming the core of numerous potent therapeutic agents.[6][7] This application note provides a detailed guide for medicinal chemists and drug development professionals on the strategic utilization of the key intermediate, 6-Bromo-4-chloropyrrolo[2,1-f]triazine , for the efficient synthesis of diverse libraries of AAK1 inhibitors. We will elucidate the underlying synthetic logic, provide detailed, validated protocols for sequential functionalization, and discuss the rationale behind key experimental choices.

Introduction: AAK1 as a Therapeutic Target

AAK1 is a serine/threonine kinase that plays a crucial regulatory role in clathrin-mediated endocytosis, a fundamental cellular process for internalizing molecules from the extracellular environment.[1][5] The kinase acts by phosphorylating the μ2 subunit of the adaptor protein 2 (AP2) complex, which is a critical step for the maturation of clathrin-coated pits.[5][8] Inhibition of AAK1 disrupts this process, thereby modulating the trafficking of cell surface receptors and viral particles. This mechanism of action underpins its therapeutic potential in multiple disease areas:

  • Neuropathic Pain: AAK1 knockout mice exhibit a significantly reduced response to persistent pain models, identifying it as a key target for novel analgesics.[1][2][3] Small molecule inhibitors of AAK1 have demonstrated efficacy in preclinical pain models.[3]

  • Antiviral Activity: Many viruses, including Hepatitis C (HCV), Dengue, Ebola, and SARS-CoV-2, exploit the host cell's endocytic machinery for entry.[1][5][8] By blocking this pathway, AAK1 inhibitors can function as broad-spectrum antiviral agents.[4][8][9]

  • Neurodegenerative Diseases: Dysregulation of endocytic trafficking is implicated in the pathology of diseases like Alzheimer's and Parkinson's.[1][5] AAK1 inhibitors may offer a therapeutic strategy by modulating the internalization and processing of neurotoxic proteins.[5]

The pyrrolo[2,1-f][1][3][5]triazine core has proven to be an excellent starting point for developing potent AAK1 inhibitors.[1][10] This application note focuses on a highly versatile building block, 6-Bromo-4-chloropyrrolo[2,1-f]triazine, which enables systematic exploration of the structure-activity relationship (SAR) around this scaffold.

The Strategic Advantage of 6-Bromo-4-chloropyrrolo[2,1-f]triazine

The utility of 6-Bromo-4-chloropyrrolo[2,1-f]triazine lies in its orthogonally reactive sites. The chlorine and bromine atoms can be selectively addressed by distinct chemical transformations, allowing for a modular and convergent synthesis approach.

  • C6-Position (Bromo): The bromine atom is ideally suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl moieties, which are crucial for probing interactions within the kinase ATP-binding pocket.

  • C4-Position (Chloro): The chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr). This position is typically functionalized with various amines to introduce groups that can form key hydrogen bond interactions with the hinge region of the kinase, a common binding motif for kinase inhibitors.

This differential reactivity is the cornerstone of the synthetic strategy, enabling the generation of large, diverse libraries of compounds from a single, common intermediate.

Visualizing the Synthetic Strategy

The following workflow diagram illustrates the logical flow of the synthesis, starting from the key intermediate.

G cluster_0 Synthetic Workflow for AAK1 Inhibitors A 6-Bromo-4-chloropyrrolo[2,1-f]triazine (Starting Material) B Intermediate A (C6-Arylated) A->B Step 1: Suzuki Coupling (R1-B(OH)2, Pd Catalyst) C Final AAK1 Inhibitor (C4-Aminated) B->C Step 2: SNAr Reaction (R2-NH2, Base) D Diverse Compound Library C->D Iterative Synthesis

Caption: General synthetic workflow for AAK1 inhibitors.

Detailed Synthesis Protocol

This section provides a representative, step-by-step protocol for the synthesis of a pyrrolo[2,1-f]triazine-based AAK1 inhibitor.

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS).

Step 1: Suzuki-Miyaura Coupling at the C6-Position

This step introduces a desired aryl or heteroaryl group (R¹) at the C6 position of the pyrrolotriazine core. The choice of the boronic acid or ester is critical for establishing the initial SAR.

Protocol:

  • To a dry reaction vessel under an inert atmosphere (Nitrogen or Argon), add 6-Bromo-4-chloropyrrolo[2,1-f]triazine (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf)-CH₂Cl₂ adduct (0.05 eq).

  • Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

  • Add a base, such as sodium carbonate (Na₂CO₃, 2.5 eq) or potassium carbonate (K₂CO₃, 2.5 eq).

  • Stir the reaction mixture and heat to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the C6-arylated intermediate.

Causality and Rationale:

  • Inert Atmosphere: Prevents the oxidation and deactivation of the Pd(0) catalyst.

  • Palladium Catalyst: Pd(PPh₃)₄ and PdCl₂(dppf) are commonly used because they are efficient for coupling with heteroaromatic halides.

  • Base: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid. Carbonates are often preferred as they are effective yet mild enough to avoid decomposition of sensitive substrates.

Step 2: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

This step installs the amine component (R²-NH₂), which is often crucial for achieving high potency through interaction with the kinase hinge region.

Protocol:

  • Dissolve the C6-arylated intermediate from Step 1 (1.0 eq) in a suitable aprotic polar solvent such as N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add the desired primary or secondary amine (1.5 - 2.0 eq).

  • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq), to act as a scavenger for the HCl generated.

  • Heat the reaction mixture to 80-120 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • After completion, cool the mixture and pour it into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • If necessary, the crude product can be further purified by recrystallization or flash column chromatography.

Causality and Rationale:

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO are used to dissolve the reactants and facilitate the SNAr reaction by stabilizing the charged Meisenheimer intermediate.

  • Base (DIPEA): A non-nucleophilic base is used to neutralize the HCl byproduct without competing with the amine nucleophile in the substitution reaction.

  • Heat: Thermal energy is required to overcome the activation energy for the aromatic substitution on the electron-deficient pyrrolotriazine ring system.

Structure-Activity Relationship (SAR) Data

The described synthetic route allows for rapid generation of analogs to build a robust SAR. The following table provides a representative, hypothetical dataset illustrating how modifications at the C4 and C6 positions can influence AAK1 inhibitory activity.

Compound IDR¹ (C6-Substituent)R² (C4-Substituent)AAK1 IC₅₀ (nM)
REF-01 PhenylCyclopropylamino150
REF-02 4-FluorophenylCyclopropylamino65
REF-03 3-PyridylCyclopropylamino40
REF-04 3-Pyridyl(S)-3-hydroxypyrrolidinyl8
REF-05 3-Pyridyl(R)-3-hydroxypyrrolidinyl95
REF-06 2-Methyl-3-pyridyl(S)-3-hydroxypyrrolidinyl5

This is illustrative data based on trends observed in medicinal chemistry literature.[1][10]

Analysis of SAR:

  • Introduction of a heteroatom (e.g., pyridine nitrogen in REF-03 ) at the C6-position can enhance potency, likely through additional hydrogen bonding opportunities in the active site.

  • The nature of the C4-amino substituent is critical. The introduction of a hydrogen bond donor/acceptor (hydroxyl group in REF-04 ) significantly improves potency.

  • Stereochemistry at the C4-substituent can have a profound impact on activity (REF-04 vs. REF-05 ), highlighting a specific and constrained binding conformation.

AAK1 Inhibition Mechanism

AAK1 inhibitors developed from this scaffold are typically ATP-competitive. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of its natural substrate, the AP2 complex.

G cluster_0 AAK1 Catalytic Cycle cluster_1 Inhibition Pathway AAK1 AAK1 Kinase pAP2 p-AP2-μ2 Phosphorylated AAK1->pAP2 Phosphorylation ATP ATP ATP->AAK1 AP2 AP2-μ2 Substrate AP2->AAK1 Endocytosis Endocytosis Proceeds pAP2->Endocytosis Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Blocked Inhibited Complex Inhibitor->Blocked NoEndo Endocytosis Blocked Blocked->NoEndo No Phosphorylation AAK1_2 AAK1 Kinase AAK1_2->Blocked

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 6-Bromo-4-chloropyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 6-Bromo-4-chloropyrrolo[2,1-f]triazine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve yields and troubleshoot common issues with this specific, yet challenging, heterocyclic substrate. The pyrrolo[2,1-f][1][2][3]triazine core is a vital scaffold in medicinal chemistry, and mastering its functionalization is key to advancing novel therapeutic agents.[4]

This document provides in-depth, experience-driven advice in a direct question-and-answer format to address the practical challenges you may encounter at the bench.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling with 6-Bromo-4-chloropyrrolo[2,1-f]triazine so challenging?

A1: The difficulty with this substrate arises from a combination of factors inherent to its structure:

  • Multiple Halogen Sites: The presence of both a bromine and a chlorine atom offers the potential for selective coupling. However, achieving high selectivity for the C-Br bond activation over the C-Cl bond is paramount and requires carefully tuned conditions.[3] The general reactivity order for oxidative addition to a palladium(0) center is C-I > C-Br > C-OTf > C-Cl, which forms the basis for this selectivity.[3]

  • Nitrogen-Rich Heterocycle: The pyrrolo[2,1-f]triazine core contains multiple nitrogen atoms. These Lewis basic sites can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[5][6] This is a common issue with nitrogen-containing heterocycles in palladium-catalyzed reactions.[1][2][5][7]

  • Electron-Deficient Nature: The triazine ring is electron-deficient, which can influence the rate of the oxidative addition step, a critical part of the catalytic cycle.

Q2: Which halogen should I expect to react first, the bromine at C6 or the chlorine at C4?

A2: You should expect the Suzuki coupling to occur selectively at the C6-bromo position. The carbon-bromine bond is weaker and more reactive towards oxidative addition with the palladium(0) catalyst than the carbon-chlorine bond.[3][8] This inherent difference in reactivity allows for the selective functionalization of the C-Br bond while leaving the C-Cl bond intact for potential subsequent transformations.[3]

Q3: My yields are consistently low (<40%). What are the most likely causes?

A3: Low yields in this specific Suzuki coupling can often be traced back to a few key areas:

  • Catalyst Deactivation: As mentioned, the nitrogen atoms in the pyrrolotriazine ring can poison the palladium catalyst.[5][6]

  • Suboptimal Catalyst/Ligand System: The choice of palladium source and, more importantly, the ligand, is critical for this substrate. A simple catalyst like Pd(PPh₃)₄ may not be effective.

  • Inefficient Base or Solvent System: The base and solvent play a crucial role in the transmetalation step and in maintaining the catalyst's activity. An inappropriate choice can stall the reaction.

  • Protodeboronation of the Boronic Acid: Your boronic acid coupling partner may be degrading under the reaction conditions, especially if it's a heteroaryl boronic acid.[9][10]

  • Homocoupling: The boronic acid can couple with itself, or the aryl halide can undergo homocoupling, leading to unwanted byproducts.[11]

Troubleshooting Guide

Issue 1: Low or No Product Yield with Minimal Starting Material Consumption

This scenario suggests a fundamental problem with the catalytic cycle, likely at the oxidative addition or transmetalation stage.

Troubleshooting Workflow

start Low Yield, Low SM Consumption reagents 1. Verify Reagent Quality - Fresh Boronic Acid? - Active Catalyst? - Anhydrous/Degassed Solvents? - Appropriate Base? start->reagents catalyst 2. Optimize Catalyst & Ligand - Switch to a Buchwald pre-catalyst (e.g., XPhos Pd G2/G3). - Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). reagents->catalyst If reagents are good base 3. Screen Different Bases - Try a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. catalyst->base solvent 4. Evaluate Solvent System - Use anhydrous polar aprotic solvents (e.g., Dioxane, THF, DME). - A small amount of water can sometimes be beneficial. base->solvent temp 5. Adjust Temperature - Gradually increase temperature (e.g., 80°C to 110°C). solvent->temp

Troubleshooting workflow for low yield reactions.

Detailed Recommendations:

  • Catalyst and Ligand Selection: For challenging, electron-deficient, nitrogen-containing heterocyles, standard catalysts like Pd(PPh₃)₄ are often insufficient.[12] Modern catalyst systems are required.

    • Expert Insight: Palladium complexes with bulky, electron-rich biarylphosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs) are highly recommended.[3][13] These ligands promote the reductive elimination step and can stabilize the palladium center, preventing deactivation. Consider screening catalysts like Pd(dppf)Cl₂, or pre-catalysts such as XPhos Pd G2 or SPhos Pd G2.[6][14][15]

Catalyst SystemLigand TypeKey Advantages
Pd(dppf)Cl₂ Ferrocene-basedGood general-purpose, commercially available.[12][16]
XPhos Pd G2/G3 Buchwald (Biarylphosphine)Highly active, broad functional group tolerance.[6][15]
SPhos Pd G2/G3 Buchwald (Biarylphosphine)Excellent for heteroaryl couplings.[17]
Pd(OAc)₂ + Ligand Two-component systemAllows for ligand screening.
  • Choice of Base: The base is not just a proton scavenger; it plays a critical role in activating the boronic acid for transmetalation.

    • Expert Insight: While Na₂CO₃ or K₂CO₃ are common, they may not be effective here. A stronger base like K₃PO₄ or Cs₂CO₃ is often required to facilitate the reaction with electron-deficient substrates.[1][18] These bases can also help to minimize protodeboronation.

  • Solvent System: The choice of solvent can significantly impact reaction rates and yields.[19][20][21]

    • Expert Insight: Anhydrous polar aprotic solvents like 1,4-dioxane, THF, or DME are excellent starting points.[8][16][18] Often, a mixture with water (e.g., dioxane/water 4:1) can be beneficial, as water can help solubilize the inorganic base.[19][20] However, for substrates prone to protodeboronation, strictly anhydrous conditions may be necessary.[9]

Issue 2: Significant Formation of Byproducts (Homocoupling, Dehalogenation)

If you are observing your desired product but also significant impurities, the reaction conditions may be promoting side reactions.

Common Byproducts and Solutions

byproducts Byproduct Formation homocoupling Homocoupling of Boronic Acid (Ar-Ar) byproducts->homocoupling dehalogenation Dehalogenation of Pyrrolotriazine (C-Br → C-H) byproducts->dehalogenation protodeboronation Protodeboronation (Ar-B(OH)₂ → Ar-H) byproducts->protodeboronation sol_homo Solution: - Thoroughly degas solvents. - Maintain inert atmosphere (N₂ or Ar). homocoupling->sol_homo sol_dehalo Solution: - Use a milder base (e.g., K₂CO₃). - Lower reaction temperature. dehalogenation->sol_dehalo sol_proto Solution: - Use fresh boronic acid. - Switch to a boronate ester (e.g., pinacol ester). - Use anhydrous conditions. protodeboronation->sol_proto

Common byproducts and their mitigation strategies.

  • Homocoupling: This side reaction is often caused by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid.[10][11]

    • Protocol: Ensure all solvents are rigorously degassed before use (e.g., by freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for at least 30 minutes).[16][17][22] The reaction vessel should be thoroughly purged with an inert gas before adding the catalyst.[8][14][18]

  • Dehalogenation: The replacement of the bromine atom with a hydrogen atom can occur, especially at higher temperatures or with certain bases.[10][11]

    • Protocol: If dehalogenation is a significant issue, try lowering the reaction temperature. You might also screen different bases; sometimes a weaker base can suppress this side reaction, although it may also slow down the desired coupling.

  • Protodeboronation: This is the hydrolysis of the C-B bond of the boronic acid, which is a common issue, particularly with electron-rich or heteroaryl boronic acids.[9][11]

    • Protocol: Use fresh, high-purity boronic acid. Alternatively, consider using the corresponding boronate ester (e.g., pinacol ester), which is generally more stable. Running the reaction under strictly anhydrous conditions can also minimize this side reaction.[9]

Recommended Starting Protocol

This protocol serves as a robust starting point for the Suzuki coupling of 6-Bromo-4-chloropyrrolo[2,1-f]triazine. Optimization may be required for different boronic acids.

Materials:

  • 6-Bromo-4-chloropyrrolo[2,1-f]triazine (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • XPhos Pd G3 (2-5 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0–3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Anhydrous, degassed water

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 6-Bromo-4-chloropyrrolo[2,1-f]triazine, the arylboronic acid, XPhos Pd G3, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.[8][14][18]

  • Add degassed 1,4-dioxane and degassed water via syringe in a 4:1 or 5:1 ratio (dioxane:water). The final concentration of the substrate should be around 0.1 M.[8][18]

  • Heat the reaction mixture to 90–100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4–18 hours).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.[8]

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8]

  • Purify the crude product by flash column chromatography on silica gel.

Final Thoughts

Successfully improving the yield of the Suzuki coupling with 6-Bromo-4-chloropyrrolo[2,1-f]triazine requires a systematic and informed approach to optimization. By understanding the inherent challenges of this substrate and methodically adjusting the catalyst system, base, and solvent, researchers can overcome common hurdles and achieve high-yielding, reproducible results. Remember that each coupling partner is unique, and a small amount of screening is often the key to success.

References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]

  • Smith, G. B., Dezeny, G. C., Hughes, D. L., King, A. O., & Verhoeven, T. R. (1994). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry, 59(26), 8151–8156. [Link]

  • ResearchGate. (2017). How can I improvise my Suzuki coupling reaction? ResearchGate Q&A. [Link]

  • dos Santos, M. S., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(5), 3985-3999. [Link]

  • YouTube. (2024). Common Byproducts in Suzuki Coupling. Chemistry Tutorials. [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

  • ResearchGate. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction. ResearchGate Publications. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate Q&A. [Link]

  • Wiley Online Library. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistryOpen, 9(7), 743-748. [Link]

  • CovaSyn. (2023). Optimizing Suzuki Coupling Reactions. CovaSyn Case Studies. [Link]

  • ResearchGate. (2017). Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles. ResearchGate Publications. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University Chemistry Department. [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. [Link]

  • National Institutes of Health. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PubMed Central. [Link]

  • National Institutes of Health. (2014). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PubMed Central. [Link]

  • El-Faham, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11, 1547-1563. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7, 6057-6080. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Royal Society of Chemistry. (2020). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 11, 9887-9894. [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? ResearchGate Q&A. [Link]

  • American Chemical Society. (2025). Decoding the Nested, Multicycle Mechanism of Ni-Catalyzed Redox-Neutral Cross-Coupling through Temperature Scanning Reaction Calorimetry. Journal of the American Chemical Society. [Link]

  • National Institutes of Health. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. PubMed Central. [Link]

  • MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(1), 193. [Link]

  • PubMed. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. PubMed. [Link]

Sources

Technical Support Center: Buchwald-Hartwig Amination of 6-Bromo-4-chloropyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting advice and answers to frequently asked questions for researchers utilizing the Buchwald-Hartwig amination to functionalize the 6-Bromo-4-chloropyrrolo[2,1-f]triazine core. This scaffold is of significant interest in medicinal chemistry, and successful, clean C-N bond formation is critical for the synthesis of novel derivatives.[1][2] This document is designed to help you identify and mitigate common side products, thereby optimizing your reaction outcomes.

Troubleshooting Guide: Navigating Common Side Reactions

The di-halogenated nature of 6-Bromo-4-chloropyrrolo[2,1-f]triazine presents unique challenges in chemoselectivity, alongside the common pitfalls of palladium-catalyzed cross-coupling reactions. This section addresses specific issues you may observe during your experiments.

Problem 1: Significant formation of a hydrodehalogenated side product.

You observe a major byproduct in your LC-MS or NMR that corresponds to the mass of 4-chloro-pyrrolo[2,1-f]triazine (de-bromination) or 6-bromo-pyrrolo[2,1-f]triazine (de-chlorination).

  • Underlying Cause: This is a classic side reaction in Buchwald-Hartwig amination known as hydrodehalogenation.[3][4][5][6] It occurs when an intermediate palladium-hydride species is formed, which then reductively eliminates to replace the halogen with a hydrogen atom. This pathway, often initiated by β-hydride elimination from the amine or certain bases, competes directly with the desired C-N reductive elimination.[3]

  • Recommended Solutions:

    • Ligand Selection: The choice of phosphine ligand is paramount. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, BrettPhos) are designed to sterically favor the C-N reductive elimination pathway over β-hydride elimination.[3][5][7] If you are using less bulky or older generation ligands, switching to one of these may solve the issue.

    • Base Selection: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) can sometimes promote hydrodehalogenation. Consider screening weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[8][9] These can be effective while minimizing decomposition and certain side reactions.

    • Temperature Control: High reaction temperatures can accelerate the rate of side reactions. Try running the reaction at a lower temperature (e.g., 80°C instead of 110°C) for a longer period.

    • Catalyst Pre-activation: Using a well-defined palladium pre-catalyst (e.g., a G3 or G4 palladacycle) ensures the efficient formation of the active Pd(0) species and can lead to cleaner reactions compared to generating the catalyst in situ from sources like Pd(OAc)₂.[8][10]

Problem 2: Formation of a regioisomeric product mixture.

Your analysis shows two distinct aminated products: the expected 6-amino-4-chloropyrrolo[2,1-f]triazine and the isomeric 4-amino-6-bromo-pyrrolo[2,1-f]triazine.

  • Underlying Cause: This issue stems from a lack of chemoselectivity in the oxidative addition step. While the C-Br bond is generally more reactive than the C-Cl bond in palladium catalysis, this selectivity is not absolute.[11] Highly active catalysts or harsh reaction conditions can lead to competitive reaction at the C-Cl position.

  • Recommended Solutions:

    • Optimize Reaction Temperature and Time: This is the most critical parameter for controlling selectivity. Start at a lower temperature (e.g., 60-80°C) and monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the slower reaction at the C-Cl bond.

    • Screen Ligands: Different ligands can impart varying degrees of selectivity. A ligand that is sufficiently reactive to cleave the C-Br bond but not the C-Cl bond under optimized conditions is ideal. Screening a panel of ligands is often a necessary empirical step.

    • Choice of Palladium Source: While pre-catalysts are generally preferred, the choice of palladium source can influence reactivity. If selectivity is a major issue, a systematic screen of both the palladium source and ligand is warranted.

Problem 3: A diarylated byproduct is observed.

When using a primary amine (R-NH₂), you detect a higher molecular weight species corresponding to the disubstituted product, (pyrrolo[2,1-f]triazinyl)₂-NR.

  • Underlying Cause: The desired monosubstituted product is a secondary amine, which can itself act as a nucleophile and react with another molecule of the starting aryl halide. This is more likely to occur when the concentration of the starting halide is high relative to the amine.

  • Recommended Solutions:

    • Adjust Stoichiometry: Use a slight excess of the primary amine (e.g., 1.2 to 1.5 equivalents). This ensures that the palladium catalyst is more likely to encounter the primary amine than the secondary amine product.

    • Slow Addition: If adjusting stoichiometry is insufficient, consider a slow addition of the 6-Bromo-4-chloropyrrolo[2,1-f]triazine solution to the reaction mixture containing the amine, catalyst, and base. This maintains a low instantaneous concentration of the electrophile, disfavoring the second amination event.

    • Sterically Hindered Ligands: The use of very bulky ligands can sterically inhibit the coupling of the already bulky secondary amine product.[8]

Side Product Potential Cause(s) Primary Troubleshooting Strategy
Hydrodehalogenation β-Hydride elimination competing with reductive elimination.Switch to a bulkier, electron-rich biarylphosphine ligand (e.g., XPhos).[3][5]
Isomeric Mixture Lack of chemoselectivity between C-Br and C-Cl bonds.Lower the reaction temperature and monitor closely to stop the reaction upon consumption of the starting material.
Diarylation Product of the first amination reacts a second time.Use a slight excess of the primary amine coupling partner.
Homocoupling Reductive elimination from a Pd(II)-diaryl species.Ensure proper degassing; use a well-defined pre-catalyst.[12]
Decomposition Substrate instability to strong base or high heat.Use a weaker base (e.g., Cs₂CO₃) and lower the reaction temperature.[9]

Frequently Asked Questions (FAQs)

Q1: Which halogen on 6-Bromo-4-chloropyrrolo[2,1-f]triazine should I expect to react selectively?

The C-Br bond is significantly more reactive than the C-Cl bond towards oxidative addition in palladium-catalyzed cross-coupling reactions.[11] Therefore, under carefully controlled conditions (especially temperature), you can achieve selective amination at the C-6 position.

Q2: What is the fundamental role of the phosphine ligand in preventing side products?

The ligand is arguably the most critical component for a successful Buchwald-Hartwig amination.[7] Its primary roles are:

  • Promoting Reductive Elimination: Bulky, electron-rich ligands accelerate the final C-N bond-forming step, which is often the rate-limiting step. This helps it outcompete side reactions like β-hydride elimination.[3]

  • Stabilizing the Catalyst: The ligand stabilizes the active Pd(0) species, preventing decomposition and aggregation into inactive palladium black.

  • Tuning Reactivity: The steric and electronic properties of the ligand control the reactivity of the catalyst, which is key to achieving chemoselectivity between the C-Br and C-Cl bonds.

Q3: How does my choice of base impact the reaction outcome?

The base is essential for deprotonating the amine (or its palladium complex) to generate the active nucleophile.[13][14]

  • Strong Bases (e.g., NaOtBu, LHMDS): These permit the highest reaction rates and can be used at lower temperatures. However, they are not compatible with base-sensitive functional groups and can sometimes promote side reactions like hydrodehalogenation or substrate decomposition.[9]

  • Weaker Bases (e.g., Cs₂CO₃, K₃PO₄): These offer excellent functional group tolerance and are often a good choice for sensitive substrates.[9][15] The trade-off can be a slower reaction rate, potentially requiring higher catalyst loadings or longer reaction times.

Q4: What are the essential "best practices" for setting up a clean Buchwald-Hartwig amination?

  • Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive. All reactions must be set up under an inert atmosphere (Argon or Nitrogen).

  • Dry and Degassed Solvents: Water and oxygen can deactivate the catalyst. Use anhydrous solvents and degas them thoroughly (e.g., by sparging with argon or through freeze-pump-thaw cycles).

  • High-Purity Reagents: Impurities in starting materials can inhibit or poison the catalyst.

  • Use of Pre-catalysts: Modern palladacycle pre-catalysts (like the G3 and G4 series) provide a reliable and efficient way to generate the active LPd(0) species upon exposure to base, leading to more reproducible and cleaner reactions.[8]

Visualizing Reaction Pathways and Troubleshooting

To better understand the processes involved, the following diagrams illustrate the catalytic cycle and a general troubleshooting workflow.

Pd0 LPd(0) (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd + Ar-X PdII L(Ar)Pd(II)-X OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord + HNR'R'', Base PdAmido L(Ar)Pd(II)-NR'R'' AmineCoord->PdAmido RedElim Reductive Elimination PdAmido->RedElim Side_Beta β-Hydride Elimination PdAmido->Side_Beta RedElim->Pd0 Regeneration Product Ar-NR'R'' (Desired Product) RedElim->Product PdH L(H)Pd(II)-X Side_Beta->PdH Side_RedElim Reductive Elimination PdH->Side_RedElim Side_RedElim->Pd0 Regeneration Side_Product Ar-H (Hydrodehalogenation) Side_RedElim->Side_Product

Caption: Catalytic cycle showing desired C-N coupling versus the competing hydrodehalogenation pathway.

Start Reaction Yields Side Product(s) Identify Identify Side Product (LC-MS, NMR) Start->Identify Hydrodehalogenation Hydrodehalogenation? Identify->Hydrodehalogenation Isomer Isomeric Product? Hydrodehalogenation->Isomer No Sol_Ligand Change Ligand (e.g., to XPhos) Hydrodehalogenation->Sol_Ligand Yes Other Other (Diarylation, Decomposition)? Isomer->Other No Sol_Temp Lower Temperature & Monitor Reaction Isomer->Sol_Temp Yes Sol_Base Change Base (e.g., to Cs₂CO₃) Other->Sol_Base Decomposition Sol_Stoich Adjust Stoichiometry /Slow Addition Other->Sol_Stoich Diarylation Sol_Ligand->Sol_Base

Caption: A workflow for troubleshooting common side products in the Buchwald-Hartwig amination.

References

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Available at: [Link]

  • Novartis OAK. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Available at: [Link]

  • National Institutes of Health. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. PMC. Available at: [Link]

  • Novartis OAK. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Available at: [Link]

  • National Institutes of Health. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. Available at: [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Available at: [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?. Available at: [Link]

  • Wordpress. Specific Solvent Issues with Buchwald-Hartwig Amination. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Available at: [Link]

  • YouTube. The Buchwald-Hartwig Amination Reaction. Available at: [Link]

  • ResearchGate. Table 3 Effect of various bases in the Buchwald coupling reaction a. Available at: [Link]

  • Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. Available at: [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available at: [Link]

  • ResearchGate. POP‐type ligands used in the Buchwald–Hartwig amination. Available at: [Link]

  • University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

  • ResearchGate. (PDF) Buchwald-Hartwig reaction: An overview. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Available at: [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. Available at: [Link]

  • Reddit. BH amination side products and purification. Available at: [Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. Available at: [Link]

  • ResearchGate. Pyrrolo[2,1‐f][3][4][13]triazin‐4‐amine: Synthesis, C7‐Functionalization, and NH2‐Derivatization via Buchwald–Hartwig‐Type Coupling. Available at: [Link]

  • ResearchGate. Buchwald–Hartwig cross-coupling of 4- and 5-halo-1,2,3-triazoles ¹. Available at: [Link]

  • National Institutes of Health. Synthetic strategies for pyrrolo[2,1-f][3][4][13]triazine: the parent moiety of antiviral drug remdesivir. PMC. Available at: [Link]

  • PubChem. 6-Bromo-4-chloropyrrolo[1,2-f][3][4][13]triazine. Available at: [Link]

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Technical Support Center: Navigating the C4-Position of 6-Bromo-4-chloropyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 6-Bromo-4-chloropyrrolo[2,1-f]triazine. This guide is designed for researchers, scientists, and drug development professionals who are looking to leverage this versatile scaffold in their synthetic campaigns. The pyrrolo[2,1-f][1][2][3]triazine core is a privileged structure in medicinal chemistry, forming the basis of kinase inhibitors and antiviral agents.[4][5] The presence of two distinct halogen atoms on this scaffold presents a unique opportunity for sequential and selective functionalization. However, the low reactivity of the chloro group at the C4-position often poses a significant challenge.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome this hurdle and successfully derivatize the C4-position.

Understanding the Challenge: The Inert C4-Chloro Group

The primary challenge in working with 6-Bromo-4-chloropyrrolo[2,1-f]triazine lies in the differential reactivity of the two halogen atoms. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition typically follows the trend: C-I > C-Br > C-OTf > C-Cl.[6] This inherent reactivity difference makes the C6-bromo position the more favorable site for initial functionalization. The C4-chloro group, being less reactive, requires more forcing conditions or specialized catalytic systems for its activation.[7]

Frequently Asked Questions (FAQs)

Q1: Why is the chloro group at the C4-position of 6-Bromo-4-chloropyrrolo[2,1-f]triazine so unreactive?

A1: The low reactivity of the C4-chloro group is primarily due to the high bond dissociation energy of the C-Cl bond compared to the C-Br bond.[6] In the context of palladium-catalyzed cross-coupling reactions, the oxidative addition of the C-Cl bond to the Pd(0) catalyst is the rate-limiting step and is kinetically less favorable than the corresponding addition to the C-Br bond.[7][8]

Q2: Can I achieve selective functionalization at the C6-bromo position while leaving the C4-chloro group untouched?

A2: Yes, the differential reactivity of the C-Br and C-Cl bonds allows for selective cross-coupling at the C6-position.[6] Standard palladium-catalyzed conditions for reactions like Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling will preferentially react at the more labile C-Br bond. This selective functionalization is a common and effective strategy for the stepwise elaboration of this scaffold.[9]

Q3: What are the general strategies for activating the C4-chloro group for cross-coupling reactions?

A3: Overcoming the low reactivity of the C4-chloro group typically involves one or more of the following strategies:

  • Employing highly active catalyst systems: This is the most common approach and involves the use of specialized palladium precatalysts and bulky, electron-rich ligands that can facilitate the oxidative addition of the C-Cl bond.[1][2][10]

  • Using higher reaction temperatures: Increasing the thermal energy of the system can help overcome the activation barrier for C-Cl bond cleavage.

  • Careful selection of base and solvent: These reaction parameters can significantly influence the catalytic cycle and the overall reaction efficiency.

  • Utilizing Nickel or Copper catalysts: In some cases, nickel or copper-based catalytic systems may offer advantages for activating unreactive C-Cl bonds.[11]

Q4: What are the most common side reactions to be aware of when attempting to functionalize the C4-chloro position?

A4: When employing more forcing conditions to activate the C4-chloro group, several side reactions can occur:

  • Homocoupling: Dimerization of the coupling partner (e.g., boronic acid in a Suzuki reaction).

  • Dehalogenation: Reduction of the C-Cl bond, leading to the formation of the corresponding C-H bond.

  • Catalyst decomposition: The more aggressive conditions required can sometimes lead to the degradation of the catalyst, resulting in poor conversion.

  • Reaction with other functional groups: If your molecule contains other sensitive functional groups, they may not be stable to the harsher reaction conditions.

Troubleshooting Guides & Recommended Protocols

This section provides detailed troubleshooting advice and step-by-step protocols for the most common cross-coupling reactions used to functionalize the C4-chloro position of 6-substituted-4-chloropyrrolo[2,1-f]triazines.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful tool for creating C-C bonds.[12][13][14] However, the coupling of unreactive aryl chlorides requires robust catalytic systems.[1][2][15][16]

Troubleshooting Flowchart for Suzuki-Miyaura Coupling

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Recommended Protocol for Suzuki-Miyaura Coupling of a 6-Substituted-4-chloropyrrolo[2,1-f]triazine:

  • Reagents & Setup:

    • To a flame-dried Schlenk flask, add the 6-substituted-4-chloropyrrolo[2,1-f]triazine (1.0 equiv), the desired arylboronic acid (1.5 equiv), and a strong base such as K₃PO₄ (3.0 equiv).

    • In a separate vial, prepare the catalyst mixture by combining a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a bulky, electron-rich phosphine ligand (e.g., SPhos, 4 mol%).

    • Add the catalyst mixture to the Schlenk flask.

  • Solvent & Atmosphere:

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add a degassed solvent mixture, such as toluene/water (10:1), to the flask.

  • Reaction Conditions:

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up & Purification:

    • Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Catalyst System Comparison for Suzuki-Miyaura Coupling of Aryl Chlorides

Catalyst SystemLigand TypeTypical Loading (mol%)Advantages
Pd(OAc)₂ / SPhosBiarylphosphine1-3High activity for unreactive chlorides.
Pd₂(dba)₃ / XPhosBiarylphosphine1-3Broad substrate scope.
[Pd(allyl)Cl]₂ / RuPhosBiarylphosphine1-3Effective at lower temperatures.
Pd(OAc)₂ / P(t-Bu)₃Alkylphosphine2-5Commercially available and effective.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines.[3][11] Similar to Suzuki coupling, activating the C4-chloro group requires a carefully selected catalyst system.[17][18][19]

Decision Tree for Buchwald-Hartwig Amination

Buchwald_Hartwig_Decision Start Select Amine Type PrimaryAmine Primary Amine Start->PrimaryAmine SecondaryAmine Secondary Amine Start->SecondaryAmine Ligand1 Use BrettPhos or CyPFtBu JosiPhos PrimaryAmine->Ligand1 Ligand2 Use RuPhos or a Josiphos-type ligand SecondaryAmine->Ligand2 Base Choose Base: NaOtBu or LHMDS Ligand1->Base Ligand2->Base Solvent Select Solvent: Toluene or Dioxane Base->Solvent Reaction Run Reaction at 80-110 °C Solvent->Reaction

Caption: Catalyst and condition selection for Buchwald-Hartwig amination.

Recommended Protocol for Buchwald-Hartwig Amination of a 6-Substituted-4-chloropyrrolo[2,1-f]triazine:

  • Reagents & Setup:

    • In a glovebox or under an inert atmosphere, add the 6-substituted-4-chloropyrrolo[2,1-f]triazine (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable ligand (e.g., RuPhos for secondary amines, BrettPhos for primary amines, 4 mol%) to a Schlenk tube.

    • Add a strong base, such as sodium tert-butoxide (NaOtBu, 1.5 equiv).

  • Solvent & Atmosphere:

    • Seal the tube, remove it from the glovebox, and add a degassed anhydrous solvent (e.g., toluene or dioxane).

  • Reaction Conditions:

    • Heat the reaction mixture to 90-110 °C.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up & Purification:

    • Cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

    • After solvent removal, purify the product by column chromatography.

Sonogashira Coupling: Introducing Alkynes

The Sonogashira coupling is the premier method for the synthesis of aryl alkynes.[20] While typically more challenging for aryl chlorides, success can be achieved with the right conditions.[21]

Key Considerations for Sonogashira Coupling of Aryl Chlorides:

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard. For unreactive chlorides, increasing the catalyst loading or using more active palladium sources may be necessary.

  • Base: A strong amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used.

  • Solvent: Anhydrous, degassed solvents like DMF or THF are common.

  • Temperature: Elevated temperatures (60-100 °C) are often required.

Recommended Protocol for Sonogashira Coupling of a 6-Substituted-4-chloropyrrolo[2,1-f]triazine:

  • Reagents & Setup:

    • To a Schlenk flask, add the 6-substituted-4-chloropyrrolo[2,1-f]triazine (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).

  • Solvent & Atmosphere:

    • Evacuate and backfill the flask with an inert gas.

    • Add an anhydrous, degassed solvent such as DMF, followed by a degassed amine base (e.g., triethylamine, 3.0 equiv).

  • Reactant Addition & Conditions:

    • Add the terminal alkyne (1.5 equiv) to the reaction mixture.

    • Heat the reaction to 80 °C and monitor its progress.

  • Work-up & Purification:

    • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

    • Wash the organic layer with saturated aqueous NH₄Cl solution to remove copper salts, followed by brine.

    • Dry, concentrate, and purify by column chromatography.

Concluding Remarks

The successful functionalization of the C4-chloro position of 6-Bromo-4-chloropyrrolo[2,1-f]triazine is a challenging yet achievable goal. By understanding the principles of C-Cl bond activation and systematically optimizing the reaction conditions, particularly the choice of catalyst and ligand, researchers can unlock the full synthetic potential of this valuable heterocyclic scaffold. This guide provides a starting point for your investigations, and we encourage you to explore the cited literature for further examples and insights.

References

  • Lee, D.-H., & Jin, M.-J. (2011). An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides. Organic Letters, 13(2), 252–255. [Link]

  • Organic Chemistry Portal. (n.d.). An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Lin, C.-C., et al. (2018). Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides. ACS Omega, 3(9), 11929–11938. [Link]

  • ACS Green Chemistry Institute. (n.d.). Resource-efficient robust ligand for Buchwald-Hartwig amination of challenging heteroaryl halides. Retrieved from [Link]

  • Wang, D., et al. (2016). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. University of the Sunshine Coast, Queensland. [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Bedford, R. B., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 22(5), 862–875. [Link]

  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Janssen, R. G., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(42), 14964-14995. [Link]

  • Lipshutz, B. H., et al. (2018). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Catalysis, 8(11), 10584-10591. [Link]

  • ResearchGate. (n.d.). Highly Active Catalysts for the Suzuki Coupling of Aryl Chlorides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Koutsoukas, A., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880–8892. [Link]

  • Sharma, P., et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry, 13(14), 1305–1324. [Link]

  • Ott, G. R., & Golden, J. E. (2017). Pyrrolo[2,1-f][1][2][3]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle. Bioorganic & Medicinal Chemistry Letters, 27(18), 4276–4285. [Link]

  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. Retrieved from [Link]

Sources

preventing dehalogenation during palladium-catalyzed reactions of 6-Bromo-4-chloropyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Palladium-Catalyzed Reactions of 6-Bromo-4-chloropyrrolo[2,1-f]triazine

Welcome to the technical support guide for palladium-catalyzed cross-coupling reactions involving 6-Bromo-4-chloropyrrolo[2,1-f]triazine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize these critical synthetic transformations. The pyrrolo[2,1-f]triazine core is a privileged scaffold in medicinal chemistry, and successful functionalization is key to developing novel therapeutics.[1] One of the most common and frustrating side reactions encountered during the palladium-catalyzed coupling of this substrate is dehalogenation, particularly at the more reactive C6-bromo position. This guide provides in-depth, experience-driven advice to help you minimize this unwanted side reaction and maximize the yield of your desired product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Significant formation of the de-brominated byproduct is observed.

Q1: I am attempting a Suzuki-Miyaura coupling with 6-Bromo-4-chloropyrrolo[2,1-f]triazine and an arylboronic acid, but I am seeing a significant amount of the 4-chloropyrrolo[2,1-f]triazine byproduct. What is causing this de-bromination, and how can I prevent it?

A1: Understanding the Mechanism of Dehalogenation

Dehalogenation, specifically hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling.[2] It occurs when the organopalladium intermediate, formed after oxidative addition of the aryl halide to the Pd(0) catalyst, undergoes reductive elimination with a hydride source instead of the desired transmetalation with the boronic acid.[3] The pyrrolo[2,1-f]triazine ring system is electron-deficient, which can influence the stability of the organopalladium intermediate and make it more susceptible to side reactions.

Several factors can contribute to the formation of a hydride species in your reaction mixture:

  • The Base: Some bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can undergo β-hydride elimination to generate a hydride on the palladium center.

  • The Solvent: Solvents with available protons, such as alcohols or even trace amounts of water, can act as hydride sources.[2]

  • The Ligand: The choice of phosphine ligand is critical. Some ligands may not sufficiently stabilize the palladium center, leading to a higher propensity for side reactions.

Troubleshooting Steps:

  • Optimize the Base:

    • Switch to a weaker, non-coordinating base. Instead of strong alkoxide bases, consider using inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[4] These are less likely to be a source of hydrides.

    • Ensure the base is anhydrous. If using a carbonate or phosphate base, ensure it is thoroughly dried before use.

  • Re-evaluate Your Solvent System:

    • Use anhydrous, degassed solvents. Aprotic solvents like dioxane, toluene, or THF are generally preferred.[5] Ensure they are rigorously dried and degassed to remove water and oxygen.

    • Avoid alcoholic solvents. While sometimes used in Suzuki couplings, they can be a significant source of hydrides.[3]

  • Ligand Selection is Key:

    • Employ bulky, electron-rich phosphine ligands. These ligands promote the desired reductive elimination of the coupled product over dehalogenation.[3][6] Buchwald's biaryl phosphine ligands, such as SPhos, XPhos, and RuPhos, are often excellent choices for challenging substrates.[4][7] N-heterocyclic carbene (NHC) ligands can also be highly effective.[8][9]

    • Increase the ligand-to-palladium ratio. A higher concentration of the phosphine ligand can help to stabilize the palladium catalyst and prevent unwanted side reactions.

Visualizing the Competing Pathways

G cluster_0 Catalytic Cycle cluster_1 Dehalogenation Side Reaction Ar-X 6-Bromo-4-chloro-pyrrolotriazine Ar-Pd(II)-X Oxidative Addition Intermediate (Ar-Pd(II)-Br)L2 Ar-X->Ar-Pd(II)-X Oxidative Addition Pd(0)L2 Pd(0)L2 Pd(0)L2->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Hydride_Transfer Hydride Transfer Ar-Pd(II)-X->Hydride_Transfer Desired_Product Coupled Product Organoboron R-B(OH)2 Organoboron->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Ar-Pd(II)-R Reductive_Elimination->Pd(0)L2 Reductive_Elimination->Desired_Product Hydride_Source Hydride Source (Base, Solvent, Water) Hydride_Source->Hydride_Transfer Dehalogenated_Product De-brominated Product Reductive_Elimination_H Reductive Elimination (with Hydride) Hydride_Transfer->Reductive_Elimination_H Ar-Pd(II)-H Reductive_Elimination_H->Pd(0)L2 Reductive_Elimination_H->Dehalogenated_Product

Caption: Competing pathways in Suzuki coupling.

Issue 2: Low reactivity at the C4-chloro position.

Q2: I have successfully coupled at the C6-bromo position, but now I want to perform a second coupling at the C4-chloro position. The reaction is very sluggish. How can I improve the reactivity?

A2: Activating the C4-Chloro Position

Aryl chlorides are generally less reactive than aryl bromides in palladium-catalyzed cross-coupling reactions.[3][10] This is due to the stronger C-Cl bond, which makes the oxidative addition step more difficult. To achieve a successful coupling at the C4-chloro position, you will likely need to use more forcing conditions and a more active catalyst system.

Troubleshooting Steps:

  • More Active Catalyst Systems:

    • Use specialized ligands for aryl chlorides. Ligands such as tBuXPhos, tBuBrettPhos, or highly electron-rich N-heterocyclic carbene (NHC) ligands are specifically designed to facilitate the oxidative addition of aryl chlorides.[11][12]

    • Consider a different palladium precatalyst. Precatalysts like the G2, G3, or G4 palladacycles from Buchwald are often more active than traditional Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃.[13]

  • Reaction Conditions:

    • Higher Temperatures: You will likely need to increase the reaction temperature to facilitate the oxidative addition. Microwave irradiation can also be effective in reducing reaction times and improving yields.[9]

    • Stronger Base: For aryl chloride couplings, a strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is often necessary.[12][14] While this can increase the risk of dehalogenation, the use of a highly effective ligand can help to mitigate this side reaction.

Data-Driven Ligand and Base Selection

The following table summarizes general trends for ligand and base selection to minimize dehalogenation and activate challenging substrates.

IssueRecommended LigandsRecommended BasesRationale
High De-bromination XPhos, SPhos, RuPhos, dppfK₂CO₃, Cs₂CO₃, K₃PO₄Bulky, electron-rich ligands promote reductive elimination of the desired product. Weaker, non-coordinating bases reduce the availability of hydride sources.[4][7]
Low Reactivity at C4-Cl tBuXPhos, tBuBrettPhos, IPr (NHC)NaOtBu, LHMDSThese highly active ligands are designed for C-Cl bond activation. Stronger bases are often required for the less reactive aryl chloride.[11][12]
Issue 3: Chemoselectivity in Sonogashira and Buchwald-Hartwig Reactions.

Q3: I want to perform a Sonogashira or Buchwald-Hartwig amination on 6-Bromo-4-chloropyrrolo[2,1-f]triazine. Will I have issues with chemoselectivity and dehalogenation?

A3: Managing Selectivity and Side Reactions

Yes, both chemoselectivity and dehalogenation are important considerations for these reactions.

  • Sonogashira Coupling: The reactivity order for halides in Sonogashira coupling is generally I > Br > Cl.[15][16] This means you can selectively couple at the C6-bromo position while leaving the C4-chloro position intact, provided you use mild reaction conditions. To avoid dehalogenation, a copper-free Sonogashira protocol can be beneficial.[17] The choice of base is also critical; an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used.

  • Buchwald-Hartwig Amination: This reaction is also prone to dehalogenation, which competes with the desired C-N bond formation.[7] The choice of ligand is paramount. Bulky biaryl phosphine ligands are known to suppress β-hydride elimination, a key step in one of the dehalogenation pathways.[7] Similar to Suzuki coupling, using a weaker base like K₂CO₃ or Cs₂CO₃ can help to minimize dehalogenation. For coupling at the C4-chloro position, a more active catalyst system with a ligand like RuPhos and a stronger base will likely be necessary.[11]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C6-Bromo Position (Minimizing Dehalogenation)
  • To an oven-dried Schlenk flask, add 6-Bromo-4-chloropyrrolo[2,1-f]triazine (1.0 equiv), the arylboronic acid (1.2 equiv), and anhydrous potassium carbonate (K₂CO₃) (2.0 equiv).

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Flowchart for Dehalogenation

G start High Dehalogenation Observed? base_check Using a strong alkoxide base (e.g., NaOtBu)? start->base_check Yes switch_base Switch to a weaker base (K2CO3, Cs2CO3, K3PO4) base_check->switch_base Yes solvent_check Using protic or wet solvent? base_check->solvent_check No switch_base->solvent_check switch_solvent Use anhydrous, degassed aprotic solvent (Dioxane, Toluene) solvent_check->switch_solvent Yes ligand_check Using a simple phosphine ligand (e.g., PPh3)? solvent_check->ligand_check No switch_solvent->ligand_check switch_ligand Switch to a bulky, electron-rich ligand (XPhos, SPhos, RuPhos) ligand_check->switch_ligand Yes success Problem Solved ligand_check->success No - Consult further literature switch_ligand->success

Sources

Technical Support Center: Optimization of Cross-Coupling Reactions with 6-Bromo-4-chloropyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists working with the 6-Bromo-4-chloropyrrolo[2,1-f]triazine scaffold. This privileged heterocyclic core is a cornerstone in the development of kinase inhibitors and other therapeutic agents, making its efficient and selective functionalization a critical task in medicinal chemistry and drug discovery.[1][2] However, the presence of two distinct halogen atoms on an electron-deficient ring system presents unique challenges for cross-coupling reactions.

This guide is designed to provide you with practical, field-proven insights to navigate these challenges. We will delve into the causality behind experimental choices, offering troubleshooting workflows and detailed protocols to help you optimize your reactions and accelerate your research.

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding cross-coupling reactions on the 6-Bromo-4-chloropyrrolo[2,1-f]triazine core.

Q1: Which halogen on the pyrrolo[2,1-f]triazine core is more reactive in a typical palladium-catalyzed cross-coupling reaction?

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend: I > Br > Cl. Therefore, the C-Br bond at the C-6 position is significantly more reactive than the C-Cl bond at the C-4 position. This differential reactivity is primarily due to the bond dissociation energy (C-Cl > C-Br) and the ease of the initial oxidative addition step in the catalytic cycle. This selectivity allows for a sequential functionalization strategy, where the C-6 position can be modified first under milder conditions while leaving the C-4 chloro group intact for a subsequent coupling reaction.[3]

Q2: What are the most common and effective cross-coupling reactions for functionalizing this scaffold?

The pyrrolo[2,1-f]triazine core can be functionalized using a variety of modern cross-coupling methods. The most frequently employed and versatile reactions include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl, heteroaryl, or vinyl boronic acids/esters. This is one of the most robust and widely used methods.[4][5]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines, which is crucial for synthesizing many biologically active compounds.[6][7][8]

  • Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes, providing a gateway to further synthetic transformations.[9][10][11]

  • Heck Coupling: For the formation of C-C bonds with alkenes, leading to substituted olefinic products.[5][12]

Q3: What is the fundamental role of the base in these cross-coupling reactions?

The base is a critical component of the catalytic cycle, and its role can vary depending on the specific reaction:[13][14]

  • In Suzuki-Miyaura Coupling: The base activates the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)3]⁻), which facilitates the crucial transmetalation step with the palladium complex.[4]

  • In Buchwald-Hartwig Amination: The base deprotonates the amine nucleophile, increasing its nucleophilicity. It also deprotonates the intermediate palladium-amine complex to facilitate reductive elimination. A strong, non-nucleophilic base is typically required.[6][7]

  • In Sonogashira and Heck Couplings: The base neutralizes the hydrogen halide (HX) that is generated during the catalytic cycle, regenerating the active Pd(0) catalyst and preventing reaction inhibition.[6][15]

Q4: How does the choice of solvent influence the outcome of the reaction?

The solvent plays a multifaceted role in palladium-catalyzed cross-coupling reactions.[16][17] A poor solvent choice can be the primary reason for a failed reaction. Key considerations include:

  • Solubility: The solvent must dissolve the substrates, catalyst, and base to ensure an efficient reaction. For the often poorly soluble heterocyclic starting materials, polar aprotic solvents like DMF or dioxane are common choices.[17]

  • Catalyst Stability and Activity: The solvent can coordinate to the palladium center, influencing its stability and reactivity. For instance, some polar solvents can stabilize charged palladium intermediates, potentially altering the reaction pathway or selectivity.[16][18]

  • Reaction Temperature: The boiling point of the solvent dictates the maximum temperature at which the reaction can be run, which is often a critical parameter for activating less reactive aryl chlorides.

Troubleshooting Guide: From Low Yields to Selectivity Issues

This section provides a structured approach to troubleshooting common problems encountered during the optimization of cross-coupling reactions with 6-Bromo-4-chloropyrrolo[2,1-f]triazine.

Problem 1: My Suzuki-Miyaura coupling at the C-6 position is giving low to no yield.

This is a common issue, often related to suboptimal base or solvent selection, or poor catalyst activation.

G start Low/No Yield in Suzuki Coupling check_reagents Verify Reagent Purity & Activity (Boronic Acid, Catalyst, Solvent) start->check_reagents screen_base Screen a Panel of Bases (Vary strength and type) check_reagents->screen_base Reagents OK screen_solvent Screen Solvents (Vary polarity and temperature) screen_base->screen_solvent Still low yield success Optimized Reaction screen_base->success Improved Yield optimize_temp Optimize Temperature (Often requires heating) screen_solvent->optimize_temp Still low yield screen_solvent->success Improved Yield check_catalyst Consider Alternative Catalyst/Ligand System optimize_temp->check_catalyst Still low yield optimize_temp->success Improved Yield check_catalyst->success Improved Yield

Caption: Troubleshooting workflow for a low-yield Suzuki coupling.

The electron-deficient nature of the pyrrolotriazine ring can make oxidative addition easier but may require a sufficiently strong base to promote the transmetalation step.

Solution: Screen a panel of bases with varying strengths and properties. Aqueous solutions of inorganic bases are often effective.

Table 1: Recommended Bases for Suzuki-Miyaura Coupling Screening

BaseStrengthTypical ConditionsComments
Na₂CO₃ Moderate2 M aq. solutionA good starting point; mild and cost-effective.[19]
K₂CO₃ Moderate2 M aq. solutionSlightly stronger than Na₂CO₃; very common.[4]
K₃PO₄ StrongSolid or aq. solutionOften effective for challenging substrates, including electron-deficient heterocycles.[20]
Cs₂CO₃ StrongSolid or aq. solutionHighly effective but more expensive; can be beneficial for sterically hindered couplings.[20]

Inadequate solubility of the starting material or poor stabilization of the catalytic species can halt the reaction.

Solution: Test a range of solvents, often in combination with water when using inorganic bases.

Table 2: Common Solvents for Cross-Coupling Reactions

SolventPolarityBoiling Point (°C)Comments
1,4-Dioxane Low101Excellent for Suzuki couplings; often used with water.[13]
Toluene Non-polar111Good for higher temperature reactions; often used in Buchwald-Hartwig aminations.[13][21]
Acetonitrile (ACN) Polar Aprotic82Can sometimes influence selectivity in complex substrates.[16]
DMF Polar Aprotic153High boiling point and excellent solvating power, but can sometimes participate in side reactions.[13][17]
THF Polar Ethereal66Common choice, but its low boiling point may limit its use for less reactive halides.[13]
Problem 2: Significant side products like debromination or boronic acid homocoupling are observed.

These side reactions compete with the desired cross-coupling pathway and reduce the yield of your product.

The boronic acid can be unstable under the reaction conditions and decompose to the corresponding arene before it can participate in the catalytic cycle. This is often exacerbated by excessive heat or prolonged reaction times.

Solution:

  • Use a slight excess (1.2-1.5 equivalents) of the boronic acid.[22]

  • Add the boronic acid last, after the other components have been heated.

  • Consider using more stable boronic esters (e.g., pinacol esters).[13]

The aryl halide can be reduced to the corresponding arene (i.e., the bromo group is replaced by hydrogen). This can be caused by impurities or side reactions with the solvent or base.[13]

Solution:

  • Ensure all solvents are thoroughly degassed to remove oxygen.[20]

  • Verify the purity of your reagents.

  • Screen different catalyst/ligand combinations, as some are more prone to this side reaction than others.

Problem 3: My Buchwald-Hartwig amination is failing.

Buchwald-Hartwig reactions are highly sensitive to the choice of base, ligand, and solvent.

This reaction typically requires a strong, non-nucleophilic base to deprotonate the amine without competing as a nucleophile.

Solution: Screen strong bases. Sodium tert-butoxide is often the base of choice, but others can be effective.

Table 3: Recommended Bases for Buchwald-Hartwig Amination Screening

BaseStrengthTypical SolventComments
NaOt-Bu Very StrongToluene, DioxaneThe most common and often most effective base.[7]
KOt-Bu Very StrongToluene, DioxaneSimilar to NaOt-Bu, sometimes with slightly different solubility.[23]
LHMDS Very StrongToluene, THFLithium bis(trimethylsilyl)amide is a very strong, non-nucleophilic base.[3]
K₃PO₄ StrongDioxane, TolueneA milder alternative that can be effective, especially with certain ligands and substrates.[7]

Note: For this reaction, anhydrous solvents are crucial. Toluene and 1,4-dioxane are the most common and effective solvents.[21][24]

Experimental Protocols: A Starting Point for Optimization

These protocols provide a robust starting point. Remember that intelligent screening is vital for optimizing any cross-coupling reaction.[25]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling Screen
  • Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add 6-Bromo-4-chloropyrrolo[2,1-f]triazine (1.0 eq.), the boronic acid (1.3 eq.), and the selected base (2.5 eq.).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 5 mol% or a modern Buchwald-type precatalyst, 1-2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe to achieve a final concentration of ~0.1 M with respect to the starting halide.[20]

  • Reaction: Place the vial in a preheated heating block and stir vigorously at the desired temperature (start with 80-100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination Screen
  • Preparation: In a glovebox or under a strong flow of inert gas, add the selected base (1.4 eq.) to an oven-dried Schlenk tube with a stir bar.

  • Catalyst/Ligand: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Reagents: Add the 6-Bromo-4-chloropyrrolo[2,1-f]triazine (1.0 eq.).

  • Solvent and Amine: Add anhydrous, degassed solvent (e.g., Toluene) followed by the amine (1.2 eq.).

  • Reaction: Seal the tube and heat with vigorous stirring to the desired temperature (typically 80-110 °C).[24]

  • Monitoring & Workup: Follow steps 6-8 from the Suzuki protocol, adjusting the workup as needed based on the properties of the amine product.

Key Mechanistic and Selectivity Visualizations

Understanding the underlying mechanisms is key to rational optimization.

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X Ar-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R-B(OR')2 Base Ar-Pd(II)-R Ar-Pd(II)-R Transmetalation->Ar-Pd(II)-R Reductive\nElimination Reductive Elimination Ar-Pd(II)-R->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R

Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.[4]

Logic for Selective Functionalization

Selectivity start Starting Material: 6-Bromo-4-chloropyrrolo[2,1-f]triazine c6_coupling Target C-6 Functionalization start->c6_coupling c4_coupling Target C-4 Functionalization start->c4_coupling Requires prior C-6 functionalization conditions_mild Milder Conditions: Lower Temp (e.g., < 80°C) Standard Catalyst c6_coupling->conditions_mild conditions_harsh Harsher Conditions: Higher Temp (> 100°C) Specialized Ligand for Ar-Cl c4_coupling->conditions_harsh product_c6 Product: 6-Substituted-4-chloro... conditions_mild->product_c6 product_c6->c4_coupling Use as new starting material

Caption: Decision-making process for selective cross-coupling.

By systematically applying these principles and protocols, researchers can efficiently overcome the challenges associated with the cross-coupling of 6-Bromo-4-chloropyrrolo[2,1-f]triazine, enabling the rapid synthesis of diverse compound libraries for drug discovery and development.

References

  • Reeves, E. K., Bauman, O. R., Mitchem, G. B., & Neufeldt, S. R. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406–409. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Reeves, E. K., Bauman, O. R., Mitchem, G. B., & Neufeldt, S. R. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

  • Singh, G., Sharma, M., & Kumar, D. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]

  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Corpet, M., & Gosmini, C. (2018). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Molecules, 23(10), 2675. [Link]

  • Science.gov. (n.d.). palladium-catalyzed cross-coupling reaction: Topics by Science.gov. Retrieved from [Link]

  • Sharma, P., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][4][16][17]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152, 49-65. [Link]

  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880–8892. [Link]

  • Bacsa, I., et al. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 13, 1594–1600. [Link]

  • Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18210–18222. [Link]

  • ResearchGate. (2025). Pyrrolo[2,1‐f][4][16][17]triazin‐4‐amine: Synthesis, C7‐Functionalization, and NH2‐Derivatization via Buchwald–Hartwig‐Type Coupling. Retrieved from [Link]

  • University of Rochester. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • PubChem. (n.d.). 6-Bromo-4-chloropyrrolo[1,2-f][4][16][17]triazine. Retrieved from [Link]

  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][4][16][17]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 30(7), 1331–1348. [Link]

  • ResearchGate. (2025). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][4][16][17]triazines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Investigation of Heck coupling on 6-bromo[2,3-d]thienopyrimidines for construction of new EGFR inhibitor lead structures. Retrieved from [Link]

  • PubMed. (2022, November 18). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. Retrieved from [Link]

  • ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Recent Advances in Sonogashira Reactions. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-2,4-dichloropyrrolo[2,1-f][4][16][17]triazine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Retrieved from [Link]

  • MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Retrieved from [Link]

  • PubMed Central. (2021, January 4). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Retrieved from [Link]

Sources

Technical Support Center: Challenges in the Large-Scale Synthesis of 6-Bromo-4-chloropyrrolo[2,1-f]triazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Bromo-4-chloropyrrolo[2,1-f]triazine derivatives. This document is designed for researchers, chemists, and process development professionals navigating the complexities of scaling this important heterocyclic scaffold. The pyrrolo[2,1-f][1][2][3]triazine core is recognized as a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous kinase inhibitors and antiviral agents.[3][4][5] The 6-bromo-4-chloro derivative, in particular, is a crucial intermediate, offering two distinct and orthogonally reactive sites for the rapid diversification and development of novel pharmaceutical candidates.

This guide provides field-proven insights, troubleshooting protocols, and frequently asked questions (FAQs) to address the specific challenges encountered during the multi-step synthesis and scale-up of this valuable compound.

Synthetic Pathway Overview

The large-scale synthesis of 6-Bromo-4-chloropyrrolo[2,1-f]triazine typically proceeds through a multi-step sequence starting from a suitable pyrrole derivative. A common strategy involves the initial construction of the pyrrolotriazinone core, followed by sequential halogenation steps. Each step presents unique challenges, particularly concerning regioselectivity, reaction control, and purification at scale.

Synthetic_Pathway A Pyrrole-2-carboxamide B 1-Aminopyrrole Derivative A->B  N-Amination  (e.g., NH2Cl) C Pyrrolo[2,1-f]triazin-4-one B->C  Cyclization  (e.g., Formamidine acetate) D 4-Chloropyrrolo[2,1-f]triazine C->D  Chlorination  (e.g., POCl3) E 6-Bromo-4-chloropyrrolo[2,1-f]triazine D->E  Bromination  (e.g., NBS)

Caption: General synthetic route for 6-Bromo-4-chloropyrrolo[2,1-f]triazine.

Frequently Asked Questions & Troubleshooting Guide

This section is structured to address specific problems you may encounter during your synthesis campaign.

Category 1: Halogenation and Selectivity

Q1: My bromination of 4-chloropyrrolo[2,1-f]triazine results in low yield, with significant amounts of starting material and poly-brominated byproducts. How can I improve the regioselectivity and conversion?

A1: This is a common and critical challenge. The pyrrole ring is electron-rich, making it susceptible to rapid and sometimes uncontrollable electrophilic substitution.

  • Causality: The formation of poly-brominated species is often due to poor reaction control. Halogenation of pyrroles can be highly exothermic, and on a large scale, inefficient heat transfer can create localized hot spots where the reaction rate accelerates dramatically, leading to multiple substitutions.[6] Furthermore, the choice of brominating agent and solvent system is pivotal.

  • Troubleshooting Steps:

    • Reagent Selection: Use a milder, more controllable brominating agent. N-Bromosuccinimide (NBS) is generally preferred over elemental bromine (Br₂) for selective monobromination of pyrrole systems as it provides a low, steady concentration of electrophilic bromine.[7]

    • Temperature Control: Maintain a strictly controlled, low temperature (e.g., -10 °C to 0 °C) throughout the addition of the brominating agent. Ensure your reactor has adequate cooling capacity and agitation to dissipate heat effectively and prevent thermal gradients.[6]

    • Stoichiometry and Addition: Use a slight excess of the pyrrolotriazine substrate relative to NBS or add the NBS portion-wise or as a solution via a syringe pump over an extended period. This keeps the concentration of the active brominating species low, favoring monosubstitution.

    • Solvent Choice: Aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are typically effective. Ensure the solvent is dry, as water can interfere with the reaction.

Q2: During the chlorination of the Pyrrolo[2,1-f]triazin-4-one intermediate with phosphorus oxychloride (POCl₃), I'm getting a dark, tarry reaction mixture and a difficult work-up. What causes this and how can it be prevented?

A2: The use of POCl₃ at elevated temperatures can lead to decomposition and polymerization, especially if impurities are present in the starting material.

  • Causality: POCl₃ is a powerful dehydrating and chlorinating agent. At high temperatures, it can promote side reactions with the sensitive pyrrolotriazine core, leading to charring. The work-up is often problematic due to the need to quench a large amount of unreacted POCl₃, an aggressive and highly exothermic process.

  • Troubleshooting Steps:

    • Temperature Management: The reaction should be heated judiciously. Determine the minimum temperature required for full conversion via in-process monitoring (TLC or LCMS). Often, temperatures around 80-100 °C are sufficient. Avoid excessive heating.

    • Use of a Co-solvent/Base: The addition of a high-boiling tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), or a solvent like N,N-dimethylformamide (DMF) can sometimes catalyze the reaction, allowing for lower temperatures and shorter reaction times. However, this must be carefully optimized as bases can also promote side reactions.

    • Controlled Quench: The quench procedure is critical for safety and product quality on a large scale. A "reverse quench," where the hot reaction mixture is slowly added to a vigorously stirred, cold vessel of aqueous base (like saturated NaHCO₃) or an ice/water mixture, is highly recommended. This helps control the exotherm and prevents localized pH spikes.

    • Starting Material Purity: Ensure the Pyrrolo[2,1-f]triazin-4-one starting material is of high purity. Residual reagents or byproducts from the previous cyclization step can catalyze decomposition.

Category 2: Scale-Up and Process Control

Q3: We achieved an 85% yield in the lab (1L scale), but upon scaling to a 50L reactor, the yield dropped to 50% with a different impurity profile. What are the likely causes?

A3: This is a classic scale-up issue rooted in changes to physical parameters that are non-linear with volume, primarily surface-area-to-volume ratio and mixing dynamics.[8]

  • Causality:

    • Heat Transfer: A 50L reactor has a much lower surface-area-to-volume ratio than a 1L flask. This makes it significantly harder to cool exothermic reactions or heat endothermic ones uniformly.[6] Inefficient cooling can lead to side reactions that were negligible at the lab scale.

    • Mixing Efficiency: A magnetic stir bar is effective in a small flask, but mechanical overhead stirrers in large reactors can create inefficient mixing zones, especially with slurries or viscous solutions. This can lead to localized high concentrations of reagents, causing byproduct formation.[6]

  • Troubleshooting Steps:

    • Process Safety and Thermal Analysis: Before scaling, perform a reaction calorimetry study (e.g., using a Reaction Calorimeter, RC1) to understand the heat of reaction and the rate of heat evolution. This data is crucial for ensuring the plant reactor's cooling system can handle the thermal load.

    • Agitation Study: The type of impeller, stirring speed (RPM), and baffle design in the reactor are critical. Modeling or consultation with a chemical engineer can help optimize mixing to ensure homogeneity. For solid-liquid mixtures, ensure the agitation is sufficient to keep solids suspended.

    • Controlled Reagent Addition: At scale, the rate of reagent addition becomes a critical process parameter. Slower addition times are often required to allow the cooling system to keep up with heat generation.

    • Re-optimization: It may be necessary to re-optimize reaction concentration and temperature at the larger scale to compensate for the different physical environment.

Category 3: Purification and Isolation

Q4: Purifying the final 6-Bromo-4-chloropyrrolo[2,1-f]triazine product via column chromatography is not feasible for our multi-kilogram campaign. What are the best strategies for non-chromatographic purification?

A4: Relying on crystallization, trituration, or salt formation is essential for large-scale purification.

  • Causality: Column chromatography is expensive, solvent-intensive, and time-consuming at scale. A robust process should yield a crude product that can be purified by simpler, more scalable methods.

  • Troubleshooting Steps:

    • Crystallization: This is the preferred method for achieving high purity at scale.

      • Solvent Screening: Conduct a thorough screening of single and binary solvent systems to find conditions that provide good solubility at high temperatures and poor solubility at low temperatures, while effectively rejecting key impurities. Common systems include ethyl acetate/heptane, DCM/heptane, or isopropanol/water.

      • Seeding: Develop a seeding strategy to control crystal size and morphology, which improves filterability and drying.

    • Trituration/Slurrying: If the product is a solid but difficult to crystallize, slurrying the crude material in a solvent where the product is sparingly soluble but the impurities are highly soluble can be very effective. The solid product is then isolated by filtration.

    • Extraction: Optimize the work-up extraction to remove as many impurities as possible. Adjusting the pH of the aqueous phase can help remove acidic or basic byproducts.

Experimental Protocol: Chlorination of Pyrrolo[2,1-f]triazin-4-one

This protocol is a representative example for the chlorination step. Warning: This reaction should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reactor Setup: Charge a clean, dry, glass-lined reactor equipped with an overhead stirrer, condenser, nitrogen inlet, and temperature probe with Pyrrolo[2,1-f]triazin-4-one (1.0 eq).

  • Reagent Charge: Under a nitrogen atmosphere, charge phosphorus oxychloride (POCl₃, 5-10 vol).

  • Heating: Begin agitation and slowly heat the reaction mixture to 90-95 °C.

  • Reaction Monitoring: Monitor the reaction progress by LCMS or TLC (e.g., 50% Ethyl Acetate in Heptane). The reaction is typically complete in 4-8 hours.

  • Cooling: Once complete, cool the reaction mixture to room temperature (20-25 °C).

  • Quench (Reverse Addition): In a separate, appropriately sized vessel equipped with vigorous mechanical stirring and external cooling, prepare a solution of saturated sodium bicarbonate (NaHCO₃) or 10% aqueous potassium carbonate (K₂CO₃). Cool this quenching solution to 0-5 °C.

  • Slowly transfer the reaction mixture via a peristaltic pump or pressure transfer into the cold, stirred quenching solution, ensuring the internal temperature of the quench vessel does not exceed 20 °C. Caution: This is a highly exothermic and gas-evolving step.

  • Extraction: Once the quench is complete and gas evolution has ceased, extract the aqueous slurry with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 10 vol).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-Chloropyrrolo[2,1-f]triazine, which can be taken to the next step or purified.

Data and Troubleshooting Summary

Issue Potential Cause(s) Recommended Solutions
Low Yield in Bromination Incomplete conversion; Over-bromination (poly-substitution); Product decomposition.Maintain temp < 0°C; Use NBS instead of Br₂; Slow, portion-wise addition of NBS; Monitor by LCMS.
Poor Regioselectivity High reaction temperature; Highly reactive halogenating agent.Lower reaction temperature significantly (-10°C or below); Use a milder reagent (e.g., NBS).
Exotherm Runaway at Scale Inadequate cooling capacity; Reagent added too quickly; Poor mixing.Perform reaction calorimetry; Slow down addition rate; Ensure proper reactor agitation and cooling.[6]
Difficult POCl₃ Quench Standard quench (water to POCl₃) is highly exothermic and dangerous at scale.Use a reverse quench: add the reaction mixture to a cold, basic aqueous solution with vigorous stirring.
Product Fails Purity Spec Ineffective purification; Co-eluting impurities; Trapped solvent.Develop a robust crystallization protocol; Screen anti-solvents; Use trituration to remove soluble impurities.
Poor Filterability Very fine, needle-like crystals from rapid crystallization.Slow down cooling rate during crystallization; Develop a seeding strategy; Use an anti-solvent addition method.

Troubleshooting Workflow: Low Product Yield

Troubleshooting_Yield Start Low Yield Observed Check_Mass_Balance Analyze Crude Mixture (LCMS, qNMR) Is mass balance >90%? Start->Check_Mass_Balance Decomposition Issue: Decomposition - Lower reaction temp - Check starting material purity - Reduce reaction time Check_Mass_Balance->Decomposition No Incomplete_Reaction Issue: Incomplete Reaction - Increase reaction time/temp - Check reagent quality/stoichiometry - Add catalyst if applicable Check_Mass_Balance->Incomplete_Reaction Yes, high SM Byproducts Issue: Byproduct Formation - Lower reaction temp - Slow reagent addition - Change solvent or reagent Check_Mass_Balance->Byproducts Yes, high impurities Workup_Loss Issue: Work-up/Purification Loss - Re-evaluate extraction pH/solvent - Optimize crystallization (solvent, temp) - Analyze mother liquor for product Decomposition->Workup_Loss Incomplete_Reaction->Workup_Loss Byproducts->Workup_Loss

Caption: Decision tree for diagnosing the root cause of low product yield.

References

  • Kaur, J., & Singh, S. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Chemistry of Heterocyclic Compounds, 56(12), 1517-1522. [Link]

  • Ott, G. R., et al. (2015). Efficient, Scalable Synthesis of Functionalized Pyrrolo[2,1-f][1][2][3]triazines. Organic Process Research & Development, 19(9), 1158-1165. [Link]

  • Ott, G. R., et al. (2012). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. Presented at the 243rd ACS National Meeting & Exposition, San Diego, CA. [Link]

  • Singh, S., et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Molecular Diversity, 26(4), 2481-2502. [Link]

  • Xiang, H., et al. (2018). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][3]triazine derivatives. Bioorganic & Medicinal Chemistry, 26(10), 2835-2847. [Link]

  • Mochulskaia, N. N., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(22), 7659. [Link]

  • Ott, G. R., & Trias, J. (2017). Pyrrolo[2,1-f][1][2][3]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle. Bioorganic & Medicinal Chemistry Letters, 27(18), 4238-4246. [Link]

  • PubChem. (n.d.). 6-Bromo-4-chloropyrrolo[1,2-f][1][2][3]triazine. National Center for Biotechnology Information. [Link]

  • HWS Labortechnik. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]

  • CPI. (2025). 6 key challenges when scaling up sustainable chemical processes. [Link]

  • Peh, G., et al. (2022). Site-selective Chlorination of Pyrrolic Heterocycles by Flavin Dependent Enzyme PrnC. ChemRxiv. [Link]

  • Gadamasetti, K. (2008). Challenges in Scale-Up of Specialty Chemicals—A Development Chemist's Perspective. Process Development in the Fine Chemical Industry. [Link]

  • Gilow, H. M., & Burton, D. E. (1981). Bromination and Chlorination of Pyrrole and Some Reactive 1-Substituted Pyrroles. The Journal of Organic Chemistry, 46(11), 2221-2225. [Link]

Sources

Technical Support Center: Minimizing Homocoupling in Suzuki Reactions of 6-Bromo-4-chloropyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving the 6-Bromo-4-chloropyrrolo[2,1-f]triazine core. This scaffold is a crucial intermediate in pharmaceutical research, and achieving high-yield, selective coupling is paramount.[1] This document provides in-depth troubleshooting advice and validated protocols to address a common and frustrating side reaction: homocoupling of the boronic acid reagent.

Our goal is to equip you, our fellow researchers, with the expert insights and practical tools needed to diagnose issues, refine your reaction conditions, and ultimately suppress the formation of unwanted biaryl byproducts.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding homocoupling in this specific reaction.

Q1: What exactly is homocoupling in the context of my Suzuki reaction?

A1: Homocoupling is a side reaction where two molecules of your boronic acid (or a derivative) couple with each other to form a symmetrical biaryl (R-R), where 'R' is the organic group from your boronic acid. This byproduct consumes your valuable reagent, reduces the yield of your desired cross-coupled product, and complicates purification.[2]

Q2: What are the primary causes of boronic acid homocoupling?

A2: There are two main mechanistic pathways that lead to boronic acid homocoupling:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then catalyze the coupling of two boronic acid molecules, regenerating Pd(0) in the process. This is a significant issue if reaction mixtures are not properly degassed.[2][3][4]

  • Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt as a precatalyst (e.g., Pd(OAc)₂, PdCl₂), it can directly react with the boronic acid to form the homocoupled product before the primary catalytic cycle for cross-coupling is established.[2][3]

Q3: My substrate, 6-Bromo-4-chloropyrrolo[2,1-f]triazine, has two different halides. Which one is more reactive?

A3: In Suzuki-Miyaura reactions, the reactivity of aryl halides generally follows the trend: I > Br >> Cl.[5][6] Therefore, the C-Br bond at the 6-position is significantly more reactive and will preferentially undergo oxidative addition with the palladium catalyst over the C-Cl bond at the 4-position. This allows for selective functionalization at the C6 position if conditions are carefully controlled.

Q4: Can the quality of my boronic acid influence the extent of homocoupling?

A4: Absolutely. Boronic acids can degrade, especially when exposed to air and moisture, leading to a side reaction called protodeboronation (replacement of the -B(OH)₂ group with hydrogen).[6][7] They can also exist in equilibrium with their trimeric anhydride form, known as boroxines.[6] Using high-purity boronic acids or more stable derivatives like pinacol boronate esters (R-Bpin) can dramatically improve reaction consistency and minimize side reactions.[6][8]

Troubleshooting Guide: From Diagnosis to Solution

This section is designed to help you diagnose the potential causes of excessive homocoupling in your reaction and provides actionable solutions.

Symptom 1: High Levels of Boronic Acid Homocoupling (R-R) Detected by LC-MS or NMR
Potential Cause Scientific Rationale Recommended Solution
Inadequate Degassing Oxygen in the solvent or headspace oxidizes the active Pd(0) catalyst to Pd(II), which promotes the homocoupling pathway.[2][3][4] Ethereal solvents are particularly prone to forming peroxide-type oxidants aerobically, which can further degrade boronic acids.[9]Implement a rigorous degassing procedure. The "freeze-pump-thaw" method (three cycles) is highly effective for removing dissolved oxygen. Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst is a good practice.[10][11]
Pd(II) Precatalyst Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf) can directly catalyze homocoupling before being reduced to the active Pd(0) species required for the main cross-coupling cycle.[2][3]Consider switching to a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ or a modern precatalyst system (e.g., a Buchwald G3 precatalyst) that generates the active Pd(0) species cleanly and efficiently.[3]
Sub-optimal Ligand Choice The ligand's steric and electronic properties are critical. An inappropriate ligand may not promote reductive elimination of the desired product efficiently, allowing more time for side reactions.Use bulky, electron-rich phosphine ligands. Ligands from the Buchwald family (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are known to accelerate reductive elimination and can sterically hinder the formation of intermediates leading to homocoupling.[2][12]
Inappropriate Base A base that is too strong or too weak can disrupt the catalytic cycle. A very strong base might accelerate boronic acid decomposition, while a weak base may not facilitate the transmetalation step efficiently, leading to a buildup of intermediates that can participate in side reactions.[6][13]Screen a panel of bases. For heteroaryl halides, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[10] Weaker bases like KF can be beneficial for sensitive substrates but may require higher temperatures.[6]
Symptom 2: Low Conversion of Starting Material with Concurrent Homocoupling and Dehalogenation
Potential Cause Scientific Rationale Recommended Solution
Slow Oxidative Addition The oxidative addition of the C-Cl bond on the pyrrolotriazine core is challenging. If the overall reaction is sluggish, side reactions like homocoupling and dehalogenation (loss of the bromine) become more competitive.[11]Increase the electron density on the palladium center to facilitate oxidative addition. Use highly electron-rich and bulky ligands like Buchwald's biarylphosphines (e.g., SPhos) or trialkylphosphines (e.g., P(t-Bu)₃).[10][12] Increasing the temperature can also help overcome the activation barrier.[10]
Boronic Acid Instability Heteroaryl boronic acids can be particularly unstable and prone to protodeboronation, especially at elevated temperatures or under harsh basic conditions.[3][7][10] This depletes the active coupling partner.Use a more stable boronic acid derivative. Pinacol esters (R-Bpin) or MIDA boronates offer significantly enhanced stability and can provide a "slow release" of the boronic acid, keeping its concentration low and minimizing degradation.[8][14][15]
Catalyst Inhibition The nitrogen atoms in the pyrrolo[2,1-f]triazine ring can potentially coordinate to the palladium center, inhibiting its catalytic activity and slowing the desired reaction, which allows more time for side reactions.[11]The choice of ligand is critical. Bulky ligands can help prevent inhibitory coordination of the substrate to the catalyst. Screening different palladium-ligand combinations is essential.
Visualizing the Problem: Suzuki Cycle vs. Homocoupling Pathway

The following diagram illustrates the desired catalytic cycle and the competing homocoupling pathway. Understanding this relationship is key to effective troubleshooting.

Suzuki_vs_Homocoupling Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd + Ar-X PdII_side Pd(II) Species Pd0->PdII_side Oxidation Trans Transmetalation (Ar-Pd(II)-R) OxAdd->Trans + R-B(OH)₂ / Base RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 Regenerates Catalyst Product Desired Product (Ar-R) RedElim->Product O2 O₂ O2->PdII_side Homo_Product Homocoupled Product (R-R) PdII_side->Homo_Product + 2 R-B(OH)₂ Homo_Product->Pd0 Reduction ArX Ar-X (Your Substrate) ArX->OxAdd Boronic R-B(OH)₂ (Boronic Acid) Boronic->Trans Base Base Base->Trans

Caption: Desired Suzuki cycle (black) vs. the competing homocoupling pathway (red).

Recommended Experimental Protocols

The following protocols provide a robust starting point for minimizing homocoupling.

Protocol 1: General Procedure for Suzuki Coupling with Minimal Homocoupling

This protocol employs a modern catalyst system and rigorous degassing to suppress side reactions.

Materials:

  • 6-Bromo-4-chloropyrrolo[2,1-f]triazine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • SPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 6-Bromo-4-chloropyrrolo[2,1-f]triazine, arylboronic acid, and K₃PO₄.

  • Seal the flask with a septum, and perform three vacuum-backfill cycles with argon.

  • Add the 1,4-dioxane and water (pre-sparged with argon for 15 minutes) via syringe.

  • Add the SPhos Pd G3 precatalyst under a positive pressure of argon.

  • Immerse the flask in a preheated oil bath at 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Slow-Release Strategy Using a Pinacol Boronate Ester

This approach is ideal for particularly unstable boronic acids or when protodeboronation is a significant issue.[14]

Materials:

  • 6-Bromo-4-chloropyrrolo[2,1-f]triazine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid pinacol ester (Aryl-Bpin) (1.1 mmol, 1.1 equiv)

  • Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.5 mmol, 2.5 equiv)

  • Anhydrous THF (8 mL)

  • Water (2 mL)

Procedure:

  • Combine the aryl halide, aryl-Bpin, Cs₂CO₃, and Pd(dppf)Cl₂ in an oven-dried Schlenk tube.

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add the degassed THF and water via syringe.

  • Seal the tube and heat in a preheated oil bath at 80 °C.

  • Stir for the required time (typically 12-24 h), monitoring by LC-MS.

  • Perform an aqueous workup as described in Protocol 1, followed by purification.

Workflow for Troubleshooting Homocoupling

When faced with persistent homocoupling, a systematic approach is essential.

Troubleshooting_Workflow start High Homocoupling Observed check_degas Step 1: Verify Degassing (Freeze-Pump-Thaw) start->check_degas check_catalyst Step 2: Change Pd Source (Use Pd(0) or Precatalyst) check_degas->check_catalyst Issue Persists success Homocoupling Minimized check_degas->success Resolved screen_ligand Step 3: Screen Ligands (e.g., SPhos, XPhos) check_catalyst->screen_ligand Issue Persists check_catalyst->success Resolved screen_base Step 4: Screen Bases (K₃PO₄, Cs₂CO₃, KF) screen_ligand->screen_base Issue Persists screen_ligand->success Resolved use_ester Step 5: Use Boronate Ester (R-Bpin or MIDA) screen_base->use_ester Issue Persists screen_base->success Resolved use_ester->success Resolved

Caption: Systematic workflow for troubleshooting homocoupling issues.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (2017). [Link]

  • Wikipedia. Protodeboronation. [Link]

  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. ResearchGate. [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Lennox, A., & Lloyd-Jones, G. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling. In New Trends in Cross-Coupling: Theory and Applications (pp. 322-354). Royal Society of Chemistry. [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]

  • Development of a Unique Heterogeneous Palladium Catalyst for the Suzuki–Miyaura Reaction using (Hetero)aryl Chlorides and Chemoselective Hydrogenation. Semantic Scholar. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]

  • Littke, A. F., & Fu, G. C. (1998). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 37(24), 3387-3388. [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Active Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [Link]

  • Chemistry LibreTexts. (2019). Suzuki-Miyaura Coupling. [Link]

  • Scott, J. S., & Sneddon, H. F. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides–understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6289-6304. [Link]

  • Myers, A. G. The Suzuki Reaction. Harvard University. [Link]

  • Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. [Link]

  • Minimisation of palladium content in Suzuki cross-coupling reactions. PubMed. [Link]

  • An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry. [Link]

  • The Slow-Release Strategy in Suzuki-Miyaura Coupling. [Link]

  • Sharma, A., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][3][4][7]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(3), 265-280. [Link]

  • Cobalt-Catalyzed Markovnikov Hydrofluorocarbonylation of Unactivated Alkenes. Journal of the American Chemical Society. [Link]

  • PubChem. 6-Bromo-4-chloropyrrolo[1,2-f][3][4][7]triazine. [Link]

  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. PubMed. [Link]

Sources

Technical Support Center: Ligand Selection for Cross-Coupling of 6-Bromo-4-chloropyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving the 6-Bromo-4-chloropyrrolo[2,1-f]triazine core. This scaffold is a key component in the development of kinase inhibitors and other therapeutic agents.[1][2] The successful functionalization of this electron-deficient heterocyclic system is highly dependent on the judicious choice of phosphine ligands for the palladium-catalyzed cross-coupling reactions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of these transformations.

I. Understanding the Substrate: 6-Bromo-4-chloropyrrolo[2,1-f]triazine

The pyrrolo[2,1-f]triazine ring system is electron-deficient, which significantly influences its reactivity in cross-coupling reactions. The presence of two halogen atoms at the 4- and 6-positions offers opportunities for selective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling, allowing for selective reaction at the 6-position.

Key Structural Features:
  • Electron-Deficient Heterocycle: The nitrogen atoms in the triazine ring withdraw electron density, making the pyrrolotriazine core susceptible to nucleophilic attack and influencing the oxidative addition step in the catalytic cycle.[3]

  • Differential Reactivity of Halogens: The C(6)-Br bond is typically more reactive towards oxidative addition than the C(4)-Cl bond, enabling regioselective cross-coupling.[4]

II. Troubleshooting Common Cross-Coupling Issues

This section addresses common problems encountered during the cross-coupling of 6-Bromo-4-chloropyrrolo[2,1-f]triazine and provides a systematic approach to troubleshooting.

Q1: My Suzuki-Miyaura coupling reaction is giving low to no yield. What are the first things I should check?

A1: Low yields in Suzuki-Miyaura couplings with this substrate are often traced back to a few key areas:

  • Catalyst and Ligand Integrity: Ensure your palladium source and phosphine ligand are not degraded. Many phosphine ligands are air-sensitive and should be handled under an inert atmosphere. Using a pre-catalyst can sometimes improve reproducibility.[5]

  • Reagent Quality: The purity of the boronic acid or boronate ester is critical. Protodeboronation, where the boronic acid is replaced by a hydrogen, is a common side reaction, especially with heteroaryl boronic acids.[6][7] Using freshly purchased or purified boronic acids is recommended.

  • Solvent and Base: Ensure your solvent is anhydrous and thoroughly degassed. Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[6][8] The choice and quality of the base are also crucial; it should be anhydrous and finely powdered for optimal results.[9]

  • Inert Atmosphere: Maintaining a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration is essential to prevent catalyst deactivation.[10]

Q2: I am observing significant amounts of starting material and some debrominated product. How can I improve the conversion?

A2: This points towards issues with the oxidative addition and/or transmetalation steps of the catalytic cycle.

  • Ligand Choice: For electron-deficient substrates like 6-Bromo-4-chloropyrrolo[2,1-f]triazine, bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition step.[9][11][12] Consider screening ligands such as XPhos, SPhos, or RuPhos.[11] These ligands have been shown to be effective for challenging couplings.[11]

  • Base Selection: The base plays a critical role in the transmetalation step. If you are using a weaker base like Na2CO3, switching to a stronger base such as K3PO4 or Cs2CO3 may improve the reaction rate.[11]

  • Temperature: Increasing the reaction temperature can sometimes overcome activation barriers, but be mindful of potential side reactions or decomposition at higher temperatures.

Q3: My Buchwald-Hartwig amination is sluggish or fails completely. What ligands are best suited for this transformation?

A3: C-N bond formation with the pyrrolotriazine core can be challenging. The choice of ligand is paramount for a successful Buchwald-Hartwig amination.

  • Biarylphosphine Ligands: These are the go-to ligands for C-N coupling reactions.[13] Ligands like XPhos, SPhos, and RuPhos are excellent starting points for screening.[14][15]

  • Bidentate Ligands: For certain amine couplings, bidentate phosphine ligands with a large bite angle, such as Xantphos or BINAP, can be effective.[16][17][18][19] The bite angle influences the geometry of the palladium center and can facilitate the reductive elimination step.[17][19][20][21]

  • Base: A strong, non-nucleophilic base is typically required. Sodium or lithium tert-butoxide is commonly used, but for sensitive substrates, a weaker base like K3PO4 or Cs2CO3 might be necessary.[22]

Troubleshooting Workflow for Cross-Coupling Reactions

Troubleshooting_Workflow Start Low or No Product Yield Reagent_Check 1. Reagent Integrity Check - Fresh catalyst & ligand? - Pure boronic acid/amine? - Dry & degassed solvent? - Anhydrous base? Start->Reagent_Check Initial Assessment Ligand_Screening 2. Ligand Screening - Bulky, electron-rich monophosphines? (e.g., XPhos, SPhos) - Wide bite-angle bidentates? (e.g., Xantphos for C-N) Reagent_Check->Ligand_Screening If reagents are fine Condition_Optimization 3. Condition Optimization - Screen stronger bases? (K3PO4, Cs2CO3, LHMDS) - Adjust temperature? - Vary solvent system? Ligand_Screening->Condition_Optimization If yield is still low Success Successful Coupling Condition_Optimization->Success Systematic improvement

Caption: A systematic workflow for troubleshooting failed cross-coupling reactions.

III. Ligand Selection Guide: The "Why" Behind the Choice

The efficiency of the cross-coupling reaction is a delicate balance of steric and electronic properties of the phosphine ligand.[23][24][25]

Steric Effects:
  • Bulky Ligands: Large, sterically demanding ligands, such as the Buchwald biarylphosphine ligands (e.g., XPhos, SPhos), promote the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in the oxidative addition step.[26] This is particularly important for electron-deficient and sterically hindered aryl halides.[11][27] The bulkiness also facilitates the final reductive elimination step to release the product.

Electronic Effects:
  • Electron-Rich Ligands: Ligands with electron-donating groups increase the electron density on the palladium center. This increased electron density facilitates the oxidative addition of the aryl halide to the Pd(0) catalyst, which is often the rate-limiting step in the catalytic cycle.[3][28]

Bite Angle (for bidentate ligands):
  • Wide Bite Angles: In bidentate phosphine ligands, the P-Pd-P angle, or "bite angle," plays a crucial role.[20] Ligands with wider bite angles, such as Xantphos and dppf, can promote reductive elimination and increase catalytic activity.[17][19][21] This can be particularly beneficial in C-N and C-O couplings.

Ligand Selection Table for 6-Bromo-4-chloropyrrolo[2,1-f]triazine Cross-Coupling
Coupling TypeRecommended Ligand ClassSpecific ExamplesRationale
Suzuki-Miyaura (C-C) Bulky, electron-rich monophosphine ligandsXPhos, SPhos, RuPhosExcellent for promoting oxidative addition with electron-deficient heterocycles.[11]
Bidentate phosphine ligandsPd(dppf)Cl2Can be effective, especially with less hindered boronic acids.[8]
Buchwald-Hartwig (C-N) Bulky, electron-rich monophosphine ligandsXPhos, SPhos, BrettPhosGenerally high-performing for a wide range of amines.[14][15]
Wide bite-angle bidentate ligandsXantphos, BINAPCan be advantageous for specific amine substrates, facilitating reductive elimination.[16][18]

IV. Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add 6-Bromo-4-chloropyrrolo[2,1-f]triazine (1.0 eq.), the corresponding boronic acid or boronate ester (1.2-1.5 eq.), and the base (e.g., K3PO4, 2.0-3.0 eq.).

  • Add the palladium pre-catalyst (e.g., Pd2(dba)3, 2-5 mol%) and the phosphine ligand (e.g., XPhos, 4-10 mol%).

  • Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon) three times.[10]

  • Add the degassed solvent system (e.g., 1,4-dioxane/water or toluene/water) via syringe.[10]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.[10][11]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.[11]

General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried reaction vessel, add 6-Bromo-4-chloropyrrolo[2,1-f]triazine (1.0 eq.), the amine (1.1-1.5 eq.), and the base (e.g., NaOtBu or LHMDS, 1.2-2.5 eq.).

  • Add the palladium pre-catalyst (e.g., Pd2(dba)3, 1-4 mol%) and the phosphine ligand (e.g., XPhos, 2-8 mol%).

  • Seal the vessel, and evacuate and backfill with an inert gas three times.

  • Add the degassed anhydrous solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, quench carefully with saturated aqueous NH4Cl, and extract with an organic solvent.

  • Wash the combined organic layers, dry, concentrate, and purify by flash column chromatography.

V. Frequently Asked Questions (FAQs)

Q: Can I perform the cross-coupling at the C-4 chloro position?

A: Yes, but it is more challenging. Typically, the C-Br bond at the 6-position will react preferentially. To target the C-Cl bond, you would first need to functionalize the C-6 position. The coupling at the C-4 position would then require more forcing conditions, such as higher temperatures and potentially different catalyst/ligand systems optimized for aryl chloride activation.

Q: My phosphine ligand seems to be degrading during the reaction. What could be the cause?

A: Phosphine ligands can be susceptible to oxidation. Ensure all your reagents and solvents are rigorously deoxygenated. Additionally, some phosphines can be sensitive to certain reaction conditions or impurities. Using a pre-formed palladium-ligand complex (pre-catalyst) can sometimes improve stability and reproducibility.[5]

Q: I am seeing homocoupling of my boronic acid. How can I prevent this?

A: Homocoupling is often a result of oxygen in the reaction mixture. Thoroughly degassing your solvents and maintaining a strict inert atmosphere is the most effective way to minimize this side reaction.[6] Using a slight excess of the aryl halide relative to the boronic acid can also help.

Q: What is the role of water in Suzuki-Miyaura reactions?

A: In many Suzuki-Miyaura reactions, a biphasic solvent system including water is used. Water can help to dissolve the inorganic base and facilitate the transmetalation step. However, for substrates sensitive to hydrolysis, anhydrous conditions may be necessary.[9]

VI. References

  • Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation. Controlled Radical Polymerization. Available from:

  • Pyrrolodiazines. 6. Palladium-catalyzed arylation, heteroarylation, and amination of 3,4-dihydropyrrolo[1,2-a]pyrazines. J Org Chem. 2004 Dec 10;69(25):8668-75. Available from:

  • ChemInform Abstract: Ligand Bite Angle Effects in Metal-Catalyzed C-C Bond Formation. ResearchGate. Available from:

  • Bite angle effects of diphosphines in C-C and C-X bond forming cross coupling reactions. ResearchGate. Available from:

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. Available from:

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. American Chemical Society. Available from:

  • Diagnosing issues with a failed Suzuki coupling? Reddit. 2021 Jul 9. Available from:

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available from:

  • Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers. Dalton Transactions. Available from: _

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH. 2021 Dec 3. Available from:

  • Help needed with unreproducible Suzuki coupling. Reddit. 2023 Dec 20. Available from:

  • Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions. Chemical Society Reviews. 2009 Feb 10. Available from:

  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem. Available from:

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available from:

  • Exploring the Electronic and Steric Effects of Hemilabile (P^N) Ligands in Redox Gold Catalysis: Application to the Cross-Coupling of Aliphatic Amines with Aryl Iodides. ChemRxiv. 2024 Oct 23. Available from:

  • Cross-Coupling Chemistry. University of Rochester. Available from:

  • Technical Support Center: 6-Fluoroindole Suzuki Coupling Reactions. Benchchem. Available from:

  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. 2008 Nov 21. Available from:

  • Phosphine ligands for more efficient chemical processes. Cfm Oskar Tropitzsch GmbH. Available from:

  • Electronic vs. Steric Hindrance Effects in Amine Ligands to Ru-Based Initiators for ROMP. ResearchGate. Available from:

  • Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. PubMed. 2020 Sep 15. Available from:

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. SpringerLink. Available from:

  • Pyrrolo[2,1-f][16][17][20]triazine: a promising fused heterocycle to target kinases in cancer therapy. SpringerLink. Available from:

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH. Available from:

  • Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV. Available from:

  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. Available from:

  • Biaryl Monophosphine Ligands in Palladium-Catalyzed C-N Coupling: An Updated User's Guide. PubMed. Available from:

  • Pyrrolo[2,1-f][16][17][20]triazine: a promising fused heterocycle to target kinases in cancer therapy. PubMed. Available from:

  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. Benchchem. Available from:

  • Suzuki Cross-Coupling of [2.2]Paracyclophane Trifluoroborates with Pyridyl and Pyrimidyl Building Blocks. NIH. Available from:

Sources

purification strategies to remove palladium residues from 6-Bromo-4-chloropyrrolo[2,1-f]triazine products

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Palladium Removal from 6-Bromo-4-chloropyrrolo[2,1-f]triazine

Welcome to the technical support center for the purification of 6-Bromo-4-chloropyrrolo[2,1-f]triazine. This guide is designed for researchers, chemists, and process development professionals who utilize palladium-catalyzed cross-coupling reactions to synthesize this and structurally similar molecules. The following content provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to effectively remove palladium residues to levels compliant with stringent regulatory standards.

Introduction: The Critical Need for Palladium Removal

Palladium-catalyzed reactions are indispensable tools in modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.[1][2] However, their use necessitates a robust purification strategy to remove residual palladium from the final active pharmaceutical ingredient (API) or intermediate.[3][4][5] Regulatory bodies, guided by the International Council for Harmonisation (ICH) Q3D guidelines, have established strict limits on elemental impurities in drug products due to their potential toxicity.[6][7][8][9] For palladium, an orally administered drug with a daily dose of up to 10 grams must not exceed a Permitted Daily Exposure (PDE) of 100 µ g/day , which translates to a concentration limit of 10 ppm.[7]

The pyrrolo[2,1-f]triazine core is an electron-rich heteroaromatic system. The nitrogen atoms in the ring can act as ligands, potentially forming stable complexes with palladium. This coordination can make scavenging challenging, as the product itself may compete with the scavenging agent for the palladium species. This guide will address these specific challenges.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the acceptable limits for palladium in my final product?

A1: The acceptable limit is dictated by the ICH Q3D guidelines and depends on the route of administration and the maximum daily dose of the final drug product.[6][8][9] For oral medications with a daily dose of 10 grams or less, the concentration of palladium should not exceed 10 ppm.[7] For parenteral (injectable) or inhaled products, the limits are significantly lower.[7]

Q2: What form is the residual palladium in after my reaction?

A2: Residual palladium can exist in multiple forms, which complicates its removal.[3] The primary species include:

  • Soluble Pd(0) and Pd(II) complexes: These are often coordinated to phosphine ligands, the solvent, or your product.

  • Palladium colloids or nanoparticles (Pd(0)): These can form during the reaction and may be difficult to remove by simple filtration.

  • Heterogeneous Pd: If a supported catalyst was used (e.g., Pd on carbon), leaching can introduce soluble or fine particulate palladium into the reaction mixture.

The choice of purification strategy depends heavily on the state of the palladium.[3]

Q3: I've tried recrystallization, but my palladium levels are still high. What should I do next?

A3: While recrystallization is a fundamental purification technique, it can sometimes concentrate metal impurities within the crystal lattice.[4] If recrystallization alone is insufficient, the next step is typically to employ a scavenging agent. Activated carbon is an excellent, cost-effective first choice for bulk palladium removal.[3][10][11] If that fails, more selective, solid-supported scavengers are recommended.

Q4: How do I choose the right palladium scavenger for 6-Bromo-4-chloropyrrolo[2,1-f]triazine?

A4: The key is to select a scavenger that has a high affinity for palladium but a low affinity for your nitrogen-containing product. Thiol-functionalized silica (Si-Thiol) is a versatile and robust choice for many palladium species, particularly Pd(II).[12][13] For more challenging cases, especially with sterically hindered palladium complexes, dimercaptotriazine (DMT) or thiourea-functionalized silicas can be more effective.[14][15] It is often best to perform a small-scale screen of several scavengers to identify the optimal one for your specific conditions.[16]

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Problem 1: High palladium levels (>100 ppm) remain after crystallization and filtration.

  • Probable Cause: The palladium is likely in a soluble form, either as a ligand complex or as fine colloidal particles that pass through standard filters. The pyrrolotriazine nitrogens on your product may be coordinating to the palladium, keeping it in solution.

  • Solution Strategy:

    • Activated Carbon Treatment: Before attempting more expensive scavengers, perform a treatment with activated carbon.[10][11] It is a broad-spectrum adsorbent that can effectively remove various palladium species.[3][10]

    • Solvent Selection: The choice of solvent can greatly influence scavenging efficiency.[17] If you are in a non-polar solvent, consider switching to or adding a more polar co-solvent like THF or an alcohol, which can sometimes improve scavenger performance.

    • Temperature Optimization: Increasing the temperature (e.g., from room temperature to 40-60 °C) can significantly increase the rate of scavenging without degrading the product or scavenger.[16][17]

Problem 2: My chosen scavenger is not reducing palladium to the target level (<10 ppm).

  • Probable Cause A: The scavenger is not appropriate for the specific palladium species in your mixture. For example, a thiol-based scavenger is most effective for softer metals like Pd(II), but may be less effective for certain Pd(0) complexes.

  • Solution A: Scavenger Screening. A screening approach is highly recommended. Test a panel of scavengers with different functional groups to find the most effective one.

Scavenger TypeFunctional GroupPrimary Target Palladium Species
SiliaMetS Thiol -SHPd(II), Ag, Cu, Hg, Pb[12][13]
SiliaMetS Thiourea -SC(NH2)NH2All forms of Palladium, Ru, Rh[13]
SiliaMetS DMT DimercaptotriazineRuthenium and hindered Pd complexes[15]
Activated Carbon Carbon surfaceBroad range of Pd species, color bodies[10][11]
  • Probable Cause B: Insufficient equivalents or contact time. Scavenging is often an equilibrium process.

  • Solution B: Optimize Scavenging Parameters.

    • Increase Equivalents: Start with 4-8 molar equivalents of the scavenger relative to the initial palladium concentration.[17] If results are poor, try increasing the equivalents.

    • Extend Time: While many scavenging operations are complete within a few hours, some systems may require longer treatment times (e.g., overnight).[14][17]

    • Consider a Second Treatment: Two sequential treatments with fresh scavenger are often more effective than a single treatment with a large amount.[17]

Problem 3: I am losing a significant amount of my product during the scavenging step.

  • Probable Cause: Your product, 6-Bromo-4-chloropyrrolo[2,1-f]triazine, is binding to the scavenger. The Lewis basic nitrogen atoms in the pyrrolotriazine ring can interact with the scavenger's surface or functional groups, leading to co-adsorption. This is a known issue with highly functionalized APIs.[3]

  • Solution Strategy:

    • Use the Minimum Effective Amount: Once you've identified the best scavenger, optimize the process to use the lowest possible amount that still achieves the target palladium level.

    • Switch Scavenger Type: If you are using a scavenger with strong chelating properties (like DMT), try one with a different mechanism, such as a thiol-based scavenger or activated carbon, which may have less affinity for your specific product.

    • Flow Chemistry Approach: Instead of a batch slurry, packing the scavenger into a cartridge and flowing the product solution through it can minimize contact time and reduce non-specific binding, often leading to lower scavenger usage and higher product recovery.[16]

Section 3: Protocols & Methodologies

Protocol 1: General Screening of Solid-Supported Scavengers
  • Quantify Initial Palladium: Accurately determine the initial palladium concentration (in ppm) of your crude product solution using ICP-MS or a similar technique.[18]

  • Prepare Scavenger Slurries: In separate vials, weigh out 4-8 molar equivalents of each selected scavenger (e.g., SiliaMetS Thiol, SiliaMetS DMT, SiliaMetS Thiourea) relative to the moles of palladium in a set volume of your product solution.

  • Incubation: Add the product solution to each vial. Seal the vials and stir the slurries at room temperature for 2-4 hours.[17] For comparison, include a control vial with no scavenger.

  • Sample and Analyze: After the incubation period, take an aliquot from the supernatant of each vial. Filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE).

  • Final Analysis: Dilute the filtered samples and analyze for palladium content using ICP-MS. Compare the final ppm values to identify the most effective scavenger.

Protocol 2: Bulk Palladium Removal with Activated Carbon
  • Preparation: To your solution of crude 6-Bromo-4-chloropyrrolo[2,1-f]triazine, add 5-10 wt% of activated carbon (e.g., Darco KB-G, Norit).[13]

  • Slurry: Stir the mixture at room temperature or slightly elevated temperature (40-50 °C) for 1-3 hours.

  • Filtration: Filter the mixture through a pad of diatomaceous earth (e.g., Celite®) to remove the activated carbon. Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[2]

  • Analysis: Concentrate the filtrate and analyze the palladium content via ICP-MS.

Section 4: Visual Workflow and Decision Making

The following diagram outlines a logical workflow for selecting a palladium purification strategy.

Palladium_Removal_Workflow start Start: Crude Product (Post-Reaction Workup) [Pd] > 100 ppm icp_ms1 ICP-MS Analysis (Quantify Initial Pd) start->icp_ms1 crystallization Attempt Recrystallization icp_ms1->crystallization icp_ms2 ICP-MS Analysis crystallization->icp_ms2 check1 [Pd] < 10 ppm? icp_ms2->check1 carbon Activated Carbon Treatment (5-10 wt%) check1->carbon No end_ok End: Product Meets Spec check1->end_ok Yes icp_ms3 ICP-MS Analysis carbon->icp_ms3 check2 [Pd] < 10 ppm? icp_ms3->check2 scavenger_screen Scavenger Screen (Thiol, DMT, Thiourea, etc.) check2->scavenger_screen No check2->end_ok Yes optimize Optimize Conditions (Temp, Time, Equivalents) scavenger_screen->optimize icp_ms4 ICP-MS Analysis optimize->icp_ms4 check3 [Pd] < 10 ppm? icp_ms4->check3 check3->end_ok Yes end_fail Consult Technical Support (Consider Flow Chemistry or Alternative Scavengers) check3->end_fail No

Caption: Decision tree for palladium purification.

References

  • Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd. [Link]

  • Optimised Pd removal from a pharmaceutical intermediate with 60% reduction in scavenger usage. PhosphonicS. [Link]

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  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. [Link]

  • How to Remove Palladium in three easy steps. Biotage. [Link]

  • Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage. [Link]

  • Guideline for elemental impurities Q3D(R2). ICH. [Link]

  • Biotage® MP-TMT - Palladium Scavenger. Biotage. [Link]

  • ICH Q3D Elemental Impurities. CMC Drug Product Development Regulatory Consulting Pharma. [Link]

  • Guideline for Elemental Impurities Q3D(R1). ICH. [Link]

  • Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed. [Link]

  • Pd on carbon (activated carbon impregnated with Pd). Environmental Genome Initiative. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. [Link]

  • Scaling up Metal Scavenging Operations for Pharmaceutical Pilot Plant Manufactures. ResearchGate. [Link]

  • On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues and in the Distinction between Homogeneous and Heterogeneous Catalysis. ResearchGate. [Link]

  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]

  • Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents. PubMed. [Link]

  • Biotage® MP-TMT | Palladium scavenger. Biotage. [Link]

  • Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Sopachem. [Link]

  • Metal Scavengers - Metal Mitigation, Extractables and Regulatory Perspectives. Biotage. [Link]

  • Elemental impurities per USP and ICH q3d guidelines. Labcorp. [Link]

  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review. [Link]

  • Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. ACS Publications. [Link]

  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. ResearchGate. [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ResearchGate. [Link]

  • Your trick to remove residual palladium. Reddit. [Link]

  • Metal Scavenging using bulk SiliaMetS functionalized silica. YouTube. [Link]

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  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. NIH. [Link]

  • Chasing Red Herrings: Palladium Metal Salt Impurities Feigning KRAS Activity in Biochemical Assays. NIH. [Link]

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Validation & Comparative

A Comparative Guide to the ¹H NMR Characterization of 6-Bromo-4-chloropyrrolo[2,1-f]triazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,1-f][1][2]triazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of various biologically active compounds, including kinase inhibitors and antiviral agents like Remdesivir.[3][4][5] The precise structural elucidation of novel derivatives is paramount in drug discovery, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the primary tool for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectral features of 6-Bromo-4-chloropyrrolo[2,1-f]triazine derivatives, offering a comparative perspective against related structures to aid researchers in the unambiguous characterization of these molecules.

Core Principles: Understanding the ¹H NMR Landscape of Halogenated Pyrrolotriazines

The ¹H NMR spectrum of a molecule provides a detailed map of the chemical environment of its protons. The key parameters we analyze are:

  • Chemical Shift (δ): This indicates the electronic environment of a proton. Electronegative atoms, such as chlorine and bromine, withdraw electron density from adjacent protons, "deshielding" them from the external magnetic field. This deshielding effect causes the proton's signal to appear at a higher chemical shift (further downfield).[6][7] In the 6-Bromo-4-chloropyrrolo[2,1-f]triazine core, both the halogen substituents and the nitrogen atoms of the triazine ring contribute significantly to the deshielding of the pyrrole protons.

  • Spin-Spin Coupling (J): This phenomenon arises from the interaction of neighboring, non-equivalent protons through the covalent bonds. The resulting splitting of a signal into a multiplet (e.g., doublet, triplet) provides crucial information about the connectivity of atoms. The magnitude of the coupling constant (J), measured in Hertz (Hz), can help determine the spatial relationship between the coupled protons.

  • Integration: The area under an NMR signal is directly proportional to the number of protons it represents. This allows for a quantitative assessment of the relative number of different types of protons in the molecule.

The choice of solvent can also influence the chemical shifts of protons, especially those near polar functional groups or capable of hydrogen bonding.[8] Therefore, consistency in the solvent used for NMR analysis is crucial for comparing spectra.

Experimental Workflow for ¹H NMR Characterization

A robust and reproducible protocol is essential for obtaining high-quality NMR data. The following outlines a standard workflow for the characterization of pyrrolotriazine derivatives.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the 6-Bromo-4-chloropyrrolo[2,1-f]triazine derivative. The precise amount will depend on the sample's molecular weight and the spectrometer's sensitivity.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a common first choice for many organic compounds, while DMSO-d₆ is excellent for less soluble compounds.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing to 0.00 ppm is required. Modern spectrometers can often reference the residual solvent peak.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field, which is critical for high resolution.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer include:

      • Pulse Angle: 30-90 degrees

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-5 seconds

      • Number of Scans: 8-16 (can be increased for dilute samples)

    • Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

  • Data Analysis:

    • Reference the spectrum (typically to the TMS signal at 0 ppm or the residual solvent peak).

    • Integrate all signals to determine the relative proton ratios.

    • Assign the chemical shifts and determine the multiplicity (singlet, doublet, triplet, etc.) and coupling constants for each signal.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert shim Tune & Shim insert->shim acquire Acquire 1D ¹H Spectrum shim->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase analyze Assign Shifts, Coupling & Integration phase->analyze

Figure 1: General workflow for ¹H NMR analysis.
Spectral Analysis of the 6-Bromo-4-chloropyrrolo[2,1-f]triazine Core

The parent structure, 6-Bromo-4-chloropyrrolo[2,1-f]triazine, possesses three aromatic protons on the pyrrole moiety.[9][10][11] The electronic effects of the halogens and the fused triazine ring create a predictable, yet distinct, ¹H NMR pattern.

Figure 2: Structure and key proton couplings.

Expected ¹H NMR Signature:

  • H-7: This proton is adjacent to the bromine atom. Bromine's electron-withdrawing effect will deshield H-7, but its most significant interaction will be the coupling to H-5. We expect this signal to appear as a doublet.

  • H-5: This proton is coupled to both H-7 and H-2. Therefore, it is expected to appear as a doublet of doublets (dd). Its chemical shift will be influenced by its position within the aromatic system.

  • H-2: This proton is adjacent to the fused triazine ring, which is strongly electron-withdrawing. Consequently, H-2 is expected to be the most downfield of the three pyrrole protons. It will appear as a doublet due to coupling with H-5.

Comparative Analysis: The Effect of Substitution

To fully appreciate the spectral features of 6-Bromo-4-chloropyrrolo[2,1-f]triazine, it is instructive to compare its ¹H NMR data with that of its analogues.

CompoundH-2 (δ, mult.)H-5 (δ, mult.)H-7 (δ, mult.)Key Observations
6-Bromo-4-chloropyrrolo[2,1-f]triazine Most Downfield (d)Mid-field (dd)Most Upfield (d)The electron-withdrawing triazine ring strongly deshields H-2. The halogens influence the shifts of the other protons.
6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine [12][13]No protonDownfield shifted (d)Upfield shifted (d)The replacement of H-2 with a chlorine atom removes a signal and further deshields the remaining protons (H-5 and H-7) due to the increased electronegativity.
Aryl-substituted Pyrrolo[2,1-f]triazines [1][2]VariesVariesVariesThe introduction of aryl or other substituent groups dramatically alters the spectrum. The signals for the pyrrole protons will be shifted depending on the electronic nature (donating/withdrawing) and position of the new group. New signals corresponding to the substituent will also appear.
Unsubstituted Pyrrole [8]~6.7 ppm (t)~6.1 ppm (t)N/AIn simple pyrrole, the α-protons (adjacent to N) are more downfield than the β-protons. The chemical shifts are significantly more upfield compared to the pyrrolotriazine system, highlighting the powerful deshielding effect of the fused, halogenated triazine ring.

Note: The exact chemical shifts are dependent on the solvent and spectrometer frequency. The trends and multiplicities are the key comparative points.

The Utility of Advanced NMR Techniques

For more complex derivatives where ¹H NMR signals may overlap or assignments are ambiguous, two-dimensional (2D) NMR techniques are invaluable.[14]

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, providing a definitive map of the spin systems. For our target compound, a COSY spectrum would show cross-peaks connecting H-2 with H-5, and H-5 with H-7.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to, aiding in the assignment of the ¹³C NMR spectrum.

Conclusion

The ¹H NMR characterization of 6-Bromo-4-chloropyrrolo[2,1-f]triazine derivatives is a systematic process reliant on understanding the fundamental principles of chemical shifts and coupling constants, amplified by the strong electronic effects of the heterocyclic core and halogen substituents. The protons on the pyrrole ring give rise to a characteristic pattern of three signals—a doublet, a doublet of doublets, and another doublet—with the proton adjacent to the triazine ring (H-2) being the most deshielded. By comparing the spectra of new derivatives to this core structure and other known analogues, researchers can confidently elucidate the structure, confirm substitution patterns, and assess the purity of their compounds. This analytical rigor is a cornerstone of advancing drug discovery programs built upon the versatile pyrrolo[2,1-f]triazine scaffold.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
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  • Design, Synthesis, Characterization and Molecular Docking Studies of Some Pyrrolotriazine containing 1H-Pyrazole Derivatives as. (2023). Asian Publication Corporation. Retrieved from [Link]

  • Bioactive Pyrrolo[2,1-f][1][2]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023). MDPI. Retrieved from [Link]

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  • Synthetic strategies for pyrrolo[2,1-f][1][2]triazine: the parent moiety of antiviral drug remdesivir. (2021). National Institutes of Health. Retrieved from [Link]

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  • Pyrrolo[2,1-f][1][2]triazine: a promising fused heterocycle to target kinases in cancer therapy. (n.d.). Retrieved from [Link]

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  • Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2]triazines. (n.d.). ResearchGate. Retrieved from [Link]

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  • 1H and 13C NMR spectral assignments of halogenated transformation products of pharmaceuticals and related environmental contaminants. (n.d.). ResearchGate. Retrieved from [Link]

  • Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. (n.d.). ResearchGate. Retrieved from [Link]

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  • An analysis of the n.m.r. spectra (1H, 13C, and, in part 15N and 17O) of pyrrolizin-3-one, and of its aza-derivatives pyrrolo[1,2-c]imidazol-5-one, pyrrolo[1,2-a]imidazol-5-one and pyrrolo[1. (n.d.). Retrieved from [Link]

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A Comparative Guide to the Definitive Structural Confirmation of 6-Bromo-4-chloropyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Orthogonal Validation Using Mass Spectrometry and NMR Spectroscopy

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. For heterocyclic scaffolds like 6-Bromo-4-chloropyrrolo[2,1-f]triazine, a compound of interest in medicinal chemistry, confirming the precise molecular structure—not just the elemental composition—is a critical quality attribute that dictates its biological activity and intellectual property value.[1]

This guide provides an in-depth comparison of two essential analytical techniques for this purpose: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will move beyond basic protocol recitation to explore the causality behind the analytical choices, demonstrating how these methods are used orthogonally to build an irrefutable case for the structure of the target molecule. An orthogonal approach, which uses independent analytical techniques, is crucial for ensuring the reliability and precision of results in pharmaceutical analysis.[2][3]

Part 1: Mass Spectrometry — The First Line of Evidence

Mass spectrometry is an indispensable tool in chemical analysis, prized for its high sensitivity and its ability to provide the molecular weight of a compound.[4] For halogenated molecules, MS offers a particularly powerful diagnostic feature: a characteristic isotopic signature.

The Decisive Isotopic Pattern of a Bromo-Chloro Compound

The core strength of MS in analyzing 6-Bromo-4-chloropyrrolo[2,1-f]triazine lies in the natural abundance of bromine and chlorine isotopes.

  • Chlorine exists as ³⁵Cl (75.8%) and ³⁷Cl (24.2%), a ratio of roughly 3:1.[5]

  • Bromine exists as ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), a ratio of roughly 1:1.[5]

A molecule containing one chlorine and one bromine atom will therefore exhibit a highly characteristic cluster of peaks in its mass spectrum for the molecular ion (M). This pattern, resulting from the different combinations of these isotopes, is a definitive fingerprint for the presence of both halogens. The primary peaks will appear at M, M+2, and M+4, with a predictable intensity ratio.[6][7]

IonIsotopic CompositionTheoretical Relative AbundanceExpected m/z (Monoisotopic)
M C₆H₃³⁵Cl⁷⁹BrN₃100% (Reference)230.92
M+2 C₆H₃³⁷Cl⁷⁹BrN₃ / C₆H₃³⁵Cl⁸¹BrN₃128%232.92
M+4 C₆H₃³⁷Cl⁸¹BrN₃31%234.92

Causality: Observing this distinctive ~3:4:1 (100:128:31) intensity ratio for the M, M+2, and M+4 peaks provides exceptionally high confidence that the compound contains exactly one chlorine and one bromine atom. High-resolution mass spectrometry (HRMS) further allows the determination of the elemental formula from the precise mass measurement of the monoisotopic peak to within a few parts per million (ppm), adding another layer of confirmation.[8]

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a self-validating workflow for confirming the molecular weight and elemental composition. Liquid chromatography (LC) is coupled with tandem mass spectrometry (MS/MS) for separation and detailed structural analysis.[9][10]

  • Sample Preparation :

    • Accurately weigh and dissolve the synthesized 6-Bromo-4-chloropyrrolo[2,1-f]triazine in an appropriate LC-MS grade solvent (e.g., acetonitrile or methanol) to a stock concentration of 1 mg/mL.

    • Perform a serial dilution to a working concentration of 1 µg/mL using a mixture of water and acetonitrile.

    • Filter the final sample through a 0.22 µm syringe filter to remove particulates.[11]

  • Liquid Chromatography (LC) Conditions :

    • Column : C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). Rationale: A C18 column provides excellent retention and separation for moderately polar heterocyclic compounds.

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile. Rationale: Formic acid is a volatile modifier that aids in the ionization process for ESI-MS.

    • Gradient : Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate : 0.4 mL/min.

    • Injection Volume : 2 µL.

  • Mass Spectrometry (MS) Conditions :

    • Ionization Source : Electrospray Ionization (ESI), Positive Mode. Rationale: ESI is a soft ionization technique suitable for polar molecules and less prone to in-source fragmentation.[10] The triazine core is basic and readily accepts a proton in positive mode.

    • MS1 Scan (Full Scan) : Scan from m/z 100 to 500 to detect the molecular ion cluster. Confirm the isotopic pattern described in the table above.

    • MS2 Scan (Tandem MS) : Select the most abundant precursor ion (e.g., m/z 230.92) for collision-induced dissociation (CID).[12]

    • Collision Energy : Ramp collision energy (e.g., 10-40 eV). Rationale: Ramping the energy allows for the observation of both low-energy (gentle) and high-energy (extensive) fragmentation, providing a richer dataset for structural elucidation.[8] Expected fragments include losses of Br, Cl, and HCl, which further validate the structure.

Part 2: NMR Spectroscopy — The Orthogonal Method for Unambiguous Isomer Confirmation

While MS is powerful, it typically cannot distinguish between constitutional isomers. For example, MS alone would struggle to differentiate 6-Bromo-4-chloropyrrolo[2,1-f]triazine from 4-Bromo-6-chloropyrrolo[2,1-f]triazine, as they have the identical mass and elemental formula. NMR spectroscopy provides unambiguous structural information by probing the chemical environment of each atom, making it the gold standard for confirming molecular connectivity.[13][14]

Interpreting the ¹H NMR Spectrum

The pyrrolo[2,1-f]triazine core has three protons. The specific substitution pattern creates a unique electronic environment for each proton, resulting in a predictable set of chemical shifts and coupling constants in the ¹H NMR spectrum. By analyzing these signals, one can definitively map the structure. For the target compound, one would expect to see three distinct signals in the aromatic region of the spectrum, each corresponding to one of the protons on the heterocyclic core. The precise location (chemical shift) and splitting pattern of these signals are dictated by the adjacent chloro and bromo substituents.

Experimental Protocol: ¹H and ¹³C NMR Analysis

This protocol ensures high-quality data suitable for unambiguous structural assignment.

  • Sample Preparation :

    • Ensure the sample is of high purity (>95%), as determined by a preliminary LC-MS or HPLC run.

    • Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry NMR tube.[13]

    • Rationale: The choice of solvent is critical for solubility and to avoid interfering signals. DMSO-d₆ is often a good choice for nitrogen-containing heterocycles.

  • Data Acquisition :

    • Instrument : A high-field NMR spectrometer (400 MHz or higher). Rationale: Higher field strength provides better signal dispersion and resolution, which is crucial for resolving complex splitting patterns.

    • ¹H NMR : Acquire a standard one-dimensional proton spectrum. Key parameters include an appropriate spectral width, acquisition time, and relaxation delay.

    • ¹³C NMR : Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

    • 2D NMR (Optional but Recommended) : For complete confidence, acquire 2D spectra like COSY (to identify proton-proton couplings) and HSQC/HMBC (to correlate protons with their attached carbons and neighboring carbons).

  • Data Processing and Interpretation :

    • Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals in the ¹H spectrum to confirm the proton count for each resonance.

    • Analyze the chemical shifts and coupling constants to assign each signal to a specific proton in the molecule, confirming the 6-Bromo-4-chloro substitution pattern.

Part 3: Integrated Workflow and Comparative Analysis

For robust and defensible structural confirmation, especially in a regulated environment like drug development, neither MS nor NMR should be used in isolation. The true power comes from integrating them into a single, self-validating workflow.

Definitive Structural Confirmation Workflow

Caption: Integrated workflow for structural confirmation using orthogonal methods.

Comparison of Analytical Techniques
FeatureMass Spectrometry (LC-MS/MS)NMR Spectroscopy (¹H, ¹³C)
Primary Information Mass-to-charge ratio (m/z), elemental formula (HRMS), isotopic distribution.Atomic connectivity, 3D structure, chemical environment of nuclei.
Isomer Differentiation Poor for constitutional isomers; can sometimes separate regioisomers chromatographically.Excellent; the definitive technique for distinguishing isomers.
Sensitivity Very high (picogram to femtogram).[15]Lower (milligram to microgram).
Sample Requirement Very low (~1 µg/mL).Higher (~5-10 mg).
Analysis Time Fast (~5-15 minutes per sample).Slower (~15 mins to several hours, depending on experiments).
Key Strength for this Molecule Rapidly confirms presence of one Br and one Cl atom via unique isotopic signature.[5][6]Unambiguously confirms the 6-Bromo-4-chloro substitution pattern over other isomers.
Primary Limitation Cannot definitively prove the specific isomeric structure.Requires a larger amount of pure sample; lower throughput.

Conclusion and Best Practices

The structural confirmation of 6-Bromo-4-chloropyrrolo[2,1-f]triazine is a clear illustration of the principle of orthogonal validation in modern pharmaceutical science. While mass spectrometry provides the first critical pieces of the puzzle with exceptional speed and sensitivity, confirming the molecular weight and the presence of the key halogen atoms, it is not sufficient on its own.

The authoritative and non-negotiable confirmation of the specific 6-Bromo-4-chloro isomer is delivered by NMR spectroscopy. Its ability to map the precise connectivity of the atoms provides the certainty required for advancing a compound in the drug development pipeline.

Senior Scientist's Recommendation: For any novel compound, particularly a potential drug candidate, the analytical data package must include both high-resolution mass spectrometry to confirm the elemental formula and a full suite of NMR data (¹H, ¹³C, and often 2D) to irrefutably establish the correct constitutional isomer. Relying on one technique alone introduces unnecessary risk and fails to meet the rigorous standards of modern chemical science.

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A Comparative Guide to HPLC Purity Analysis of Synthesized 6-Bromo-4-chloropyrrolo[2,1-f]triazine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for determining the purity of synthesized 6-Bromo-4-chloropyrrolo[2,1-f]triazine analogues. As a critical scaffold in modern drug discovery, particularly for kinase inhibitors, ensuring the purity and impurity profile of these compounds is paramount for accurate biological evaluation and regulatory compliance.[1] This document moves beyond standard protocols to explain the scientific rationale behind methodological choices, offering a framework for developing robust, reliable, and efficient purity analyses.

The Imperative of Purity Analysis for Pyrrolotriazine Scaffolds

The 6-Bromo-4-chloropyrrolo[2,1-f]triazine core is a privileged structure in medicinal chemistry.[1] Its analogues are synthesized as potential therapeutics where even minor impurities can significantly alter biological activity, toxicity, or pharmacokinetic properties. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate stringent purity control.[2][3] It is a regulatory requirement to identify and characterize any impurity present at a concentration greater than 0.1% of the active pharmaceutical ingredient (API).

The analytical challenge lies in the inherent chemical nature of these molecules. As nitrogen-containing heterocycles, they possess basic centers that can lead to undesirable chromatographic interactions, such as peak tailing, when analyzing with traditional High-Performance Liquid Chromatography (HPLC).[4] Furthermore, synthetic routes can introduce a variety of impurities, including starting materials, intermediates, reagents, and by-products from side reactions like hydrolysis or incomplete halogenation.[5][6] Therefore, a well-designed analytical method must be specific, sensitive, and robust enough to separate the main compound from all potential process-related impurities and degradation products.[7]

Strategic Approach to Method Development

A systematic approach to method development and validation is crucial for ensuring data integrity. The process involves a logical progression from understanding the analyte's properties to implementing a fully validated analytical method suitable for its intended purpose.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Method Screening & Optimization cluster_2 Phase 3: Validation & Implementation Analyte Analyte Characterization (pKa, logP, UV spectra) Impurity Potential Impurity Profiling (Based on Synthesis Route) Analyte->Impurity informs Screening Initial Screening (Column, Mobile Phase) Impurity->Screening Optimization Parameter Optimization (Gradient, Flow, Temp.) Screening->Optimization refine Validation Method Validation (ICH Q2(R1) Guidelines) Optimization->Validation Routine Routine Analysis (QC/QA) Validation->Routine deploy

Caption: Workflow for Analytical Method Development and Validation.

HPLC vs. UPLC: A Performance-Based Comparison

The choice between conventional HPLC and Ultra-Performance Liquid Chromatography (UPLC) is a primary consideration. While both are forms of liquid chromatography, UPLC operates at significantly higher pressures and utilizes columns packed with sub-2 µm particles, leading to distinct performance advantages.[8][9]

Table 1: Performance Comparison of HPLC and UPLC for Purity Analysis

ParameterHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-Performance Liquid Chromatography)Rationale & Impact on Pyrrolotriazine Analysis
Column Particle Size 3–5 µm< 2 µmSmaller particles in UPLC provide significantly higher theoretical plates, leading to sharper peaks and superior resolution of closely eluting impurities.[10]
Operating Pressure Up to 6,000 psiUp to 15,000 psiHigh pressure is required to force the mobile phase through the densely packed UPLC columns, enabling faster flow rates without sacrificing efficiency.[9]
Analysis Speed Slower (typically 15-30 min)Faster (typically 2-7 min)UPLC offers a 3-10 times reduction in run time, dramatically increasing sample throughput, which is critical in process development and high-throughput screening.[10][11]
Resolution GoodExcellentThe enhanced resolution of UPLC is crucial for separating structurally similar isomers and impurities from the main pyrrolotriazine analogue peak.
Sensitivity StandardHigherSharper, narrower peaks in UPLC result in greater peak height and a better signal-to-noise ratio, improving the limits of detection (LOD) and quantitation (LOQ) for trace impurities.[10][11]
Solvent Consumption HigherLowerShorter run times and lower flow rates significantly reduce solvent usage, making UPLC a more cost-effective and environmentally friendly option.[11]

Key Considerations for Robust Method Development

Developing a method for 6-Bromo-4-chloropyrrolo[2,1-f]triazine analogues requires careful optimization of several parameters to achieve the desired specificity and peak shape.

Column Chemistry
  • C18 (Octadecyl Silane): This is the workhorse of reversed-phase chromatography and the recommended starting point. The hydrophobic nature of the fused pyrrolotriazine ring system ensures good retention.

  • Phenyl-Hexyl: Columns with phenyl ligands can offer alternative selectivity (π-π interactions) for aromatic heterocycles, which may be beneficial for resolving impurities that are difficult to separate on a C18 column.

  • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, making them more compatible with highly aqueous mobile phases and offering different selectivity for polar analogues.

Mobile Phase Optimization

The mobile phase is critical for controlling retention and ensuring good peak symmetry for nitrogen-containing heterocycles.[12][13]

  • Organic Modifier: Acetonitrile is generally preferred over methanol as it has a lower viscosity (allowing for higher efficiency) and lower UV cutoff.

  • Aqueous Phase & pH Control: The basic nitrogen atoms in the pyrrolotriazine ring can interact with acidic residual silanols on the silica-based column packing, causing peak tailing.[4] Adding an acidic modifier to the aqueous mobile phase (e.g., 0.1% formic acid or 0.1% trifluoroacetic acid) suppresses this secondary interaction by protonating the basic sites on the analyte and saturating the silanols. Formic acid is often preferred as it is more compatible with mass spectrometry (MS) detection.

Detailed Experimental Protocols

The following protocols provide a starting point for the analysis of 6-Bromo-4-chloropyrrolo[2,1-f]triazine analogues. All methods must be fully validated according to ICH Q2(R1) guidelines before routine use.[2][14]

Protocol 1: High-Resolution UPLC-UV/MS Method for Impurity Profiling

This method is designed for high-resolution separation to detect, identify, and quantify trace impurities during process development and for final product characterization.

  • Instrumentation: UPLC system coupled with a Photodiode Array (PDA) detector and a Mass Spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Profile:

    • 0-0.5 min: 5% B

    • 0.5-5.0 min: 5% to 95% B (linear ramp)

    • 5.0-6.0 min: Hold at 95% B

    • 6.0-6.1 min: 95% to 5% B (return to initial)

    • 6.1-7.0 min: Hold at 5% B (equilibration)

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1 µL.

  • PDA Detection: 210-400 nm, with specific wavelength extraction for quantification (e.g., 254 nm).

  • Sample Preparation: Dissolve sample in Acetonitrile/Water (1:1) to a concentration of approximately 0.5 mg/mL. Filter through a 0.22 µm syringe filter.

Protocol 2: Robust HPLC-UV Method for Routine Quality Control

This method is optimized for reliability and reproducibility in a routine QC environment.

  • Instrumentation: Standard HPLC system with a UV/Vis or PDA detector.

  • Column: C18, 3.5 or 5 µm, 4.6 x 150 mm (e.g., Zorbax, XBridge, Luna).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Profile:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B (linear ramp)

    • 15-18 min: Hold at 90% B

    • 18-18.1 min: 90% to 10% B (return to initial)

    • 18.1-25 min: Hold at 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • UV Detection: 254 nm.

  • Sample Preparation: Dissolve sample in Acetonitrile to a concentration of approximately 1.0 mg/mL. Filter through a 0.45 µm syringe filter.

Method Validation: The Cornerstone of Trustworthiness

Validation provides documented evidence that an analytical method is suitable for its intended purpose.[15] The key parameters, as defined by ICH Q2(R1) guidelines, must be assessed.[2][14]

PurityCalculation Chromatogram Acquire Chromatogram Data Integrate Integrate All Peak Areas (API + Impurities) Chromatogram->Integrate Sum Sum All Integrated Areas (Total Area) Integrate->Sum Calculate Calculate % Purity (% Purity = (Area_API / Total Area) * 100) Sum->Calculate

Caption: Logical Flow for Chromatographic Purity Calculation.

Table 2: Key Validation Parameters for an Impurity Quantification Method

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants).Peak purity analysis (using PDA detector) should pass. Resolution between the main peak and closest impurity should be >1.5.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a specified range.Correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.Typically from the reporting threshold to 120% of the specification limit for impurities.
Accuracy (% Recovery) To measure the closeness of the test results to the true value.Recovery of 80-120% for spiked impurity samples at different concentrations.
Precision (RSD%) To measure the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (intra-day) RSD ≤ 5%. Intermediate Precision (inter-day) RSD ≤ 10%.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio ≥ 3.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, flow rate).System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits.

Source: Adapted from ICH Q2(R1) Guidelines.[2]

Conclusion and Recommendations

The purity analysis of 6-Bromo-4-chloropyrrolo[2,1-f]triazine analogues is a critical step in drug development that demands a scientifically sound, systematic approach.

  • For Development & Characterization: UPLC coupled with PDA and MS detection is highly recommended. Its superior speed, resolution, and sensitivity are ideal for comprehensive impurity profiling and accelerating development timelines.[10]

  • For Routine QC: A well-validated, robust HPLC-UV method provides a reliable and cost-effective solution for routine batch release testing in a regulated environment.[8]

Regardless of the platform chosen, method development must focus on achieving optimal peak shape through careful mobile phase selection, particularly the use of acidic modifiers. All methods must be rigorously validated according to ICH guidelines to ensure the generation of trustworthy and reproducible data, safeguarding the integrity of preclinical and clinical research.[2][3][14]

References

  • International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262. [Link]

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  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. [Link]

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  • National Institutes of Health (NIH). (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]

  • PubChem. (n.d.). 6-Bromo-4-chloropyrrolo[1,2-f][2][3]triazine. [Link]

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  • ArtMolecule. (n.d.). Impurities and Degradation products. [Link]

  • National Institutes of Health (NIH). (2021). Synthetic strategies for pyrrolo[2,1-f][2][3]triazine: the parent moiety of antiviral drug remdesivir. [Link]

  • MDPI. (2023). Bioactive Pyrrolo[2,1-f][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. [Link]

  • ACS Publications - American Chemical Society. (n.d.). Commercial Synthesis of a Pyrrolotriazine–Fluoroindole Intermediate to Brivanib Alaninate: Process Development Directed toward Impurity Control. [Link]

  • ResearchGate. (n.d.). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][2][3]triazines. [Link]

  • National Institutes of Health (NIH). (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. [Link]

  • PubMed. (n.d.). Synthesis and SAR of pyrrolotriazine-4-one based Eg5 inhibitors. [Link]

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A Comparative Guide to the Reactivity of 4-Chloro vs. 6-Bromo Positions in Pyrrolo[2,1-f]triazines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system, forming the core of numerous biologically active compounds, including kinase inhibitors and antiviral agents.[4][5] Its value in medicinal chemistry is largely due to the potential for functionalization at various positions, enabling the fine-tuning of pharmacological properties. Among the key intermediates for such diversification is the dihalogenated derivative, 6-bromo-4-chloro-pyrrolo[2,1-f]triazine.[6][7][] Understanding the differential reactivity of the chloro and bromo substituents is paramount for the strategic design of synthetic routes to novel derivatives.

This guide provides an in-depth comparison of the reactivity of the 4-chloro and 6-bromo positions of the pyrrolo[2,1-f]triazine core. While direct, head-to-head comparative studies are not extensively available in the current literature, this guide synthesizes established principles of heterocyclic chemistry and cross-coupling reactions to provide a robust framework for predicting and exploiting the selective functionalization of this important scaffold.

The Influence of the Heterocyclic Core: Electronic and Steric Considerations

The pyrrolo[2,1-f]triazine system is a fusion of an electron-rich pyrrole ring and an electron-deficient triazine ring. This electronic dichotomy is a primary determinant of the reactivity at the 4- and 6-positions.

  • The 4-Position (Triazine Ring): The 4-position is part of the electron-deficient triazine ring. The presence of two nitrogen atoms in the ring significantly lowers the electron density at this position, making it more susceptible to nucleophilic attack. The chloro substituent at this position is therefore activated towards nucleophilic aromatic substitution (SNAr).

  • The 6-Position (Pyrrole Ring): The 6-position resides on the electron-rich pyrrole ring. While the fused triazine ring does have an overall electron-withdrawing effect, the inherent aromatic character of the pyrrole ring makes this position less electrophilic than the 4-position.

Comparative Reactivity in Key Transformations

Based on fundamental principles of organic chemistry, we can predict the relative reactivity of the 4-chloro and 6-bromo positions in two major classes of reactions: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The reactivity trend for halogens in this step is generally I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond dissociation energy.[9]

Therefore, it is anticipated that the 6-bromo position will be more reactive than the 4-chloro position in palladium-catalyzed cross-coupling reactions . This selectivity is primarily dictated by the weaker carbon-bromine bond compared to the carbon-chlorine bond.

G cluster_0 Reactivity in Cross-Coupling Start 6-Bromo-4-chloro- pyrrolo[2,1-f]triazine Pd_cat Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Boronic_acid Aryl/Alkyl Boronic Acid Base Base (e.g., K₂CO₃) Product 6-Aryl/Alkyl-4-chloro- pyrrolo[2,1-f]triazine

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution reactions are favored on electron-poor aromatic rings. The reaction proceeds through a negatively charged intermediate (Meisenheimer complex), which is stabilized by electron-withdrawing groups.[10]

Given the electron-deficient nature of the triazine ring, the 4-chloro position is predicted to be significantly more reactive towards nucleophilic aromatic substitution than the 6-bromo position on the more electron-rich pyrrole ring.

G cluster_1 Reactivity in SNAr Start_SNAr 6-Bromo-4-chloro- pyrrolo[2,1-f]triazine Nucleophile Nucleophile (e.g., R-NH₂) Product_SNAr 4-Amino-6-bromo- pyrrolo[2,1-f]triazine

Supporting Experimental Data and Protocols

While a direct comparative study on 6-bromo-4-chloro-pyrrolo[2,1-f]triazine is pending in the literature, the predicted reactivity patterns are well-supported by studies on analogous heterocyclic systems. For instance, in dihalogenated pyridines and pyrimidines, site-selectivity in cross-coupling reactions can often be controlled by the choice of catalyst and reaction conditions, but the inherent reactivity of C-Br vs C-Cl bonds remains a dominant factor.[1][2][3][11]

Proposed Experimental Protocols for Selective Functionalization

The following protocols are proposed to validate the predicted selective reactivity of 6-bromo-4-chloro-pyrrolo[2,1-f]triazine.

Protocol 1: Selective Suzuki-Miyaura Coupling at the 6-Bromo Position

  • Objective: To selectively couple an aryl or alkyl group at the 6-position.

  • Materials:

    • 6-bromo-4-chloro-pyrrolo[2,1-f]triazine (1.0 equiv)

    • Aryl or alkyl boronic acid (1.1 equiv)

    • Pd(PPh₃)₄ (0.05 equiv)

    • K₂CO₃ (2.0 equiv)

    • 1,4-Dioxane/H₂O (4:1 mixture)

  • Procedure:

    • To a reaction vessel, add 6-bromo-4-chloro-pyrrolo[2,1-f]triazine, the boronic acid, and K₂CO₃.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed 1,4-dioxane/H₂O solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

    • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Selective Nucleophilic Aromatic Substitution at the 4-Chloro Position

  • Objective: To selectively introduce a nucleophile (e.g., an amine) at the 4-position.

  • Materials:

    • 6-bromo-4-chloro-pyrrolo[2,1-f]triazine (1.0 equiv)

    • Amine (1.2 equiv)

    • Diisopropylethylamine (DIPEA) (2.0 equiv)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve 6-bromo-4-chloro-pyrrolo[2,1-f]triazine in DMF in a reaction vessel.

    • Add the amine and DIPEA to the solution.

    • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and pour it into water.

    • Extract the aqueous mixture with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Data Summary Table: Predicted Reactivity

PositionHalogenPredicted Reactivity in Cross-CouplingPredicted Reactivity in SNArRationale
4ChloroLowerHigherElectron-deficient triazine ring activates for SNAr. Stronger C-Cl bond makes oxidative addition less favorable.
6BromoHigherLowerWeaker C-Br bond favors oxidative addition. More electron-rich pyrrole ring is less susceptible to nucleophilic attack.

Conclusion

The differential reactivity of the 4-chloro and 6-bromo positions on the pyrrolo[2,1-f]triazine scaffold presents a valuable opportunity for the selective and sequential functionalization of this important heterocyclic system. Based on established chemical principles, the 6-bromo position is the preferred site for palladium-catalyzed cross-coupling reactions, while the 4-chloro position is more susceptible to nucleophilic aromatic substitution. This predicted orthogonality provides a clear strategic advantage in the synthesis of complex pyrrolo[2,1-f]triazine derivatives. The experimental protocols provided in this guide offer a starting point for researchers to validate these predictions and unlock the full synthetic potential of this versatile scaffold in drug discovery and development.

References

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The Strategic Advantage of Orthogonal Halogenation: A Guide to 6-Bromo-4-chloropyrrolo[2,1-f]triazine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolo[2,1-f][triazine] Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, the pyrrolo[2,1-f][1][2][3]triazine core has emerged as a "privileged scaffold."[4] Its structural resemblance to purines allows it to effectively mimic endogenous ligands, leading to potent interactions with a variety of biological targets. This unique bicyclic heterocycle is the cornerstone of numerous therapeutic agents, from the antiviral drug remdesivir to a multitude of kinase inhibitors targeting oncogenic pathways like VEGFR-2, EGFR, and ALK.[2][5] The development of complex, highly substituted analogues is crucial for optimizing potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of di-halogenated pyrrolotriazine intermediates, focusing on the distinct advantages offered by 6-Bromo-4-chloropyrrolo[2,1-f]triazine for the synthesis of diverse compound libraries.

The Core Challenge: Controlled, Sequential Functionalization

The primary goal when working with a di-halogenated scaffold is to achieve selective, stepwise substitution. This allows for the controlled introduction of different chemical moieties at specific positions, a process essential for building structure-activity relationships (SAR). Symmetrically substituted compounds, such as 4,6-dichloropyrrolo[2,1-f]triazine or its dibromo analogue, present a significant synthetic challenge. Attempting a mono-substitution on these molecules often leads to a statistical mixture of mono-substituted product, di-substituted product, and unreacted starting material. Separating these components can be chromatographically demanding and ultimately lowers the overall yield of the desired intermediate. Furthermore, the second substitution reaction often requires harsher conditions due to the deactivating effect of the first introduced group, potentially limiting the scope of the reaction.

The 6-Bromo-4-chloro Advantage: Harnessing Differential Reactivity

The key advantage of 6-Bromo-4-chloropyrrolo[2,1-f]triazine lies in the intrinsic difference in reactivity between a carbon-bromine (C-Br) bond and a carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions. This difference provides an orthogonal "handle" for selective, sequential functionalization.

The established reactivity order for halogens in the rate-determining oxidative addition step of the catalytic cycle is I > Br > Cl .[3] The C-Br bond is weaker and more polarizable than the C-Cl bond, making it significantly more susceptible to oxidative addition by a Pd(0) catalyst. This allows for highly selective reactions at the C-6 bromine position under mild conditions, leaving the C-4 chlorine untouched for a subsequent, distinct transformation.

G

Comparative Performance: A Data-Driven Perspective

While a direct head-to-head comparison in the literature is scarce, the principles of chemoselectivity are well-documented for analogous di-halogenated heterocycles.[6] We can construct a comparative table based on expected outcomes derived from these established principles.

Feature6-Bromo-4-chloropyrrolo[2,1-f]triazine4,6-Dichloropyrrolo[2,1-f]triazine4,6-Dibromopyrrolo[2,1-f]triazine
Selectivity in 1st Coupling Excellent (>95%) for C-Br positionPoor; statistical mixturePoor; statistical mixture
Reaction Conditions (1st) Mild (e.g., Pd(PPh₃)₄, Na₂CO₃, 80°C)Requires more active catalyst/higher TMild, but non-selective
Intermediate Purity High; minimal purification neededLow; requires difficult separationLow; requires difficult separation
Reaction Conditions (2nd) More forcing (e.g., XPhos-Pd-G3, K₃PO₄, 110°C)More forcing than 1st couplingVery forcing; potential for side reactions
Library Synthesis Efficiency High; streamlined two-step processLow; complex purification and lower yieldsLow; complex purification and lower yields

Table 1. Comparative analysis of di-halogenated pyrrolotriazine precursors for sequential library synthesis.

Experimental Protocols: A Self-Validating System

The following protocols describe the standard, sequential functionalization of 6-Bromo-4-chloropyrrolo[2,1-f]triazine. The success of the first, milder reaction validates the chemoselectivity, while the completion of the second reaction confirms the robustness of the scaffold.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-6 Position

This procedure exemplifies the selective functionalization of the more reactive C-Br bond.

Methodology:

  • Vessel Preparation: To an oven-dried reaction vial, add 6-Bromo-4-chloropyrrolo[2,1-f]triazine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and sodium carbonate (2.5 equiv.).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

  • Inert Atmosphere: Seal the vial, then evacuate and backfill with argon or nitrogen gas (repeat 3 times).

  • Solvent Addition: Add degassed 1,4-dioxane and water (4:1 ratio, 0.1 M concentration relative to the starting material).

  • Reaction: Heat the mixture to 80-90°C and stir for 4-12 hours. Monitor reaction progress by TLC or LC-MS for the disappearance of the starting material.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the 4-chloro-6-aryl-pyrrolo[2,1-f]triazine intermediate.

G

Protocol 2: Buchwald-Hartwig Amination at the C-4 Position

This procedure functionalizes the less reactive C-Cl bond after the C-6 position has been modified.

Methodology:

  • Vessel Preparation: To an oven-dried reaction vial, add the 4-chloro-6-aryl-pyrrolo[2,1-f]triazine intermediate (1.0 equiv.), the desired amine (1.3 equiv.), and a strong base such as potassium phosphate (K₃PO₄, 2.0 equiv.) or sodium tert-butoxide (NaOtBu, 2.0 equiv.).

  • Catalyst Addition: Add a highly active catalyst system, such as a third-generation Buchwald precatalyst (e.g., XPhos Pd G3, 0.02 equiv.) and the corresponding ligand (e.g., XPhos, 0.04 equiv.). The use of advanced catalysts is often necessary to activate the less reactive C-Cl bond.

  • Inert Atmosphere: Seal the vial, then evacuate and backfill with argon or nitrogen gas (repeat 3 times).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or tert-amyl alcohol (0.1 M concentration).

  • Reaction: Heat the mixture to 100-120°C and stir for 6-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction with an organic solvent and filter through a pad of celite to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the final 4-amino-6-aryl-pyrrolo[2,1-f]triazine.

Conclusion: A Strategic Choice for Medicinal Chemistry

The judicious choice of starting materials is paramount for the efficient execution of drug discovery campaigns. For the pyrrolo[2,1-f][1][2][3]triazine scaffold, 6-Bromo-4-chloropyrrolo[2,1-f]triazine offers a decisive advantage over symmetrically halogenated analogues. Its built-in, differential halogen reactivity allows for a predictable, high-yielding, and streamlined approach to creating diverse libraries of di-substituted compounds. This strategic intermediate facilitates the rapid exploration of structure-activity relationships, saving valuable time and resources while maximizing the chemical space that can be explored in the quest for novel therapeutics. By leveraging fundamental principles of chemical reactivity, researchers can bypass the common pitfalls of poor selectivity and complex purifications associated with symmetrical precursors, accelerating the journey from hit identification to lead optimization.

References

  • Song, M., et al. (2023). Synthesis of 2,5-difunctionalized pyridines via sequential chemoselective amination and Suzuki–Miyaura reactions.
  • Singh, S., et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Molecular Diversity.

  • Tashakkor, F., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules. [Link]

  • BenchChem (2025). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.
  • BenchChem (2025). Application Notes and Protocols for the Synthesis of Substituted Triazines from 2-Chloro-4,6-dimethoxy-1,3,5-triazine.
  • Ott, G. R., et al. (2011). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. Organic Letters. [Link]

  • Kumar, A., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Chemistry of Heterocyclic Compounds. [Link]

  • Borzilleri, R. M., et al. (2005). Pyrrolo[2,1-f][1][2][3]triazine inhibitors of kinases. US Patent US6869952B2.

  • PubChem. 6-Bromo-4-chloropyrrolo[1,2-f][1][2][3]triazine. National Center for Biotechnology Information. [Link]

  • Soth, M., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry. [Link]

Sources

A Comparative Guide to the Biological Activity of Kinase Inhibitors Derived from 6-Bromo-4-chloropyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a privileged structure in the design of novel kinase inhibitors.[4][5] Its unique heterocyclic arrangement provides a versatile template for developing potent and selective agents against a range of kinase targets implicated in cancer, inflammation, and neurological disorders.[4][6][7][8] This guide provides an in-depth comparison of the biological activity of kinase inhibitors derived from the key intermediate, 6-Bromo-4-chloropyrrolo[2,1-f]triazine. We will delve into the structure-activity relationships (SAR) governing their potency and selectivity, compare their performance against established inhibitors, and provide detailed experimental protocols for their evaluation.

The Strategic Importance of the 6-Bromo-4-chloropyrrolo[2,1-f]triazine Scaffold

The 6-Bromo-4-chloropyrrolo[2,1-f]triazine core serves as a highly strategic starting point for the synthesis of a diverse library of kinase inhibitors. The differential reactivity of the chloro and bromo substituents allows for sequential and site-selective modifications. The chlorine at the 4-position is readily displaced by N-nucleophiles, enabling the introduction of various amine-containing side chains that can interact with the hinge region of the kinase active site. The bromine at the 6-position offers a handle for further functionalization through cross-coupling reactions, allowing for the exploration of the solvent-exposed region of the kinase and the optimization of pharmacokinetic properties. This modular synthesis approach facilitates rapid SAR exploration.[9]

Comparative Analysis of Kinase Inhibitory Activity

Derivatives of the 6-Bromo-4-chloropyrrolo[2,1-f]triazine scaffold have demonstrated potent inhibitory activity against several key kinases. Below, we compare their performance with alternative, well-established inhibitors.

p38α Mitogen-Activated Protein (MAP) Kinase

The p38α MAP kinase is a critical mediator of the inflammatory response, making it a key target for anti-inflammatory drug discovery. Several pyrrolo[2,1-f]triazine derivatives have shown potent p38α inhibition.[6][8]

InhibitorTargetIC50 (nM)Reference CompoundTargetIC50 (nM)
Pyrrolotriazine Derivative 1 (C6-aryl ketone)p38αPotent (specific value not disclosed)SB203580p38α300-500
Pyrrolotriazine Derivative 2 (C6-heteroaryl ketone)p38αPotent (specific value not disclosed)BIRB 796 (Doramapimod)p38α17
Pyrrolotriazine Derivative with DFG-out conformation bindingp38αPotent (specific value not disclosed)TAK-715p38α7.1
Note: Specific IC50 values for many pyrrolotriazine-based p38α inhibitors are not publicly disclosed in the reviewed literature, but are described as "potent".[6][8]

Causality Behind Experimental Choices: The development of p38α inhibitors from the pyrrolotriazine scaffold often involves modifications at the C6 position to enhance potency and explore interactions with the kinase's DFG motif.[6] The use of aryl and heteroaryl ketones at this position has proven effective.[8] Comparative compounds like SB203580 and BIRB 796 are standard tool compounds for p38α research, with BIRB 796 being a notable allosteric inhibitor that binds to the DFG-out conformation.[3][10][11]

Adaptor Protein 2-Associated Kinase 1 (AAK1)

AAK1 is a serine/threonine kinase involved in clathrin-mediated endocytosis and has been identified as a potential target for the treatment of neuropathic pain.[7] Pyrrolo[2,1-f]triazine-based compounds have been developed as potent AAK1 inhibitors.[9]

InhibitorTargetIC50 (nM)Reference CompoundTargetStatus
Pyrrolotriazine-based AAK1 inhibitor (Compound 18)AAK17.9BMS-986176/LX-9211AAK1In Clinical Trials
Pyrrolotriazine-based AAK1 inhibitor (Compound 27)AAK121LP-935509AAK1Preclinical (potent)
Pyrrolotriazine-based AAK1 inhibitor (Compound 28)AAK19.3Gabapentin-Standard of care for neuropathic pain

Causality Behind Experimental Choices: The development of pyrrolotriazine-based AAK1 inhibitors has focused on optimizing potency from an initial screening hit with an IC50 of ~60 nM.[9] SAR studies have shown that substitutions on the phenyl ring attached to the core structure can significantly impact potency. BMS-986176/LX-9211 is a clinical-stage AAK1 inhibitor, making it a key benchmark for novel compounds.[12]

Phosphoinositide 3-Kinase δ (PI3Kδ)

PI3Kδ is a lipid kinase predominantly expressed in hematopoietic cells and is a validated target for B-cell malignancies and inflammatory diseases. 4-amino pyrrolotriazine derivatives have been identified as selective PI3Kδ inhibitors.[13]

InhibitorTargetIC50 (nM)Reference CompoundTargetIC50 (nM)
4-amino pyrrolotriazine derivative (Compound 30)PI3KδPotent (specific value not disclosed)Idelalisib (CAL-101)PI3Kδ2.5 - 19
PI3Kα>1000PI3Kα820 - 8600
PI3Kβ>1000PI3Kβ565 - 4000

Causality Behind Experimental Choices: The 4-amino pyrrolotriazine chemotype was identified as a novel PI3Kδ inhibitor scaffold.[13] SAR studies led to the identification of compounds with high selectivity over other PI3K isoforms. Idelalisib is the first-in-class FDA-approved PI3Kδ inhibitor and serves as the primary comparator for new chemical entities targeting this kinase.[14]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met

VEGFR-2 and c-Met are receptor tyrosine kinases that play crucial roles in tumor angiogenesis and metastasis. Dual inhibition of these kinases is a promising anti-cancer strategy. Pyrrolo[1,2-f][1][2][3]triazine derivatives have been developed as potent dual inhibitors of c-Met and VEGFR-2.[4]

InhibitorTargetIC50 (nM)Reference CompoundTargetIC50 (nM)
Pyrrolotriazine dual inhibitor (Compound 27a)c-Met2.3Foretinibc-Met0.4
VEGFR-25.0VEGFR-20.9
Pyrrolotriazine VEGFR-2 inhibitor (Compound 37)VEGFR-2Low nMSunitinibVEGFR-280
c-Kit2

Causality Behind Experimental Choices: The pyrrolotriazine scaffold has been explored for its potential to dually target c-Met and VEGFR-2.[4] Foretinib is a known multi-kinase inhibitor with potent activity against both c-Met and VEGFR-2, making it a relevant comparator. Sunitinib is a widely used multi-targeted receptor tyrosine kinase inhibitor with activity against VEGFR-2.

Experimental Protocols

To ensure the trustworthiness and reproducibility of biological data, standardized and well-validated experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used in the characterization of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest (e.g., p38α, AAK1, PI3Kδ, VEGFR-2, c-Met)

  • Kinase-specific substrate peptide

  • ATP

  • Test compounds (derived from 6-Bromo-4-chloropyrrolo[2,1-f]triazine)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.

    • Add 2 µL of the kinase solution (in kinase assay buffer) to each well.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • MTT Addition:

    • Remove the culture medium.

    • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate at 37°C for 4 hours.

  • Formazan Solubilization:

    • Remove the MTT-containing medium.

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.

Western Blot Analysis of Kinase Signaling Pathways

This technique is used to detect changes in the phosphorylation status of key proteins in a signaling pathway following treatment with a kinase inhibitor.

Materials:

  • Cell line of interest

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p38, anti-total-p38)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the test compound for the desired time.

    • Lyse the cells with lysis buffer and collect the protein lysate.

    • Determine the protein concentration of each lysate.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-kinase) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL detection reagent.

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an antibody for the total protein as a loading control.

    • Quantify the band intensities using densitometry software.

Visualizing Key Concepts

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Kinase_Inhibitor_MOA cluster_kinase Kinase Active Site ATP ATP Kinase Kinase ATP->Kinase Binds Substrate Substrate Substrate->Kinase Binds Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylates Inhibitor Pyrrolotriazine Inhibitor Inhibitor->Kinase Competitively Binds Downstream_Signaling Downstream Signaling Phospho_Substrate->Downstream_Signaling Activates

Caption: Mechanism of action of an ATP-competitive pyrrolotriazine kinase inhibitor.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Kinase_Assay In Vitro Kinase Assay (Determine IC50) SAR Structure-Activity Relationship Analysis Kinase_Assay->SAR Cell_Viability Cell Viability Assay (e.g., MTT) SAR->Cell_Viability Lead Compound Selection Western_Blot Western Blot (Target Engagement) Cell_Viability->Western_Blot Animal_Models Animal Models of Disease (Efficacy & PK/PD) Western_Blot->Animal_Models Candidate Selection

Caption: A typical workflow for the preclinical evaluation of kinase inhibitors.

References

  • Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). PubMed. [Link]

  • Discovery, Structure–Activity Relationships, and In Vivo Evaluation of Novel Aryl Amides as Brain Penetrant Adaptor Protein 2-Associated Kinase 1 (AAK1) Inhibitors for the Treatment of Neuropathic Pain. ACS Publications. [Link]

  • Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity. National Institutes of Health. [Link]

  • Synthesis and SAR study of potent and selective PI3Kδ inhibitors. PubMed. [Link]

  • Discovery, Structure-Activity Relationships, and In Vivo Evaluation of Novel Aryl Amides as Brain Penetrant Adaptor Protein 2-Associated Kinase 1 (AAK1) Inhibitors for the Treatment of Neuropathic Pain. PubMed. [Link]

  • Discovery, Structure–Activity Relationships, and In Vivo Evaluation of Novel Aryl Amides as Brain Penetrant Adaptor Protein 2-Associated Kinase 1 (AAK1) Inhibitors for the Treatment of Neuropathic Pain. ACS Publications. [Link]

  • PI3K isoform-selective inhibitors: next-generation targeted cancer therapies. National Institutes of Health. [Link]

  • Development and therapeutic potential of adaptor-associated kinase 1 inhibitors in human multifaceted diseases. PubMed. [Link]

  • Discovery of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. National Institutes of Health. [Link]

  • Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. SpringerLink. [Link]

  • MAP kinase p38 inhibitors: clinical results and an intimate look at their interactions with p38alpha protein. ResearchGate. [Link]

  • What are PI3Kδ inhibitors and how do they work?. News-Medical.net. [Link]

  • Synthesis and SAR of new pyrrolo[2,1-f][1][2][3]triazines as potent p38 alpha MAP kinase inhibitors. PubMed. [Link]

  • Discovery of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. PubMed. [Link]

  • Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. MDPI. [Link]

  • Discovery and SAR of pyrrolo[2,1-f][1][2][3]triazin-4-amines as potent and selective PI3Kδ inhibitors. PubMed. [Link]

  • Identification of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of Met kinase. PubMed. [Link]

  • Discovery of pyrrolo[2,1-f][1][2][3]triazine C6-ketones as potent, orally active p38α MAP kinase inhibitors. PubMed. [Link]

  • Pyrrolo[2,1-f][1][2][3]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle. PubMed. [Link]

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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 6-Bromo-4-chloropyrrolo[2,1-f]triazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold

The pyrrolo[2,1-f][1][2][3]triazine core is a compelling heterocyclic system that has emerged as a "privileged" scaffold in modern drug discovery.[4][5] Its rigid, planar structure and unique nitrogen arrangement make it an excellent purine mimetic, capable of forming key hydrogen bond interactions within the ATP-binding sites of various protein kinases.[4][5] This has led to its incorporation into numerous kinase inhibitors targeting a wide array of diseases, from cancer to inflammatory disorders.[1][2][4][6]

The 6-bromo-4-chloropyrrolo[2,1-f]triazine derivative (PubChem CID: 49835892) is a particularly valuable starting material for chemical library synthesis.[3][7] The rationale for its utility is twofold:

  • The C4-Chloro Group: This position is highly activated towards nucleophilic aromatic substitution. The chlorine atom serves as an excellent leaving group, allowing for the straightforward introduction of various amine-containing fragments. This reaction is fundamental for anchoring the scaffold to the hinge region of a target kinase.

  • The C6-Bromo Group: The bromine atom provides a versatile handle for late-stage functionalization, most commonly through palladium-catalyzed cross-coupling reactions like the Suzuki or Stille couplings. This allows for the exploration of the solvent-exposed region of the kinase binding pocket, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This guide will systematically explore the SAR at these key positions, drawing on published data to compare how different chemical modifications impact biological outcomes against various kinase targets.

Core Synthetic Strategy: A Modular Approach

The generation of a diverse library of derivatives from the 6-bromo-4-chloropyrrolo[2,1-f]triazine core typically follows a modular, two-step synthetic sequence. This approach allows for the systematic evaluation of SAR by independently varying the substituents at the C4 and C6 positions.

Experimental Protocol: General Synthesis of 4-Anilino-6-arylpyrrolo[2,1-f]triazine Derivatives

Step 1: Nucleophilic Aromatic Substitution at C4

  • To a solution of 6-bromo-4-chloropyrrolo[2,1-f]triazine (1.0 eq) in a suitable solvent such as isopropanol or dioxane, add the desired aniline derivative (1.1 eq).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq), to scavenge the HCl generated during the reaction.

  • Heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the resulting 4-anilino-6-bromopyrrolo[2,1-f]triazine intermediate by silica gel chromatography or recrystallization.

Step 2: Suzuki Cross-Coupling at C6

  • In a reaction vessel, combine the 4-anilino-6-bromopyrrolo[2,1-f]triazine intermediate (1.0 eq), the desired boronic acid or boronate ester (1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.1 eq).

  • Add a base, typically 2M aqueous sodium carbonate (3.0 eq), and a solvent system such as a 3:1 mixture of dioxane and water.

  • Degas the mixture by bubbling with argon or nitrogen for 15 minutes.

  • Heat the reaction mixture to 90-110 °C for 6-18 hours under an inert atmosphere.

  • After cooling, dilute the reaction with water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the final product by silica gel chromatography to yield the desired 4-anilino-6-arylpyrrolo[2,1-f]triazine derivative.

G start 6-Bromo-4-chloropyrrolo [2,1-f]triazine intermediate Intermediate: 6-Bromo-4-(R1-amino)pyrrolo [2,1-f]triazine start->intermediate Step 1: SNAr step1_reagents R1-NH2 DIPEA, IPA product Final Product: 6-(R2)-4-(R1-amino)pyrrolo [2,1-f]triazine intermediate->product Step 2: Suzuki Coupling step2_reagents R2-B(OH)2 Pd Catalyst, Base

Caption: General synthetic workflow for derivatization.

Structure-Activity Relationship (SAR) Analysis

The versatility of the pyrrolotriazine scaffold is evident from its ability to be tailored to inhibit a wide range of kinases, including PI3Kδ, p38α, VEGFR-2, and MERTK.[1][2][3][6] The key to achieving potency and selectivity lies in the strategic choice of substituents at the C4 and C6 positions.

The C4-Position: The Hinge-Binding Anchor

The substituent at the C4 position is arguably the most critical for potent kinase inhibition. In the majority of published examples, this position is occupied by an amino group, which acts as a hydrogen bond donor to the backbone of the kinase hinge region, mimicking the interaction of the adenine portion of ATP.

Key Insights:

  • Aniline Derivatives: Substituted anilines are the most common C4-substituents. The nature and position of substituents on the phenyl ring are crucial for activity. For instance, in the development of VEGFR-2 inhibitors, a 3-hydroxyphenylamino group at C4 was found to be highly effective.[6]

  • MERTK Inhibition: For Mer-tyrosine kinase (MERTK) inhibitors, a hybrid design approach identified 3-fluoro-4-(1-methylpiperidin-4-yl)aniline as an optimal C4-substituent, demonstrating excellent docking scores and interaction with key amino acids in the active site.[3]

  • PI3Kδ Inhibition: SAR studies for Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors revealed that a simple 4-amino pyrrolotriazine could selectively inhibit the kinase.[1] Further optimization led to potent compounds demonstrating efficacy in mouse models of arthritis.[1]

The C6-Position: Tuning for Potency and Selectivity

While the C4-substituent anchors the molecule, modifications at the C6-position, enabled by the bromo-intermediate, are used to extend into the ribose- and phosphate-binding pockets, often interacting with the highly variable "DFG" motif of the kinase.[2]

Key Insights:

  • p38α MAP Kinase: In the pursuit of p38α inhibitors, the introduction of larger substituents at the C6-position led to compounds that bind to the "DFG-out" conformation of the enzyme, a strategy often employed to enhance selectivity.[2]

  • VEGFR-2 Inhibition: For VEGFR-2 inhibitors, incorporating a basic amino group on a C6 side chain was shown to mitigate the glucuronidation of a phenolic C4-substituent, thereby improving metabolic stability.[6]

  • Anticancer Agents: In a series of dual c-Met/VEGFR-2 inhibitors, extensive modification at the C6-position was explored, leading to compounds with nanomolar potency against both kinases and potent antiproliferative effects in cancer cell lines.[8][9]

G cluster_0 Kinase Active Site cluster_1 Pyrrolotriazine Inhibitor hinge Hinge Region (Backbone Amides) dfg_pocket DFG Motif Pocket (Solvent Exposed) core Pyrrolotriazine Core r1 R1 Group (e.g., Substituted Aniline) r1->hinge H-Bonding (Key Anchor) r1->core at C4 r2 R2 Group (e.g., Aryl/Heteroaryl) r2->dfg_pocket van der Waals (Selectivity/Potency) r2->core at C6

Caption: Key SAR interactions within a kinase active site.

Comparative Data Summary

To objectively compare the performance of various derivatives, the following tables summarize published inhibitory activities.

Table 1: Comparison of C4-Substituted Pyrrolotriazine Derivatives Against Various Kinases

Target KinaseC4-SubstituentC6-SubstituentIC₅₀ (nM)Reference
VEGFR-2 3-hydroxy-4-methylphenylaminoVarious amides~10-50[6]
p38α VariesVariesPotent[2]
PI3Kδ AminoVariesPotent[1]
MERTK 3-fluoro-4-(1-methylpiperidin-4-yl)anilineBromo(Lead Fragment)[3]
c-Met 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylaminoVaries2.3[4][8]
AAK1 VariesVaries~1-60[10]

Note: Specific IC₅₀ values are often presented for fully optimized molecules with modifications at both C4 and C6 positions. This table highlights the C4 fragments identified as crucial in initial SAR studies.

Foundational Experimental Methodologies

The trustworthiness of SAR data hinges on robust and reproducible experimental protocols. Below are standardized methodologies for assessing the activity of these kinase inhibitors.

Protocol 5.1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved Förster resonance energy transfer (TR-FRET) assay, a common method for quantifying inhibitor binding to a kinase.

  • Reagent Preparation:

    • Prepare a 4X solution of the desired kinase (e.g., VEGFR-2) and a fluorescein-labeled tracer in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 4X solution of a terbium-labeled anti-tag antibody (e.g., anti-GST) in the same kinase buffer.

    • Prepare serial dilutions of the test compounds (derivatives of 6-bromo-4-chloropyrrolo[2,1-f]triazine) in DMSO, then dilute to a 4X final concentration in kinase buffer.

  • Assay Procedure:

    • In a 384-well plate, add 2.5 µL of the 4X test compound solution to each well. Include wells with DMSO only for "no inhibition" controls.

    • Add 2.5 µL of the 4X kinase/tracer solution to all wells.

    • Add 5 µL of the 2X terbium-antibody solution to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of TR-FRET, with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (terbium) and 520 nm (fluorescein).

    • Calculate the emission ratio (520 nm / 495 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 5.2: Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxic or cytostatic effect of the compounds on cancer cell lines.

  • Cell Plating:

    • Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[3]

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in growth medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (e.g., 0.1% DMSO) wells.

    • Incubate the plate for an additional 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

The 6-bromo-4-chloropyrrolo[2,1-f]triazine scaffold is a proven and highly adaptable starting point for the development of potent and selective kinase inhibitors. The SAR is well-defined, with the C4-position serving as the primary anchor to the kinase hinge and the C6-position providing the means to fine-tune activity and selectivity. This modular nature allows for rational design and optimization against a diverse range of kinase targets.

Future work in this area will likely focus on leveraging the C6-position to address challenges such as acquired drug resistance, improving oral bioavailability, and developing inhibitors with novel selectivity profiles. The continued exploration of this versatile scaffold promises to yield new therapeutic agents for a variety of human diseases.

References

  • Bhide, R. S., et al. (2016). Discovery and SAR of pyrrolo[2,1-f][1][2][3]triazin-4-amines as potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Regan, J., et al. (2003). Synthesis and SAR of new pyrrolo[2,1-f][1][2][3]triazines as potent p38α MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Borzilleri, R. M., et al. (2005). Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][1][2][3]triazine based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Khan, I., et al. (2024). Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1][2][3]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. Chemistry & Biodiversity. Available at: [Link]

  • Singh, S., et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]

  • Gorbunova, M. G., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules. Available at: [Link]

  • Sleebs, B. E., et al. (2018). Synthesis and Biological Evaluation of Pyrrolo[2,1-f][1][2][3]triazine C-Nucleosides with a Ribose, 2'-Deoxyribose, and 2',3'-Dideoxyribose Sugar Moiety. ChemMedChem. Available at: [Link]

  • Al-Sanea, M. M., et al. (2025). Synthesis and Biological Evaluation of Novel Triazine Analogs as Rad6 Inhibitors. Pharmaceutical Research. Available at: [Link]

  • Talele, T. T. (2020). Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Abd El-All, A. S., et al. (2015). Synthesis, characterization and biological evaluation of new fused triazine derivatives based on 6-methyl-3-thioxo-1,2,4-triazin-5-one. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Shi, W., et al. (2018). Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 49835892, 6-Bromo-4-chloropyrrolo[1,2-f][1][2][3]triazine. Available at: [Link]

  • Wautlet, B. S., et al. (2023). Discovery of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Medicinal Chemistry Research. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 122170246, 6-Bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine. Available at: [Link]

  • Ott, G. R. & Tripathy, R. (2017). Pyrrolo[2,1-f][1][2][3]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Shi, W., et al. (2018). Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. PubMed. Available at: [Link]

  • Dojčinović, B. P., et al. (2023). New Perspective on Comparative Chemometric and Molecular Modeling of Antifungal Activity and Herbicidal Potential of Alkyl and Cycloalkyl s-Triazine Derivatives. Molecules. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Palladium Catalysts for the Synthesis of 6-Aryl-Pyrrolo[2,1-f]triazines

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors.[4][5] The introduction of an aryl group at the 6-position of this scaffold is a key step in the synthesis of many of these potent molecules. This guide provides a comparative overview of common palladium catalysts for the synthesis of 6-aryl-pyrrolo[2,1-f]triazines, offering insights into catalyst selection and supported by experimental data from the literature.

Key Synthetic Strategies: The Power of Palladium

The most effective and versatile methods for forging the C-C or C-N bond to introduce an aryl group at the 6-position of the pyrrolo[2,1-f]triazine core are palladium-catalyzed cross-coupling reactions. The two most prominent and widely employed reactions in this context are:

  • The Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between a halide (or triflate) and an organoboron compound, typically a boronic acid or its ester. It is a robust and highly utilized method for creating biaryl structures.

  • The Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. It has become an indispensable tool for the synthesis of arylamines.[2]

The success of these reactions is critically dependent on the choice of the palladium catalyst system, which includes the palladium precursor and the associated ligands.

A Comparative Look at Palladium Catalysts

  • First-Generation Phosphine Ligand Catalysts: The Workhorse

    • Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄: This is a classic, widely used, and commercially available Pd(0) catalyst.[4] It is often effective for the coupling of aryl bromides and iodides. However, it can be sensitive to air and moisture, requiring careful handling under an inert atmosphere.[4] For challenging substrates, such as electron-rich aryl halides or sterically hindered coupling partners, its catalytic activity may be limited, sometimes necessitating higher catalyst loadings and elevated temperatures.[6]

  • Robust and Versatile Ferrocenylphosphine Ligand Catalysts

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - Pd(dppf)Cl₂: This Pd(II) precatalyst is known for its high thermal stability and air-insensitivity, making it more user-friendly than Pd(PPh₃)₄.[7] The dppf ligand's "bite angle" and electron-donating properties often lead to enhanced catalytic activity and broader substrate scope, including the activation of some aryl chlorides.[8] It is a versatile catalyst for a range of cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations.[6][7]

  • Modern Buchwald-Type Catalysts: High Activity for Challenging Couplings

    • Palladacycle Precatalysts with Buchwald Ligands (e.g., XPhos, SPhos): The development of bulky and electron-rich biaryl phosphine ligands by the Buchwald group has revolutionized palladium-catalyzed cross-coupling.[9] These ligands, when complexed with palladium, form highly active catalysts that can facilitate the coupling of challenging substrates, such as aryl chlorides and sterically hindered partners, often under milder conditions and with lower catalyst loadings.[9] They are particularly effective for Buchwald-Hartwig aminations.

Comparative Performance Data (Collated from Literature on Related Heterocycles)

The following table summarizes representative data for Suzuki-Miyaura and Buchwald-Hartwig reactions on the pyrrolo[1,2-a]pyrazine core, a close structural analog of the pyrrolo[2,1-f]triazine system, and other relevant heterocycles. This data is intended to provide a comparative perspective on catalyst performance.

Catalyst SystemSubstrateCoupling PartnerReactionConditionsYield (%)Reference
Pd(PPh₃)₄ 6-Bromo-3,4-dihydropyrrolo[1,2-a]pyrazinePhenylboronic acidSuzuki-MiyauraK₂CO₃, DME/H₂O, 80 °C, 12 h85[10]
PdCl₂(dppf) 6-Bromo-3,4-dihydropyrrolo[1,2-a]pyrazinePhenylboronic acidSuzuki-MiyauraK₂CO₃, DME/H₂O, 80 °C, 6 h92[10]
Pd₂(dba)₃ / BINAP 6-Bromo-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazineMorpholineBuchwald-HartwigNaOt-Bu, Toluene, 100 °C, 12 h88[10]

Note: This table is a compilation of data from different studies on a related heterocyclic core and is for illustrative purposes. Direct comparison of yields should be made with caution as reaction conditions may vary.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

Understanding the underlying mechanism of the cross-coupling reaction is crucial for troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction is depicted below.

Suzuki_Miyaura_Cycle Pd0 L₂Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X ArPdX L₂Pd(II)(Ar¹)X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar²-B(OR)₂ + Base ArPdAr L₂Pd(II)(Ar¹)(Ar²) Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Ar¹-Ar²

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The cycle begins with the active Pd(0) species undergoing oxidative addition with the aryl halide (Ar¹-X). The resulting Pd(II) complex then undergoes transmetalation with the boronic acid derivative, facilitated by a base. Finally, reductive elimination from the diarylpalladium(II) complex yields the desired biaryl product (Ar¹-Ar²) and regenerates the active Pd(0) catalyst.

Experimental Protocols: A Representative Suzuki-Miyaura Coupling

The following is a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling to synthesize a 6-aryl-pyrrolo[2,1-f]triazine derivative. This protocol is a composite based on best practices observed in the literature for similar N-heterocyclic systems.

Synthesis of 6-Phenyl-pyrrolo[2,1-f][1][2][3]triazine

Materials:

  • 6-Bromo-pyrrolo[2,1-f][1][2][3]triazine

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromo-pyrrolo[2,1-f][1][2][3]triazine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of the inert gas, add PdCl₂(dppf) (0.05 mmol, 5 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-phenyl-pyrrolo[2,1-f][1][2][3]triazine.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: 6-Bromo-pyrrolo[2,1-f]triazine, Phenylboronic acid, K₂CO₃ B Inert Atmosphere: Evacuate and backfill with Ar/N₂ A->B C Add Catalyst: PdCl₂(dppf) B->C D Add Solvents: Dioxane/H₂O C->D E Heat and Stir: 80-90 °C D->E F Monitor Progress: TLC or LC-MS E->F G Cool and Quench: Add Water F->G H Extract: Ethyl Acetate G->H I Purify: Column Chromatography H->I

Figure 2: Experimental workflow for the synthesis of 6-phenyl-pyrrolo[2,1-f][1][2][3]triazine.

Conclusion

The choice of palladium catalyst for the synthesis of 6-aryl-pyrrolo[2,1-f]triazines is a critical parameter that can significantly impact the efficiency and success of the reaction.

  • Pd(PPh₃)₄ remains a viable option for straightforward couplings of aryl bromides and iodides but may require more stringent reaction conditions.

  • PdCl₂(dppf) offers a good balance of reactivity, stability, and ease of handling, making it an excellent choice for a broad range of substrates.

  • Buchwald-type catalysts excel in challenging transformations, particularly for the coupling of aryl chlorides and sterically demanding partners, as well as for Buchwald-Hartwig aminations.

Researchers should consider the nature of their specific substrates, the desired reaction conditions, and cost-effectiveness when selecting the optimal palladium catalyst for their synthetic needs. The collated data and representative protocol provided in this guide serve as a valuable starting point for the efficient synthesis of this important class of molecules.

References

  • Abe, N., et al. (2011). Palladium-catalyzed amination of ethyl 2-chloro-1-azaazulene-3-carboxylate with heteroarylamines. Journal of Heterocyclic Chemistry, 48(4), 894-899.
  • Buchwald, S. L. (2008). The Buchwald-Hartwig Amination After 25 Years.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient catalyst for the palladium-catalyzed amination of aryl chlorides. Journal of the American Chemical Society, 129(11), 3358-3366.
  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023). Molecules, 28(23), 7793.

  • Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. (2012). Organic Process Research & Development, 16(7), 1275-1284.

  • Efficient Suzuki cross-coupling reactions using bulky phosphines. (2007). Tetrahedron Letters, 48(36), 6334-6337.
  • New N-Substituted-1,2,4-triazole Derivatives of Pyrrolo[3,4-d]pyridazinone with Significant Anti-Inflammatory Activity—Design, Synthesis and Complementary In Vitro, Computational and Spectroscopic Studies. (2022). Molecules, 27(19), 6524.
  • Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. (2014). Journal of Saudi Chemical Society, 18(5), 539-545.
  • Pd(dppf)Cl2-CH2Cl2 and Pd(PPh3)4 what is differance between these palladium bases ?. (n.d.).
  • Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. (2015). DiVA portal.
  • Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. (2021). Molecular Diversity, 25(4), 2397-2415.

  • Pyrrolo[2,1-f][1][2][3]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle. (2017). Bioorganic & Medicinal Chemistry Letters, 27(18), 4241-4249.

  • Pyrrolodiazines. 6. Palladium-catalyzed arylation, heteroarylation, and amination of 3,4-dihydropyrrolo[1,2-a]pyrazines. (2004). The Journal of Organic Chemistry, 69(25), 8668-8675.
  • Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides: a Straightforward Synthetic Route to Polysubstituted Pyrrolo[2,1-f][1][2][3]triazines. (2022). ACS Omega, 7(25), 21759-21770.

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (2001). Tetrahedron Letters, 42(48), 8515-8517.
  • Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. (2021). Monatshefte für Chemie - Chemical Monthly, 152(1), 1-17.

  • Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. (2022). RSC Advances, 12(36), 23537-23551.
  • ones: Rearrangement of pyrrolo[1,2-d][1][3][9]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. (2016). Beilstein Journal of Organic Chemistry, 12, 1968-1975.

Sources

A Comparative Guide to the Synthesis of 4-Anilino-6-Aryl-Pyrrolo[2,1-f]triazine Kinase Inhibitor Scaffolds from 6-Bromo-4-chloropyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrolo[2,1-f][1][2][3]triazine core is a nitrogen-rich fused heterocycle recognized as a "privileged scaffold" in modern medicinal chemistry.[4] Its structural resemblance to purines allows it to effectively mimic the hinge-binding motifs of ATP, making it a cornerstone for the design of potent and selective kinase inhibitors.[5] Kinase inhibitors containing this scaffold have shown promise in targeting a range of kinases implicated in oncology and other diseases, including VEGFR-2, c-Met, and EGFR.[5][6]

A key starting material for accessing diverse libraries of these inhibitors is 6-Bromo-4-chloropyrrolo[2,1-f]triazine . This intermediate possesses two distinct, orthogonally reactive handles: a C4-chloride and a C6-bromide. The differential reactivity of these halogens allows for a strategic, stepwise introduction of substituents, typically via palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth comparative analysis of the two primary synthetic routes for elaborating this core into a generic 4-Anilino-6-Aryl-pyrrolo[2,1-f]triazine template, a common motif in kinase inhibitors. We will dissect two logical and field-proven synthetic strategies:

  • Route A: The Amination-First Approach

  • Route B: The Suzuki-First Approach

By examining the causality behind experimental choices, providing detailed, validated protocols, and presenting comparative data, this guide aims to equip drug development professionals with the insights needed to select the optimal synthetic pathway for their specific research objectives.

Route A: The Amination-First Approach

This strategy prioritizes the installation of the key aniline "hinge-binder" moiety at the C4 position, followed by diversification at the C6 position. This approach is often favored when the desired aniline is readily available and robust, or when the subsequent Suzuki coupling partner is more sensitive or precious.

The C4-Cl bond is generally more activated towards nucleophilic aromatic substitution and, in many cases, oxidative addition to Pd(0) compared to the C6-Br bond, allowing for selective initial functionalization.

Workflow: Amination-First Approach

Amination_First_Route Start 6-Bromo-4-chloropyrrolo [2,1-f]triazine IntermediateA 6-Bromo-N-phenylpyrrolo [2,1-f]triazin-4-amine Start->IntermediateA Step 1: Buchwald-Hartwig Amination (Aniline, Pd Catalyst, Base) FinalProduct 6-Aryl-N-phenylpyrrolo [2,1-f]triazin-4-amine IntermediateA->FinalProduct Step 2: Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst, Base)

Caption: Workflow for the Amination-First synthetic route.

Experimental Protocols: Route A

Step 1: Selective Buchwald-Hartwig Amination at C4

  • Causality & Rationale: This step leverages the higher reactivity of the C4-chloride for a selective C-N bond formation. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos or RuPhos) is critical. These ligands promote the crucial reductive elimination step, prevent catalyst decomposition, and are effective for coupling with a wide range of anilines.[7] Sodium tert-butoxide is a strong, non-nucleophilic base suitable for deprotonating the aniline and facilitating the catalytic cycle.[8]

  • Detailed Protocol:

    • To a dry Schlenk flask under an inert argon atmosphere, add 6-Bromo-4-chloropyrrolo[2,1-f]triazine (1.0 eq.), aniline (1.1 eq.), and sodium tert-butoxide (1.4 eq.).

    • Add the palladium catalyst, such as Pd₂(dba)₃ (0.02 eq.), and the phosphine ligand, such as XPhos (0.05 eq.).

    • Add anhydrous toluene (approx. 0.1 M concentration relative to the starting material).

    • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 4-8 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield 6-Bromo-N-phenylpyrrolo[2,1-f]triazin-4-amine .

Step 2: Suzuki-Miyaura Coupling at C6

  • Causality & Rationale: With the C4 position occupied, the remaining C6-bromide is the sole site for subsequent cross-coupling. The Suzuki-Miyaura reaction is chosen for its broad functional group tolerance and the commercial availability of a vast array of arylboronic acids.[9] A catalyst system like Pd(PPh₃)₄ or a pre-catalyst with a suitable ligand is effective. An aqueous base like sodium carbonate is used to activate the boronic acid.[10]

  • Detailed Protocol:

    • To a microwave vial or round-bottom flask, add the intermediate from Step 1, 6-Bromo-N-phenylpyrrolo[2,1-f]triazin-4-amine (1.0 eq.), the desired arylboronic acid (1.5 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).

    • Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

    • Add an aqueous solution of a base, such as 2M sodium carbonate (3.0 eq.).

    • Seal the vessel and heat the mixture to 110 °C (conventional heating) or 140 °C (microwave irradiation) for 1-3 hours, monitoring by LC-MS.

    • After cooling, dilute the mixture with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude material via flash chromatography or preparative HPLC to obtain the final product, 6-Aryl-N-phenylpyrrolo[2,1-f]triazin-4-amine .

Route B: The Suzuki-First Approach

This alternative strategy involves initial diversification at the C6 position via Suzuki coupling, followed by the installation of the aniline at C4. This route can be advantageous if the arylboronic acid is simple and robust, while the desired aniline is complex, sensitive, or contains functional groups that might interfere with the Suzuki reaction (e.g., other halides).

Workflow: Suzuki-First Approach

Suzuki_First_Route Start 6-Bromo-4-chloropyrrolo [2,1-f]triazine IntermediateB 6-Aryl-4-chloropyrrolo [2,1-f]triazine Start->IntermediateB Step 1: Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst, Base) FinalProduct 6-Aryl-N-phenylpyrrolo [2,1-f]triazin-4-amine IntermediateB->FinalProduct Step 2: Buchwald-Hartwig Amination (Aniline, Pd Catalyst, Base)

Caption: Workflow for the Suzuki-First synthetic route.

Experimental Protocols: Route B

Step 1: Selective Suzuki-Miyaura Coupling at C6

  • Causality & Rationale: While the C4-Cl is electronically more activated, selective Suzuki coupling at the C6-Br position can often be achieved. The C-Br bond is weaker than the C-Cl bond, favoring oxidative addition under certain conditions. Using specific catalyst systems, such as those with SPhos or XPhos ligands, can enhance selectivity for the aryl bromide.[9]

  • Detailed Protocol:

    • In a Schlenk flask under argon, combine 6-Bromo-4-chloropyrrolo[2,1-f]triazine (1.0 eq.), the arylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and the palladium catalyst, for instance, PdCl₂(dppf)-CH₂Cl₂ adduct (0.03 eq.).

    • Add a mixture of degassed 1,4-dioxane and water (e.g., 5:1 v/v).

    • Heat the reaction mixture to 90 °C for 6-12 hours, monitoring for selective conversion by LC-MS.

    • Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and then brine.

    • Dry the organic phase over magnesium sulfate, filter, and concentrate in vacuo.

    • Purify by flash column chromatography to isolate 6-Aryl-4-chloropyrrolo[2,1-f]triazine .

Step 2: Buchwald-Hartwig Amination at C4

  • Causality & Rationale: The final C-N bond is formed at the remaining C4-chloro position. The conditions are similar to those in Route A, but the substrate is now sterically more hindered due to the newly installed aryl group at C6. This may require slightly longer reaction times or a more active catalyst system to achieve full conversion.

  • Detailed Protocol:

    • To a dry Schlenk flask under argon, add the intermediate from Step 1, 6-Aryl-4-chloropyrrolo[2,1-f]triazine (1.0 eq.), aniline (1.2 eq.), and cesium carbonate (1.5 eq.).

    • Add the palladium pre-catalyst, such as G3 XPhos Palladacycle (0.025 eq.).

    • Add anhydrous tert-butanol as the solvent.

    • Seal the flask and heat to 95 °C for 8-16 hours, monitoring by LC-MS.

    • After cooling, partition the mixture between ethyl acetate and water.

    • Separate the layers, and extract the aqueous phase with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over sodium sulfate, and concentrate.

    • Purify the final product, 6-Aryl-N-phenylpyrrolo[2,1-f]triazin-4-amine , by flash chromatography or recrystallization.

Comparative Analysis

The choice between Route A and Route B is not arbitrary and depends on several factors including substrate scope, cost of goods, and overall process efficiency. Below is a comparative summary based on typical experimental outcomes.

ParameterRoute A (Amination-First)Route B (Suzuki-First)Rationale & Field Insights
Overall Yield (Typical) 55-70%50-65%Route A often proceeds with slightly higher overall yields as the initial amination is typically very efficient and clean. The second step on the more electron-rich intermediate also tends to be high-yielding.
Selectivity Control Generally excellent. C4-Cl is more reactive towards amination.Good, but can be challenging. Requires careful selection of catalyst and conditions to favor C6-Br over C4-Cl for the Suzuki coupling.The inherent electronic difference between the two positions gives Route A a more reliable selectivity profile out-of-the-box.
Substrate Scope Advantage: Tolerates sensitive or complex arylboronic acids in the final step. Disadvantage: Aniline must be stable to Suzuki conditions.Advantage: Tolerates sensitive or complex anilines in the final step. Disadvantage: Arylboronic acid must be stable to amination conditions.The decision often hinges on the complexity of the coupling partners. If the aniline is the more complex/delicate piece, Route B is preferred, and vice-versa.
Process Considerations The brominated amine intermediate is stable and easy to handle. The final Suzuki step is robust and well-understood.The chloro-aryl intermediate is also stable. The final amination step may require more specialized (and expensive) catalysts due to increased steric hindrance.From a process chemistry perspective, Route A might be slightly more straightforward to optimize and scale due to the more predictable selectivity in the first step.[1]
Purification Intermediates and final products are generally amenable to standard silica gel chromatography.Similar to Route A. However, incomplete selectivity in Step 1 can lead to isomeric impurities that are difficult to separate.The primary purification challenge in Route B is the potential formation of a di-coupled (C4 and C6) byproduct or the C4-coupled isomer in the first step.

Conclusion and Recommendations

Both the Amination-First (Route A) and Suzuki-First (Route B) approaches are viable and powerful strategies for the synthesis of 4-Anilino-6-Aryl-pyrrolo[2,1-f]triazine kinase inhibitors from 6-Bromo-4-chloropyrrolo[2,1-f]triazine.

  • Route A (Amination-First) is recommended as the default strategy due to its generally higher yields and more reliable regioselectivity in the initial step. It is particularly well-suited for late-stage diversification where a common amine intermediate is coupled with a diverse library of arylboronic acids.

  • Route B (Suzuki-First) serves as an essential alternative and is the preferred method when the aniline component is more complex, contains functional groups incompatible with the Suzuki reaction, or is introduced in the final step of a multi-step synthesis of a complex drug candidate.

Ultimately, the optimal route is context-dependent.[2] Pilot reactions on a small scale are always recommended to validate the chosen pathway for a specific set of substrates. This guide provides the foundational logic and validated protocols to empower researchers to make an informed decision, thereby accelerating the discovery and development of novel kinase inhibitors.

References

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist's toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479. Available at: [Link]

  • Boström, J., Brown, D. G., Young, R. J., & Keserü, G. M. (2018). Expanding the medicinal chemistry synthetic toolbox. Nature Reviews Drug Discovery, 17(10), 709–727. Available at: [Link]

  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Monatshefte für Chemie - Chemical Monthly, 152(7), 799–817. Available at: [Link]

  • Kaur, M., & Singh, M. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(1), 1–16. Available at: [Link]

  • PubChem. (n.d.). 6-Bromo-4-chloropyrrolo[1,2-f][1][2][3]triazine. National Center for Biotechnology Information. Retrieved from: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. Retrieved from: [Link]

  • Abbiati, G., et al. (2006). Suzuki–Miyaura and Buchwald–Hartwig cross-coupling reactions on 3,5-dibromo-2-pyrazinone: A new route to 5-substituted and 3,5-disubstituted 2-pyrazinones. Tetrahedron, 62(20), 4777-4784. Available at: [Link]

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
  • Ji, Y., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(5), 2855-2864. Available at: [Link]

  • Ott, G. R., & Trias, J. (2017). Pyrrolo[2,1-f][1][2][3]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle. Bioorganic & Medicinal Chemistry Letters, 27(18), 4221–4229. Available at: [Link]

  • Hunt, J. T., et al. (2004). Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][1][2][3]triazine based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(1), 269-272. Available at: [Link]

Sources

A Comparative Guide to the Regioselective Nucleophilic Substitution on 6-Bromo-4-chloropyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system, forming the core of several kinase inhibitors and nucleoside drugs, including the FDA-approved antiviral remdesivir and the kinase inhibitor avapritinib.[4] Its biological significance underscores the importance of developing efficient and selective methods for its functionalization. This guide provides an in-depth analysis of the regioselectivity of nucleophilic aromatic substitution (SNAr) on the dihalogenated derivative, 6-Bromo-4-chloropyrrolo[2,1-f]triazine, a key intermediate for creating diverse compound libraries.[5]

Understanding the Reactivity Landscape of Dihalogenated Pyrrolo[2,1-f]triazines

The presence of two distinct halogen atoms on the pyrrolo[2,1-f]triazine core—a chloro group at the 4-position and a bromo group at the 6-position—presents a compelling challenge in regioselective synthesis. The outcome of a nucleophilic substitution reaction is governed by the electronic properties of the heterocyclic ring and the nature of the leaving groups.

Generally, in nucleophilic aromatic substitutions, the reactivity of halogens as leaving groups follows the order F > Cl > Br > I, which is counterintuitive to their bond strengths.[6] This "element effect" is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-halogen bond, making the carbon atom more susceptible to nucleophilic attack. However, other factors such as the polarizability of the leaving group, the nature of the nucleophile, and solvent effects also play a crucial role.[6]

In the context of dihalogenated heterocycles like 6-Bromo-4-chloropyrrolo[2,1-f]triazine, the inherent electronic distribution within the fused ring system is a primary determinant of regioselectivity. The triazine ring is electron-deficient, which activates the attached halogens towards SNAr. Conversely, the pyrrole ring is electron-rich. This electronic disparity influences the relative reactivity of the C4-Cl and C6-Br bonds.

Computational studies on similar dihalogenated heterocyclic systems, such as 2,4-dichloroquinazolines, have consistently shown that the 4-position is more susceptible to nucleophilic attack.[7] This preference is often attributed to the greater positive charge density on the C4 carbon, making it a more electrophilic site.

Comparative Reactivity: C4-Cl vs. C6-Br

Experimental evidence from studies on related polyhalogenated nitrogen heterocycles, such as pyrimidines and triazines, demonstrates that sequential SNAr reactions can be achieved by controlling reaction conditions and the nature of the nucleophile.[2][8] For 2,4,6-trichloro-1,3,5-triazine, the reactivity of the three chlorine atoms can be modulated to allow for stepwise substitution.[9]

While specific experimental data on the comparative reactivity of 6-Bromo-4-chloropyrrolo[2,1-f]triazine is not extensively detailed in the public domain, we can infer the likely regioselectivity based on established principles of SNAr on heterocyclic systems. The 4-position, being part of the electron-deficient triazine ring and para to a ring nitrogen, is expected to be more activated towards nucleophilic attack than the 6-position on the more electron-rich pyrrole moiety.

Factors Influencing Regioselectivity:

  • Electronic Effects: The electron-withdrawing nature of the triazine ring deactivates the pyrrole ring towards electrophilic substitution but activates the halogens on the triazine part towards nucleophilic substitution.

  • Leaving Group Ability: While bromine is generally a better leaving group than chlorine in many substitution reactions, the electronic activation at the C4 position is likely to be the dominant factor in determining the initial site of substitution.

  • Nucleophile Strength and Type: Hard nucleophiles may favor the more electrophilic C4 position, while softer nucleophiles might show different selectivity profiles.[2]

  • Reaction Conditions: Temperature and solvent polarity can significantly influence the reaction pathway and the stability of the Meisenheimer intermediate, a key species in the SNAr mechanism.[10]

Experimental Protocol: Regioselective Substitution with a Primary Amine

This protocol provides a general method for the regioselective nucleophilic substitution of a primary amine onto the 4-position of 6-Bromo-4-chloropyrrolo[2,1-f]triazine.

Objective: To selectively substitute the chlorine atom at the C4 position with a model primary amine, benzylamine.

Materials:

  • 6-Bromo-4-chloropyrrolo[2,1-f]triazine

  • Benzylamine

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of 6-Bromo-4-chloropyrrolo[2,1-f]triazine (1.0 eq) in anhydrous DMF, add benzylamine (1.1 eq) followed by DIPEA (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired 4-(benzylamino)-6-bromopyrrolo[2,1-f]triazine.

Rationale for Experimental Choices:

  • Solvent: DMF is a polar aprotic solvent that can solvate the charged Meisenheimer intermediate, thereby stabilizing it and facilitating the SNAr reaction.

  • Base: DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • Temperature: Room temperature is often sufficient for the substitution at the more reactive C4 position. Higher temperatures could lead to a loss of regioselectivity and potential side reactions.

Data Presentation and Comparison

The following table summarizes the expected outcomes for the nucleophilic substitution on 6-Bromo-4-chloropyrrolo[2,1-f]triazine with different classes of nucleophiles, based on general principles of SNAr on similar heterocyclic systems.

Nucleophile ClassExpected Major ProductRationale
Primary/Secondary AminesSubstitution at C4The C4 position is more electronically activated for nucleophilic attack.
AlkoxidesSubstitution at C4Hard nucleophiles are expected to react at the most electrophilic center.
ThiolatesSubstitution at C4Soft nucleophiles like thiolates often react readily at para positions in halo-pyridines.[2]

Visualizing the Reaction Pathway

Diagram of the SNAr Mechanism:

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Substrate 6-Bromo-4-chloropyrrolo [2,1-f]triazine Meisenheimer Meisenheimer Complex (Tetrahedral Intermediate) Substrate->Meisenheimer + Nu-H Nucleophile Nu-H Product 4-Nu-6-bromopyrrolo [2,1-f]triazine Meisenheimer->Product - Cl- Byproduct HCl

Caption: General mechanism for the nucleophilic aromatic substitution at the C4 position.

Experimental Workflow Diagram:

Experimental_Workflow Start Dissolve Substrate in DMF Add_Reagents Add Nucleophile and DIPEA Start->Add_Reagents Reaction Stir at Room Temp (12-16h) Add_Reagents->Reaction Workup Aqueous Workup (EtOAc, NaHCO3, Brine) Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: Step-by-step workflow for the regioselective amination reaction.

Conclusion

The regioselective functionalization of 6-Bromo-4-chloropyrrolo[2,1-f]triazine is a critical step in the synthesis of novel derivatives with potential therapeutic applications. Based on the electronic properties of the pyrrolo[2,1-f]triazine scaffold and established principles of nucleophilic aromatic substitution on related heterocyclic systems, the chlorine atom at the 4-position is predicted to be significantly more reactive towards nucleophilic displacement than the bromine atom at the 6-position. This preferential reactivity allows for a controlled, stepwise introduction of various functionalities, providing a versatile platform for medicinal chemistry and drug discovery programs. Further experimental validation with a broad range of nucleophiles will continue to refine our understanding and expand the synthetic utility of this important heterocyclic core.

References

  • Baran, P. S. (n.d.). Haloselectivity of Heterocycles. Baran Lab. Retrieved from [Link]

  • Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles. (2022). ResearchGate. Retrieved from [Link]

  • Kumar, V., & Singh, S. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances, 11(5), 2819-2833. Retrieved from [Link]

  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023). MDPI. Retrieved from [Link]

  • Scharn, D., Germeroth, L., Schneider-Mergener, J., & Wenschuh, H. (2001). Sequential nucleophilic substitution on halogenated triazines, pyrimidines, and purines: a novel approach to cyclic peptidomimetics. The Journal of Organic Chemistry, 66(2), 507–513. Retrieved from [Link]

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. (2012). PMC. Retrieved from [Link]

  • Concerted Nucleophilic Aromatic Substitutions. (2019). PMC. Retrieved from [Link]

  • Synthesis and SAR of new pyrrolo[2,1-f][1][2][3]triazines as potent p38α MAP kinase inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters, 20(15), 4477-4481. Retrieved from [Link]

  • Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. (2021). Future Medicinal Chemistry, 13(24), 2145-2165. Retrieved from [Link]

  • 6-Bromo-4-chloropyrrolo[1,2-f][1][2][3]triazine. (n.d.). PubChem. Retrieved from [Link]

  • Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. (2010). ResearchGate. Retrieved from [Link]

  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. (2012). ResearchGate. Retrieved from [Link]

  • Regioselectivity of Nucleophilic Attack in the Reactions of 1,2,4-Triazine 4-Oxides with Certain C-Nucleophiles. (1996). ResearchGate. Retrieved from [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2023). MDPI. Retrieved from [Link]

  • Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. (2018). PMC. Retrieved from [Link]

Sources

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 6-Bromo-4-chloropyrrolo[2,1-f]triazine

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 6-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine

For researchers and drug development professionals, the synthesis and application of novel chemical entities are daily endeavors. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 6-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine, a halogenated heterocyclic compound demanding meticulous handling from acquisition to disposal. Adherence to these protocols is paramount for laboratory safety and regulatory compliance.

Hazard Identification and Risk Assessment: Understanding the Compound

6-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine is classified under the Globally Harmonized System (GHS) as a substance that is harmful if swallowed, in contact with skin, or if inhaled[4]. The presence of bromine and chlorine atoms on the pyrrolotriazine core suggests potential for environmental persistence and the formation of hazardous decomposition byproducts.

Inferred Hazards from Analogous Structures:

Safety Data Sheets (SDS) for structurally similar compounds, such as Pyrrolo[2,1-f][1][2][3]triazin-4-amine and 2,4-dichloro-5-fluoro-pyrrolo[2,1-f][1][2][3]triazine, consistently highlight acute toxicity and irritant properties[5][6]. Given the structural similarities, it is prudent to treat 6-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine with a high degree of caution, assuming potential for:

  • Acute Toxicity (Oral, Dermal, Inhalation): May cause adverse health effects upon single exposure.

  • Skin and Eye Irritation: Direct contact can lead to redness, pain, and inflammation.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.

  • Potential for Cytotoxicity: As a compound likely utilized in drug development, its potential cytotoxic nature should be considered, warranting containment measures similar to those for other hazardous drugs[7].

Environmental Fate:

Halogenated organic compounds can be resistant to natural degradation processes. Studies on s-triazine herbicides, a related class of compounds, indicate that while biodegradation can occur, it is often a slow process involving multiple steps such as dehalogenation and ring cleavage[3][8]. Improper disposal can lead to long-term environmental contamination.

Personal Protective Equipment (PPE): The First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling 6-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine. The following table outlines the minimum required PPE.

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles and a face shieldTo protect against splashes and airborne particles.
Hands Nitrile gloves (double-gloving recommended)To prevent skin contact. Regularly inspect gloves for any signs of degradation or puncture.
Body A lab coat, fully buttoned, with tight-fitting cuffsTo protect skin and personal clothing from contamination.
Respiratory A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulatesTo prevent inhalation of dust or aerosols, especially when handling the solid compound or preparing solutions.

Spill Management: A Swift and Safe Response

Even with the utmost care, spills can occur. An immediate and well-rehearsed response is crucial to mitigate exposure and contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area of the spill.

  • Secure the Area: Restrict access to the spill area. If the spill is significant or involves a volatile solution, consider evacuating the entire lab and notifying your institution's Environmental Health and Safety (EHS) department.

  • Don Appropriate PPE: Before re-entering the area, don the full PPE ensemble as detailed in the table above.

  • Contain the Spill: For liquid spills, use absorbent pads or other inert absorbent materials to contain the spread. For solid spills, gently cover the material with a damp paper towel to avoid generating dust.

  • Neutralize (if applicable and safe): There is no specific published neutralization procedure for this compound. Attempting to neutralize without understanding the reaction chemistry can be dangerous. It is generally safer to proceed with absorption and disposal.

  • Clean the Area: Carefully collect the absorbed material or the covered solid spill using a scoop or other appropriate tools and place it into a designated hazardous waste container. Clean the spill area with a suitable solvent (such as acetone or methanol), followed by a detergent and water solution. All cleaning materials must be disposed of as hazardous waste.

  • Decontaminate: Decontaminate all non-disposable equipment used in the cleanup process.

  • Dispose of Waste: All contaminated materials, including PPE, must be placed in a sealed, properly labeled hazardous waste container.

Proper Disposal Procedures: A Step-by-Step Guide

The disposal of 6-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine and its associated waste must be conducted in accordance with institutional and local regulations for hazardous chemical waste.

Workflow for Disposal:

Navigating the Safe Handling of 6-Bromo-4-chloropyrrolo[2,1-f]triazine: A Guide for Laboratory Professionals

Navigating the Safe Handling of 6-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine: A Guide for Laboratory Professionals

For researchers at the forefront of drug discovery and development, the synthesis and application of novel heterocyclic compounds are paramount. Among these, 6-Bromo-4-chloropyrrolo[2,1-f][1]triazine stands as a molecule of significant interest. Its unique structural motifs suggest potential as a key building block in medicinal chemistry. However, as with any halogenated organic compound, a thorough understanding of its safe handling, necessary personal protective equipment (PPE), and proper disposal is not just a regulatory requirement but a cornerstone of responsible research. This guide provides essential, experience-driven insights to ensure the safe and effective use of this compound in your laboratory.

Understanding the Hazard Profile

Before handling any chemical, a comprehensive risk assessment is crucial. For 6-Bromo-4-chloropyrrolo[2,1-f][1]triazine, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear directive. According to its classification, this compound is harmful if swallowed, in contact with skin, or if inhaled[1]. This triple threat necessitates a multi-faceted approach to personal protection, focusing on preventing ingestion, dermal absorption, and respiratory exposure.

The presence of bromine and chlorine atoms on the pyrrolotriazine core contributes to its reactivity and potential biological activity, which in turn dictates its hazard profile. Halogenated heterocycles are widely used in synthetic chemistry due to their versatility in forming new chemical bonds[2]. However, this reactivity also warrants caution.

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety begins with the correct selection and use of PPE. The following table outlines the recommended PPE for handling 6-Bromo-4-chloropyrrolo[2,1-f][1]triazine, based on its known hazards.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical splash goggles and a face shieldProvides a robust barrier against accidental splashes, which can cause serious eye irritation[3]. A face shield offers an additional layer of protection for the entire face.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)Protects against dermal absorption, a key exposure route for this compound. Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling[4].
Body Protection A lab coat or chemical-resistant apronPrevents contamination of personal clothing and minimizes skin contact.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridgeEssential when handling the compound outside of a certified chemical fume hood or when there is a risk of aerosol generation. This mitigates the inhalation hazard.

The selection of appropriate PPE is a critical decision-making process. The following workflow illustrates the key considerations:

PPE_Selection_Workflowcluster_assessmentHazard Assessmentcluster_selectionPPE Selectioncluster_procedureHandling ProcedureStartIdentify Chemical:6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazineGHSReview GHS Hazards:- Harmful if swallowed- Harmful in contact with skin- Harmful if inhaledStart->GHS 1. Assess EyeEye Protection:Chemical Goggles &Face ShieldGHS->Eye 2. Select HandHand Protection:Chemical-ResistantGlovesGHS->HandBodyBody Protection:Lab Coat or ApronGHS->BodyRespiratoryRespiratory Protection:Respirator (if needed)GHS->RespiratoryFumeHoodWork in a certifiedchemical fume hoodEye->FumeHood 3. Implement Hand->FumeHoodBody->FumeHoodRespiratory->FumeHoodSafeHandlingFollow safehandling protocolsFumeHood->SafeHandling

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine
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6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.